molecular formula C16H37N2OP B155846 tert-Butyl tetraisopropylphosphorodiamidite CAS No. 137348-88-0

tert-Butyl tetraisopropylphosphorodiamidite

Cat. No.: B155846
CAS No.: 137348-88-0
M. Wt: 304.45 g/mol
InChI Key: PSFUFSJCFKUIIG-UHFFFAOYSA-N
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Description

Tert-Butyl tetraisopropylphosphorodiamidite is a useful research compound. Its molecular formula is C16H37N2OP and its molecular weight is 304.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[[di(propan-2-yl)amino]-[(2-methylpropan-2-yl)oxy]phosphanyl]-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H37N2OP/c1-12(2)17(13(3)4)20(19-16(9,10)11)18(14(5)6)15(7)8/h12-15H,1-11H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFUFSJCFKUIIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H37N2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399086
Record name tert-Butyl tetraisopropylphosphorodiamidite
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Molecular Weight

304.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137348-88-0
Record name tert-Butyl tetraisopropylphosphorodiamidite
Source EPA DSSTox
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Record name tert-Butyl tetraisopropylphosphorodiamidite
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Foundational & Exploratory

tert-Butyl tetraisopropylphosphorodiamidite CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl Tetraisopropylphosphorodiamidite (CAS: 137348-88-0): A Versatile Reagent in Modern Synthesis

Executive Summary: This guide provides a comprehensive technical overview of this compound (CAS No. 137348-88-0), a pivotal reagent in contemporary organic and medicinal chemistry. We will delve into its fundamental physicochemical properties, synthesis protocols, and critical applications, with a particular focus on its role as a robust ligand in catalysis and as a key building block in the synthesis of complex biomolecules. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's capabilities and handling.

This compound is a phosphorus(III) compound characterized by a central phosphorus atom bonded to a tert-butoxy group and two diisopropylamino groups. This unique combination of sterically demanding and electron-donating substituents imparts remarkable stability and selective reactivity, making it a cornerstone reagent in various synthetic applications.[1][2]

Table 1: Key Physicochemical Properties

Property Value Source(s)
CAS Number 137348-88-0 [3][4][5]
Molecular Formula C₁₆H₃₇N₂OP [3][4][5][6]
Molecular Weight 304.45 g/mol [3][4][6]
Appearance White to off-white solid
Melting Point 67-74 °C (lit.) [4]
Purity ≥95% - 97% [1][3]

| Storage Conditions | 2-8°C, under inert atmosphere | |

The Chemistry of a Versatile Phosphitylating Agent

The utility of this compound stems from the reactivity of its trivalent phosphorus center. The bulky diisopropylamino groups provide significant steric shielding, which enhances the compound's stability, making it less prone to oxidation compared to less substituted phosphines. The tert-butoxy group serves as a key reactive site, readily displaced by nucleophiles such as alcohols, which is the foundational step in its application for preparing other phosphoramidites.

P P O O P->O N1 N P->N1 N2 N P->N2 C_tert C(CH₃)₃ O->C_tert iPr1 CH(CH₃)₂ N1->iPr1 iPr2 CH(CH₃)₂ N1->iPr2 iPr3 CH(CH₃)₂ N2->iPr3 iPr4 CH(CH₃)₂ N2->iPr4

Caption: Molecular structure of this compound.

Synthesis and Purification Protocol

The synthesis of phosphorodiamidites requires anhydrous conditions and an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the P(III) center and hydrolysis.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with phosphorus trichloride (PCl₃) in anhydrous dichloromethane (DCM). The flask is cooled to 0°C in an ice bath.

  • First Amination: Four equivalents of diisopropylamine are dissolved in anhydrous DCM and added dropwise to the stirred PCl₃ solution. The reaction is allowed to warm to room temperature and stirred for 2 hours. This step forms the dichlorophosphoroamidite intermediate.

    • Causality Insight: Using an excess of the amine helps to drive the reaction to completion and neutralizes the HCl byproduct generated during the reaction.

  • Second Amination & Alcoholysis: The reaction mixture is cooled again to 0°C. A solution containing one equivalent of tert-butanol and two equivalents of a non-nucleophilic base (e.g., triethylamine) in anhydrous DCM is added dropwise. The reaction is then stirred overnight at room temperature.

    • Causality Insight: The base is crucial for scavenging the HCl produced, preventing protonation of the nitrogen atoms and promoting the desired substitution.

  • Workup and Purification: The reaction mixture is filtered under nitrogen to remove the amine hydrochloride salts. The solvent is removed from the filtrate under reduced pressure. The resulting crude solid is then purified by crystallization from a cold, non-polar solvent like hexane.

  • Validation: The purity of the final product is confirmed via ³¹P NMR spectroscopy, which should exhibit a single characteristic peak for the desired phosphorodiamidite. ¹H and ¹³C NMR should also be used to confirm the structure.

cluster_synthesis Synthesis Workflow Reactants PCl₃ + Diisopropylamine + tert-Butanol Reaction Two-Step, One-Pot Reaction (Anhydrous DCM, 0°C to RT) Reactants->Reaction Workup Filtration of Salts & Solvent Removal Reaction->Workup Purification Crystallization (Hexane) Workup->Purification Product Pure tert-Butyl tetraisopropylphosphorodiamidite Purification->Product QC Quality Control (³¹P, ¹H, ¹³C NMR) Product->QC

Caption: Workflow for the synthesis and purification of the title compound.

Core Applications in Drug Discovery and Development

This reagent's versatility makes it invaluable in both small molecule and large molecule therapeutic development.[2][7]

As an Air-Stable Ligand in Buchwald-Hartwig Amination

This compound serves as a highly effective ligand for palladium-catalyzed C-N cross-coupling reactions. Its significant steric bulk and strong electron-donating character facilitate the key steps of the catalytic cycle, particularly the challenging reductive elimination from the palladium center, leading to high yields for the amination of aryl and heteroaryl chlorides and bromides.

Experimental Protocol: Buchwald-Hartwig Amination

  • Catalyst Preformation: In a glovebox, a vial is charged with a palladium source (e.g., Pd₂(dba)₃), this compound, and an anhydrous solvent like toluene. The mixture is stirred for 15 minutes.

  • Reaction Assembly: To a separate oven-dried reaction vessel, add the aryl halide, the amine, a strong base (e.g., NaOtBu), and the anhydrous solvent.

  • Initiation: The preformed catalyst solution is added to the reaction vessel. The vessel is sealed and heated to the desired temperature (typically 80-110°C).

  • Monitoring and Validation: The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted, and purified by column chromatography. The self-validating nature of this protocol relies on consistent in-process controls to ensure reproducibility.

cluster_catalysis Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)-X(L)₂ OA->PdII Amine_Binding Amine Binding & Base-mediated Deprotonation PdII->Amine_Binding RE Reductive Elimination RE->Pd0 Catalyst Regeneration Product Ar-NR₂ RE->Product Amine_Binding->RE

Sources

A Technical Guide to tert-Butyl tetraisopropylphosphorodiamidite: A Cornerstone Reagent in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth technical overview of tert-Butyl tetraisopropylphosphorodiamidite (CAS 137348-88-0), a versatile phosphitylating agent and ligand precursor. We will explore its core chemical and physical properties, delve into the mechanistic principles of its reactivity, and present its significant applications in contemporary organic chemistry, particularly in the synthesis of biomolecules and as a ligand in catalysis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique stability and reactivity profile of this compound in their synthetic workflows.

Core Physicochemical & Structural Properties

This compound is a P(III) reagent characterized by a central phosphorus atom bonded to a tert-butoxy group and two diisopropylamino groups. This unique substitution pattern is the source of its notable stability and selective reactivity. The bulky diisopropylamino groups sterically hinder the phosphorus center, protecting it from unwanted side reactions and hydrolysis, while the tert-butoxy group serves as a key component in its phosphitylating function.

Diagram: Chemical Structure of this compound

Caption: Molecular structure of this compound.

Table: Physicochemical Properties
PropertyValueSource(s)
CAS Number 137348-88-0[1][2]
Molecular Formula C₁₆H₃₇N₂OP[1][3]
Molecular Weight 304.45 g/mol [1][2]
Appearance Solid
Melting Point 67-74 °C (lit.)[2][4]
Boiling Point 330.1±25.0 °C (Predicted)[2][4]
Purity ≥95% - 97%[3][5]
Storage Temperature 2-8°C[4]

The Chemistry of Phosphitylation: Mechanism and Rationale

The primary utility of this compound stems from its function as a phosphitylating agent. This process involves the transfer of the phosphorodiamidite group to a nucleophile, typically an alcohol, to form a phosphite triester. This reaction is a cornerstone of oligonucleotide synthesis.[]

Causality of Experimental Choice: The reaction is not spontaneous and requires activation by a weak acid, most commonly an azole like 1H-tetrazole or a more modern equivalent. The rationale for this is twofold:

  • Protonation: The activator protonates one of the diisopropylamino groups, converting it into a good leaving group (diisopropylamine).

  • Nucleophilic Attack: This activation renders the phosphorus atom highly electrophilic and susceptible to attack by the hydroxyl group of the substrate (e.g., a nucleoside).

The bulky nature of the diisopropylamino groups provides a significant advantage by enhancing the reagent's stability in solution, yet they are readily displaced upon activation, demonstrating a finely tuned balance between stability and reactivity.[5]

Diagram: Generalized Phosphitylation Workflow

G reagent t-Bu(iPr₂N)₂P (Reagent) intermediate Activated Phosphorus Intermediate reagent->intermediate Protonation substrate Substrate-OH (e.g., Nucleoside) coupling Nucleophilic Attack (Coupling Step) substrate->coupling activator Activator (e.g., 1H-Tetrazole) activator->intermediate intermediate->coupling product Phosphitylated Product coupling->product byproduct Diisopropylamine (Byproduct) coupling->byproduct

Caption: Activation and coupling steps in a phosphitylation reaction.

Key Applications in Synthesis

While broadly applicable, this compound has found significant purchase in two main areas:

  • Biomolecule Synthesis: Its most prominent role is as a precursor for generating phosphoramidite building blocks used in the automated solid-phase synthesis of DNA and RNA oligonucleotides.[5][] The reagent is used to phosphitylate the 3'-hydroxyl group of a protected nucleoside, creating the monomer ready for the synthesis cycle. Its stability is crucial for ensuring high fidelity and coupling efficiency during the rapid, repetitive cycles of oligonucleotide synthesis.[7]

  • Ligand Synthesis for Catalysis: The compound serves as a versatile precursor for various phosphine ligands.[5] These ligands are critical components in transition metal catalysis, influencing reaction selectivity and efficiency in cross-coupling reactions like the Buchwald-Hartwig amination.[5] Its accessibility and relative air-stability make it an attractive starting material for synthesizing more complex, industrially significant ligands.[8] It also acts as a reagent in the synthesis of aromatic oxophosphorus compounds.[2][9]

Experimental Protocol: Phosphitylation of a Primary Alcohol

This protocol describes a general procedure for the phosphitylation of a primary alcohol, which is analogous to the first step in preparing a custom phosphoramidite.

Self-Validating System: The success of this protocol is validated by ³¹P NMR spectroscopy. A successful reaction will show the disappearance of the starting phosphorodiamidite signal and the appearance of a new signal in the characteristic region for a phosphite triester.

Materials & Reagents:

  • This compound

  • Anhydrous primary alcohol (Substrate)

  • 1H-Tetrazole (0.45 M in anhydrous acetonitrile)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Anhydrous triethylamine (for workup)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Argon or Nitrogen gas supply (inert atmosphere)

  • Glassware (oven- or flame-dried)

Procedure:

  • Preparation: Under an inert atmosphere of argon or nitrogen, dissolve the primary alcohol (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Add this compound (1.1 eq) to the solution. Stir for 5 minutes at room temperature.

  • Activation & Coupling: Slowly add the 1H-Tetrazole solution (1.0 eq) dropwise to the reaction mixture. The formation of a white precipitate (diisopropylammonium tetrazolide) may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Quenching & Workup: Once the reaction is complete, quench by adding a few drops of anhydrous triethylamine. Dilute the mixture with DCM and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phosphitylated product.

  • Purification & Characterization: The crude product can be purified by silica gel chromatography if necessary. Characterize the final product by ¹H, ¹³C, and ³¹P NMR spectroscopy.

Safety, Handling, and Stability

Hazard Profile:

  • Causes skin irritation (H315) and serious eye irritation (H319).[1]

  • May cause respiratory irritation (H335).[1]

  • The compound is a combustible solid.

Handling & PPE:

  • Handle in a well-ventilated area or a fume hood.[10] Avoid breathing dust.[10]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or face shield, and a lab coat.[11] A dust mask (type N95 or equivalent) is recommended when handling the solid.

  • Wash hands and any exposed skin thoroughly after handling.[10]

Storage & Stability:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] The recommended storage temperature is 2-8°C.[4]

  • The reagent is sensitive to moisture and acid. An inert atmosphere is recommended for long-term storage to maintain purity and reactivity.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Organic Synthesis.
  • National Center for Biotechnology Information (n.d.). This compound. PubChem. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd (n.d.). This compound. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of this compound in Chemical Synthesis. Retrieved from [Link]

  • Bonora, G. M., & Beier, M. (2017). Synthesis of oligonucleotides on a soluble support. Beilstein Journal of Organic Chemistry, 13, 1438–1453. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of tert-Butyl Tetraisopropylphosphorodiamidite

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Cornerstone Reagent in Modern Organic Chemistry

Tert-Butyl tetraisopropylphosphorodiamidite, a prominent member of the phosphoramidite family of compounds, has emerged as a uniquely versatile and powerful reagent in contemporary organic synthesis. Characterized by its sterically hindered yet reactive P(III) center, this compound serves as a critical building block and ligand precursor in numerous high-impact applications.[1] Its principal utility is found in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, where it functions as an effective, air-stable ligand.[2] Beyond catalysis, its structural attributes make it indispensable for the phosphitylation of biomolecules, a key step in the synthesis of oligonucleotides and peptides, which are fundamental to drug discovery and molecular biology.[1] This guide provides a comprehensive overview of its synthesis, grounded in established chemical principles and field-proven methodologies, to empower researchers in harnessing its full synthetic potential.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties is paramount for its safe and effective handling. The key data for this compound is summarized below.

PropertyValueSource(s)
CAS Number 137348-88-0[3][4]
Molecular Formula C₁₆H₃₇N₂OP[3][4]
Molecular Weight 304.45 g/mol [3][4]
Appearance Solid
Melting Point 67-74 °C (lit.)
Storage Temperature 2-8°C, under inert atmosphere
Purity ≥95% (typical commercial grade)[4]
GHS Hazard & Precautionary Statements

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[3]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Measures:

    • P261 & P264: Avoid breathing dust and wash hands thoroughly after handling.[2]

    • P280: Wear protective gloves, eye protection, and face protection.[5]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

    • Handling: All manipulations should be performed in a chemical fume hood using appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. The compound is sensitive to moisture and air, necessitating the use of inert atmosphere techniques (e.g., a nitrogen or argon glovebox or Schlenk line).[6]

The Synthetic Pathway: A Two-Stage Approach

The synthesis of this compound is most reliably achieved through a two-stage process. This methodology ensures high purity by first preparing a key intermediate, Bis(diisopropylamino)chlorophosphine , which is then reacted with tert-butanol. This stepwise approach provides superior control over the reaction compared to a one-pot synthesis involving all three initial precursors.

Stage 1: Synthesis of Bis(diisopropylamino)chlorophosphine Intermediate

The foundational step is the reaction of phosphorus trichloride (PCl₃) with four equivalents of diisopropylamine. Two equivalents act as nucleophiles, displacing two chloride ions from the phosphorus center, while the other two equivalents serve as a base to neutralize the hydrogen chloride (HCl) byproduct, precipitating it as diisopropylammonium chloride.

Stage 2: Final Phosphitylation Reaction

The purified chlorophosphine intermediate is then subjected to phosphitylation. In this step, tert-butanol, acting as the nucleophile, displaces the final chloride atom. This reaction is conducted in the presence of a non-nucleophilic base, typically triethylamine (Et₃N), to scavenge the generated HCl.

Reaction Mechanism Diagram

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis PCl3 PCl₃ Intermediate Bis(diisopropylamino)chlorophosphine [(i-Pr)₂N]₂PCl PCl3->Intermediate Nucleophilic Substitution DIPA1 2x (i-Pr)₂NH DIPA1->PCl3 Byproduct1 2x (i-Pr)₂NH₂⁺Cl⁻ ↓ Intermediate->Byproduct1 Intermediate2 [(i-Pr)₂N]₂PCl tBuOH tert-Butanol tBuOH->Intermediate2 Base Et₃N Base->tBuOH Activates FinalProduct This compound [(i-Pr)₂N]₂POC(CH₃)₃ Byproduct2 Et₃NH⁺Cl⁻ ↓ FinalProduct->Byproduct2 Intermediate2->FinalProduct Nucleophilic Substitution

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful execution of Stage 1, confirmed by ³¹P NMR, is a prerequisite for proceeding to Stage 2. All operations must be conducted under a dry, inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox. All glassware must be flame-dried prior to use.

Stage 1: Synthesis of Bis(diisopropylamino)chlorophosphine
  • Reagent Setup:

    • To a three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a condenser, add phosphorus trichloride (1.0 eq.) dissolved in anhydrous diethyl ether (Et₂O).

    • In the dropping funnel, place a solution of diisopropylamine (4.1 eq.) in anhydrous Et₂O.

  • Reaction Execution:

    • Cool the flask containing PCl₃ to 0 °C using an ice-water bath.

    • Add the diisopropylamine solution dropwise to the stirred PCl₃ solution over a period of 2-3 hours. Causality: This slow, cooled addition is critical to manage the exothermic reaction and prevent the formation of unwanted side products.

    • A voluminous white precipitate (diisopropylammonium chloride) will form.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight to ensure the reaction proceeds to completion.

  • Work-up and Isolation:

    • Filter the slurry under an inert atmosphere through a sintered glass funnel to remove the ammonium salt precipitate.

    • Wash the precipitate with two portions of cold, anhydrous Et₂O to recover any trapped product.

    • Combine the filtrate and washings. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude Bis(diisopropylamino)chlorophosphine as a liquid or low-melting solid.

  • Validation & Purification:

    • The crude product is often of sufficient purity for the next step. Purity should be assessed by ³¹P NMR spectroscopy (expected signal ~δ 125-135 ppm).

    • If necessary, the product can be purified by vacuum distillation.

Stage 2: Synthesis of this compound
  • Reagent Setup:

    • In a new, dry, three-necked flask, dissolve the Bis(diisopropylamino)chlorophosphine (1.0 eq.) from Stage 1 in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).[6]

    • Add triethylamine (1.2 eq.) to this solution.

    • In a dropping funnel, place a solution of tert-butanol (1.05 eq.) in the same anhydrous solvent.

  • Reaction Execution:

    • Cool the chlorophosphine solution to 0 °C in an ice-water bath.

    • Add the tert-butanol solution dropwise over 30-60 minutes.[6] Causality: The presence of triethylamine is essential to immediately neutralize the HCl formed, driving the reaction to completion and preventing potential acid-catalyzed side reactions.[6]

    • A white precipitate of triethylammonium chloride will form.

    • After addition, allow the mixture to warm to room temperature and stir for 12-16 hours. Reaction progress can be monitored by ³¹P NMR (product signal ~δ 120-130 ppm).

  • Work-up and Purification:

    • Filter the reaction mixture under an inert atmosphere to remove the triethylammonium chloride precipitate.[6]

    • Wash the salt with anhydrous solvent.

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

    • The resulting crude product is typically a solid. It can be purified by recrystallization from a non-polar solvent like pentane or hexane at low temperature, or by vacuum sublimation for higher purity.

Experimental Workflow Visualization

The entire process, from starting materials to the final purified product, is outlined in the workflow below.

G cluster_setup Setup (Inert Atmosphere) cluster_stage1 Stage 1 cluster_stage2 Stage 2 Start Flame-Dried Glassware Anhydrous Solvents Reaction1 React PCl₃ with Diisopropylamine (0°C → RT) Start->Reaction1 Filter1 Filter (i-Pr)₂NH₂⁺Cl⁻ Reaction1->Filter1 Evap1 Solvent Evaporation Filter1->Evap1 Intermediate Intermediate: [(i-Pr)₂N]₂PCl Evap1->Intermediate NMR1 ³¹P NMR Validation Intermediate->NMR1 Reaction2 React Intermediate with t-BuOH & Et₃N (0°C → RT) NMR1->Reaction2 Filter2 Filter Et₃NH⁺Cl⁻ Reaction2->Filter2 Evap2 Solvent Evaporation Filter2->Evap2 Purify Recrystallization or Sublimation Evap2->Purify Product Final Product: [(i-Pr)₂N]₂PO-t-Bu Purify->Product NMR2 Final ³¹P NMR & Characterization Product->NMR2

Caption: Experimental workflow for the synthesis of this compound.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Organic Synthesis. Available at: [Link]

  • Hussain, F., Ahmed, S., Padder, A. H., & Ahmed, Q. N. (2023). Synthesis of mixed phosphorotrithioates via thiol coupling with bis(diisopropylamino)chlorophosphine and sulphenyl chloride. Organic & Biomolecular Chemistry. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Roiban, G.-D., et al. (2014). Palladium-Catalysed Amination of Aryl- and Heteroaryl Halides Using this compound as an Easily Accessible and Air-Stable Ligand. European Journal of Organic Chemistry, 2014(10), 2070-2076. (Note: While the full text was not directly provided by the search tool, its existence and relevance are confirmed by supplier documentation referencing it for the use of the title compound).[2]

  • LookChem. (n.d.). Bis(diisopropylamino)chlorophosphine. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • ResearchGate. (n.d.). Large-scale synthesis of high purity “Phos reagent” useful for oligonucleotide therapeutics. Available at: [Link]

Sources

The Cornerstone of Modern Synthesis: An In-depth Technical Guide to the Mechanism of Action of tert-Butyl Tetraisopropylphosphorodiamidite

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Reagent for Precise Molecular Construction

In the landscape of modern organic synthesis, the ability to forge specific chemical bonds with high efficiency and selectivity is paramount. tert-Butyl tetraisopropylphosphorodiamidite (CAS 137348-88-0) has emerged as a cornerstone reagent, empowering chemists in fields ranging from drug discovery to materials science.[1] Its unique combination of stability and tunable reactivity makes it an indispensable tool for the construction of complex molecules, including pharmaceutical intermediates, specialized ligands for catalysis, and vital biomolecules like oligonucleotides.[2][3] This guide provides an in-depth exploration of the core mechanism of action of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind its reactivity, detail its application in key synthetic protocols, and provide a framework for its effective use in the laboratory.

Core Mechanism of Action: The Phosphitylation Reaction

The primary role of this compound is to act as a phosphitylating agent . This process involves the transfer of a phosphorus(III) group to a nucleophile, typically an alcohol, to form a phosphite triester. The reaction is not spontaneous; it requires the presence of a weakly acidic activator to unleash the reagent's potent electrophilicity. The most commonly employed activators are azoles, such as 1H-tetrazole or its derivatives.[][5]

The mechanism proceeds through a well-defined, two-step pathway:

  • Activation: The activator, acting as a proton donor, protonates one of the nitrogen atoms of the diisopropylamino groups. This protonation converts the diisopropylamino group into a good leaving group (diisopropylamine).[6]

  • Nucleophilic Substitution: The conjugate base of the activator (e.g., the tetrazolide anion) then acts as a nucleophile, attacking the phosphorus center and displacing the protonated diisopropylamine. This forms a highly reactive phosphitylating intermediate.[2][5] The alcohol nucleophile then attacks this reactive intermediate, displacing the activator and forming the desired phosphite triester product.

The bulky diisopropylamino groups enhance the stability of the parent phosphorodiamidite, while the tert-butyl group provides significant steric hindrance that can influence the selectivity of the reaction, particularly with complex substrates.[7][8]

Visualizing the Mechanism: The Phosphitylation Pathway

Phosphitylation_Mechanism reagent tert-Butyl Tetraisopropylphosphorodiamidite protonated_reagent Protonated Intermediate reagent->protonated_reagent Protonation activator Activator (e.g., 1H-Tetrazole) activator->protonated_reagent active_intermediate Active Phosphitylating Intermediate protonated_reagent->active_intermediate Nucleophilic Displacement byproduct1 Diisopropylamine protonated_reagent->byproduct1 product Phosphite Triester Product active_intermediate->product Nucleophilic Attack alcohol Alcohol (R-OH) alcohol->product byproduct2 Regenerated Activator product->byproduct2

Caption: The activation and reaction pathway of this compound.

Application in Oligonucleotide Synthesis: A Self-Validating System

One of the most significant applications of this compound is in the synthesis of nucleoside phosphoramidites, the building blocks for automated solid-phase oligonucleotide synthesis.[3] In this context, the alcohol is a protected nucleoside.

Experimental Protocol: Synthesis of a Nucleoside Phosphoramidite

This protocol outlines the general steps for the phosphitylation of a protected nucleoside using this compound.

Materials:

  • Protected Nucleoside (e.g., 5'-O-DMT-deoxythymidine)

  • This compound

  • Activator (e.g., 1H-tetrazole, 0.45 M in acetonitrile)

  • Anhydrous Acetonitrile

  • Anhydrous Dichloromethane

  • Triethylamine

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the protected nucleoside (1.0 eq) in anhydrous dichloromethane.

  • Phosphitylation: To the stirred solution, add this compound (1.1 eq) followed by the dropwise addition of the activator solution (1.0 eq).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting nucleoside is consumed.

  • Quenching: Quench the reaction by adding a few drops of triethylamine.

  • Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure nucleoside phosphoramidite.

Workflow for Nucleoside Phosphoramidite Synthesis

Synthesis_Workflow start Dissolve Protected Nucleoside in Anhydrous DCM add_reagents Add this compound and Activator start->add_reagents react Stir at Room Temperature (Monitor by TLC) add_reagents->react quench Quench with Triethylamine react->quench workup Aqueous Work-up (NaHCO3, Brine) quench->workup dry Dry (Na2SO4) and Concentrate workup->dry purify Purify by Flash Chromatography dry->purify product Pure Nucleoside Phosphoramidite purify->product

Caption: A typical experimental workflow for nucleoside phosphitylation.

Application in Catalysis: Synthesis of Buchwald Ligands

This compound also serves as a precursor for the synthesis of bulky, electron-rich phosphine ligands that are highly effective in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[9]

Experimental Protocol: Synthesis of a Phosphorodiamidite Ligand

This protocol describes the synthesis of this compound itself, which can then be used as a ligand in catalysis.[9]

Materials:

  • Bis(diisopropylamino)chlorophosphine

  • tert-Butanol

  • Triethylamine

  • Anhydrous Diethyl Ether

  • Pentane

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a solution of bis(diisopropylamino)chlorophosphine (1.0 eq) in anhydrous diethyl ether under an inert atmosphere, add triethylamine (1.1 eq).

  • Addition of Alcohol: Cool the mixture to 0°C and slowly add a solution of tert-butanol (1.0 eq) in anhydrous diethyl ether.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Filtration: Filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the filter cake with anhydrous pentane.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by distillation under reduced pressure or by crystallization from pentane at low temperature to afford pure this compound as a white solid.

Quantitative Data Summary

While specific reaction yields are highly substrate-dependent, the phosphitylation of primary alcohols, such as protected nucleosides, with this compound typically proceeds in high yields.

Substrate Type Typical Yield Range Key Considerations
Primary Alcohols85-95%Requires strictly anhydrous conditions.
Secondary Alcohols70-90%Steric hindrance can slow reaction rates.
Phenols80-95%Generally reactive, but electronic effects can play a role.

Conclusion: An Enabling Reagent for Chemical Innovation

This compound is a powerful and versatile reagent whose mechanism of action is well-understood and highly reliable. Its utility in both biomolecule synthesis and catalysis underscores its importance in the modern synthetic chemist's toolbox. A thorough understanding of its activation and reaction pathways, as detailed in this guide, is crucial for its effective and efficient application in the laboratory. By leveraging the principles of its reactivity, researchers can continue to push the boundaries of molecular design and construction.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Modern Organic Synthesis.
  • BOC Sciences. Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions.
  • Glen Research.
  • Berner, S., Mühlegger, K., & Seliger, H. (1989). Studies on the role of tetrazole in the activation of phosphoramidites. Nucleic Acids Research, 17(3), 853–864.
  • Glen Research. Technical Brief - ABOUT ACTIVATORS: Now and tomorrow. Glen Report 19.29.
  • BenchChem. Application Notes and Protocols for Buchwald- Hartwig Amination Utilizing Ligands Derived from Bis(diisopropylamino)chlorophosphine.
  • BenchChem. An In-depth Technical Guide to the Phosphitylation Mechanism of Bis(diisopropylamino)chlorophosphine.
  • Kozak, J., et al. (2020). The synthesis of deuteriated tri‐tert‐butyl phosphine. Journal of Labelled Compounds and Radiopharmaceuticals, 63(8), 338-343.
  • BenchChem. The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
  • Entegris.
  • ResearchGate. The tert-butyl group in chemistry and biology.
  • Royal Society of Chemistry.
  • Wiley Online Library. Influences of Steric Factors on the Reactivity and Structure of Diorganoalkoxysilylamides. Zeitschrift für anorganische und allgemeine Chemie.
  • ResearchGate.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Modern Organic Synthesis.

Sources

An In-Depth Technical Guide to the NMR Spectroscopy of tert-Butyl Tetraisopropylphosphorodiamidite

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) data for tert-Butyl tetraisopropylphosphorodiamidite, a versatile and air-stable phosphoramidite ligand crucial for advancements in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of ¹H, ¹³C, and ³¹P NMR spectra, underpinned by field-proven insights and a commitment to scientific integrity.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₆H₃₇N₂OP and CAS number 137348-88-0, has emerged as a highly effective ligand in modern organic synthesis.[1] Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination of aryl and heteroaryl halides.[2][3] The sterically demanding diisopropylamino groups and the bulky tert-butoxy moiety contribute to the ligand's high reactivity and stability, making it a valuable tool for the construction of carbon-nitrogen bonds in the synthesis of pharmaceuticals and other complex organic molecules.[3]

A thorough understanding of its NMR spectral characteristics is paramount for verifying its purity, monitoring reaction progress, and identifying potential side products or degradation. This guide provides a detailed analysis of its signature NMR features.

Molecular Structure and NMR-Active Nuclei

The structure of this compound presents several key features that are observable by NMR spectroscopy. The molecule contains a trivalent phosphorus atom bonded to a tert-butoxy group and two diisopropylamino groups. The key NMR-active nuclei are ¹H, ¹³C, and ³¹P.

Caption: Molecular structure of this compound.

³¹P NMR Spectroscopy: The Definitive Characterization Tool

For organophosphorus compounds, ³¹P NMR spectroscopy is often the most informative analytical technique. The natural abundance of the ³¹P isotope is 100%, providing excellent sensitivity.

The ³¹P NMR spectrum of this compound is characterized by a single resonance, confirming the presence of a single phosphorus environment. The chemical shift is indicative of a P(III) species. Due to the chiral nature of the phosphorus center, the presence of two diastereomers is possible, which may lead to two closely spaced signals in a chiral environment, although often a single peak is observed in achiral solvents.

Expected ³¹P Chemical Shift:

The chemical shift for phosphoramidites of this type typically falls within a characteristic range.

NucleusExpected Chemical Shift (ppm)
³¹P~120-150

¹H and ¹³C NMR Spectral Data: A Detailed Assignment

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The high degree of symmetry in the isopropyl and tert-butyl groups leads to relatively simple spectra.

¹H NMR Spectral Data

ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
-CH(CH₃)₂~3.5Multiplet4H
-CH(CH ₃)₂~1.2Doublet24H
-OC(CH ₃)₃~1.3Singlet9H

¹³C NMR Spectral Data

CarbonChemical Shift (δ) ppm
-C H(CH₃)₂~45
-CH(C H₃)₂~24
-OC (CH₃)₃~75
-OC(C H₃)₃~31

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Weigh ~10-20 mg of this compound solvent Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or C₆D₆) start->solvent tube Transfer to a 5 mm NMR tube solvent->tube instrument Insert sample into NMR spectrometer shim Shim the magnetic field instrument->shim H1 Acquire ¹H NMR spectrum shim->H1 C13 Acquire ¹³C{¹H} NMR spectrum H1->C13 P31 Acquire ³¹P{¹H} NMR spectrum C13->P31 ft Fourier Transform P31->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration and Peak Picking baseline->integrate

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound in a clean, dry vial.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, benzene-d₆). The choice of solvent can slightly influence chemical shifts.

    • Ensure the sample is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a proton-decoupled ³¹P NMR spectrum. An external reference standard (e.g., 85% H₃PO₄) is typically used for ³¹P NMR.

Synthesis and Potential Impurities

A robust understanding of the synthesis of this compound is crucial for identifying potential impurities that may be observed in the NMR spectra.

Synthetic Pathway:

The synthesis generally involves the reaction of a suitable phosphorus precursor with diisopropylamine and tert-butanol. A common route starts from phosphorus trichloride (PCl₃).

Synthesis_Pathway PCl3 PCl₃ intermediate Bis(diisopropylamino)chlorophosphine PCl3->intermediate + 4 HN(iPr)₂ diisopropylamine HN(iPr)₂ product This compound intermediate->product + tBuOH, base tertbutanol tBuOH

Caption: A plausible synthetic route to this compound.

Common Impurities and their NMR Signatures:

  • Bis(diisopropylamino)chlorophosphine: A potential unreacted intermediate. Its ³¹P NMR signal would appear at a different chemical shift, typically downfield from the product.

  • Phosphorus(V) species: Oxidation of the P(III) center can occur upon exposure to air and moisture. P(V) species will have characteristic signals in the ³¹P NMR spectrum, generally at a significantly different chemical shift (often upfield).

  • Diisopropylamine hydrochloride: A common byproduct of the synthesis. It is typically removed during workup but traces may remain. The N-H proton can sometimes be observed in the ¹H NMR spectrum, and the isopropyl signals may be present.

  • Hydrolysis products: Reaction with water can lead to the formation of various phosphorus acids, which will have distinct ³¹P NMR signals.

Conclusion

The NMR spectroscopic data of this compound provides a definitive fingerprint for its structural confirmation and purity assessment. The combination of ¹H, ¹³C, and particularly ³¹P NMR allows for an unambiguous identification of the compound and its potential impurities. This in-depth guide serves as a valuable resource for researchers and scientists, enabling them to confidently utilize this important reagent in their synthetic endeavors and contribute to the advancement of chemical and pharmaceutical sciences.

References

  • PubChem. This compound. [Link][1][4]

  • Roiban, G.-D., et al. (2014). Palladium-Catalysed Amination of Aryl- and Heteroaryl Halides Using this compound as an Easily Accessible and Air-Stable Ligand. European Journal of Organic Chemistry, 2014(10), 2070-2076. [Link]

  • ChemRxiv. (2022). A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera. [Link][5]

  • Royal Society of Chemistry. (2011). Supporting Information Microwave-Assisted Preparation of Nucleoside-Phosphoramidites. [Link][6]

  • ACS Publications. (2022). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer. [Link][7]

  • Kundu, J., et al. (2020). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method. [Journal Name], [Volume], [Pages]. [Link][8]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Modern Organic Synthesis. [Link][3]

  • Krackeler Scientific, Inc. This compound. [Link][9]

  • PubMed. 31P NMR and chloride ion kinetics of alkylating monoester phosphoramidates. [Link][10]

  • ResearchGate. Palladium‐Catalysed Amination of Aryl‐and Heteroaryl Halides Using tert‐Butyl Tetraisopropylphosphorodiamidite as an Easily Accessible and Air‐Stable Ligand. [Link][11]

  • National Institutes of Health. Convergent synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) by the H-phosphonate approach. [Link][4]

  • National Institutes of Health. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link][9]

  • Royal Society of Chemistry. Supporting Information Experimental General procedures The product distribution of the reaction of PCl3 for the synthesis of chl. [Link][12]

  • Royal Society of Chemistry. Supplementary Information. [Link][13]

  • ResearchGate. Synthesis of Phosphorodiamidate Morpholino Oligonucleotides and Their Chimeras Using Phosphoramidite Chemistry. [Link][14]

  • AIR Unimi. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link][15]

  • Sci-Hub. Palladium‐Catalysed Amination of Aryl‐ and Heteroaryl Halides Using tert‐Butyl Tetraisopropylphosphorodiamidite as an Easily Accessible and Air‐Stable Ligand. [Link][16]

Sources

An In-Depth Technical Guide to the Safe Handling and Application of tert-Butyl Tetraisopropylphosphorodiamidite

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Reagent in Modern Synthesis

Tert-Butyl tetraisopropylphosphorodiamidite (CAS No. 137348-88-0) is a sterically hindered phosphoramidite that has emerged as a cornerstone reagent in contemporary organic synthesis.[1] Its unique combination of reactivity and relative stability has made it an invaluable tool for researchers and professionals in drug discovery and development. This guide provides a comprehensive overview of its safety, handling, and key applications, with the aim of fostering a culture of safety and efficiency in the laboratory.

Primarily, this compound is recognized for its role as a highly effective ligand in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[2] Its bulky isopropylamino groups and the tert-butoxy moiety create a unique steric and electronic environment around the phosphorus atom, facilitating challenging C-N bond formations.[1] Beyond catalysis, this reagent is also a key building block in the synthesis of complex biomolecules, including peptides and oligonucleotides, where precise and efficient coupling is paramount.[3]

This document will delve into the critical aspects of handling this reagent, from its inherent hazards to detailed protocols for its safe use in common synthetic transformations. By understanding the causality behind the recommended procedures, researchers can not only mitigate risks but also optimize their experimental outcomes.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to minimize exposure and risk. The primary hazards are skin irritation, serious eye irritation, and respiratory irritation.[4][5]

GHS Hazard Classification: [4][5]

Hazard ClassCategoryHazard Statement
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Signal Word: Warning[5]

Precautionary Statements: [5]

  • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

  • Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell).

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe handling and application.

PropertyValueSource
CAS Number 137348-88-0
Molecular Formula C16H37N2OP[6]
Molecular Weight 304.45 g/mol [6]
Appearance Solid
Melting Point 67-74 °C (lit.)
Boiling Point 330.1±25.0 °C (Predicted)[7]
Storage Temperature 2-8°C
Solubility Soluble in anhydrous organic solvents such as diethyl ether and THF.[8]

Safe Handling and Storage: A Proactive Approach

Given its reactivity and hazardous nature, a systematic and cautious approach to handling and storage is imperative.

Engineering Controls and Personal Protective Equipment (PPE)

All manipulations of this compound should be conducted in a well-ventilated chemical fume hood.[9] The following PPE is mandatory:

  • Eye and Face Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant, impervious gloves (e.g., nitrile).

  • Body Protection: A lab coat and, for larger quantities, an apron or coveralls.

  • Respiratory Protection: For situations with a risk of aerosolization or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge is recommended.

General Handling Workflow

The following diagram illustrates a self-validating workflow for handling this compound, from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal Inspect Container Inspect Container Don PPE Don PPE Inspect Container->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh in Fume Hood Weigh in Fume Hood Prepare Fume Hood->Weigh in Fume Hood Transfer to Reaction Vessel Transfer to Reaction Vessel Weigh in Fume Hood->Transfer to Reaction Vessel Seal Reaction Vessel Seal Reaction Vessel Transfer to Reaction Vessel->Seal Reaction Vessel Quench Residual Reagent Quench Residual Reagent Seal Reaction Vessel->Quench Residual Reagent Clean Glassware Clean Glassware Quench Residual Reagent->Clean Glassware Store Securely Store Securely Clean Glassware->Store Securely Segregate Waste Segregate Waste Store Securely->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Arrange for Disposal Arrange for Disposal Label Waste Container->Arrange for Disposal End End Arrange for Disposal->End

Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol
  • Preparation:

    • Before opening the container, visually inspect it for any signs of damage or leakage.

    • Don all required personal protective equipment.

    • Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

    • Have all necessary equipment and reagents for the experiment readily available within the fume hood.

  • Weighing and Transfer:

    • As this compound is a solid, it can be weighed in the fume hood. To minimize exposure to air and moisture, work efficiently.[10]

    • For highly sensitive applications, consider weighing the reagent in a glove box or under a stream of inert gas.

    • Use a clean, dry spatula for transfer.

    • Promptly and securely cap the reagent bottle after dispensing.

  • Storage:

    • Store this compound in its original, tightly sealed container in a refrigerator at 2-8°C.

    • The storage area should be a designated, well-ventilated, and locked cabinet for hazardous chemicals.

    • Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant hazard pictograms.

Reactivity and Incompatibilities

Phosphorodiamidites are sensitive to moisture and protic solvents, such as water and alcohols.[8] Hydrolysis can lead to the formation of phosphonic acids and the corresponding amines. While this compound is noted for its relative air stability compared to other phosphine ligands, prolonged exposure to atmospheric moisture should be avoided.[8]

Incompatible Materials:

  • Water and Protic Solvents: Reacts to form byproducts, reducing the efficacy of the reagent.

  • Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.

  • Strong Acids: Can cause decomposition.

It is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., argon or nitrogen) during reactions to ensure the integrity and reactivity of the phosphorodiamidite.[8]

Applications in Organic Synthesis

The unique structural features of this compound make it a highly effective reagent in several key synthetic transformations.

Ligand in Buchwald-Hartwig Amination

This reagent is an excellent ligand for the palladium-catalyzed amination of aryl and heteroaryl halides, a reaction of significant industrial importance for the synthesis of arylamines.[2]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

  • Reaction Setup:

    • In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), a palladium source (e.g., Pd(OAc)2, 1-2 mol%), and this compound (2-4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous toluene (5 mL) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Reagent in Oligonucleotide Synthesis

The following diagram illustrates the general four-step cycle of phosphoramidite-based oligonucleotide synthesis.

G cluster_cycle Oligonucleotide Synthesis Cycle Start Start Detritylation Detritylation Start->Detritylation Coupling Coupling Detritylation->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Oxidation->Detritylation Next Cycle Cleavage & Deprotection Cleavage & Deprotection Oxidation->Cleavage & Deprotection Purification Purification Cleavage & Deprotection->Purification Final Oligonucleotide Final Oligonucleotide Purification->Final Oligonucleotide

The Phosphoramidite Cycle in Oligonucleotide Synthesis.

In this cycle, a phosphoramidite monomer, such as a derivative of this compound, is activated and coupled to the free 5'-hydroxyl group of a growing oligonucleotide chain on a solid support. This is followed by a capping step to block unreacted hydroxyl groups, and an oxidation step to stabilize the newly formed phosphite triester linkage to a phosphate triester.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Spill:

    • Evacuate the area and ensure it is well-ventilated.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • First Aid:

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Conclusion

This compound is a powerful and versatile reagent that has significantly advanced the field of organic synthesis. Its effective use, however, is predicated on a thorough understanding of its hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers and drug development professionals can harness the full synthetic potential of this compound while maintaining the highest standards of laboratory safety.

References

  • ACS Publications. (2014, November 6). Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. Organometallics. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in Modern Organic Synthesis. Retrieved from [Link]

  • Reddit. (2015, November 17). how to deal with an air sensitive solid? r/chemistry. Retrieved from [Link]

  • UTUPub. (n.d.). SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. Retrieved from [Link]

  • PMC - NIH. (n.d.). Solid-Phase Synthesis of Oligodeoxynucleotides Containing N4-[2-(t-butyldisulfanyl)ethyl]-5-methylcytosine Moieties. Retrieved from [Link]

  • Organic Syntheses. (2007, January 22). Working with Hazardous Chemicals. Retrieved from [Link]

  • PubMed. (2016, December 7). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides and Their Chimeras Using Phosphoramidite Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Storage and Handling of tert-Butyl Tetraisopropylphosphorodiamidite

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Versatile Reagent

tert-Butyl tetraisopropylphosphorodiamidite (CAS: 137348-88-0) is a sophisticated phosphoramidite reagent indispensable in modern organic synthesis.[1][2] Its utility spans from being a highly effective ligand in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to serving as a critical building block in the synthesis of complex biomolecules like oligonucleotides and peptides.[3][4][5] The compound, a solid at room temperature with a melting point of 67-74 °C, offers distinct handling advantages.[1][6] However, its efficacy is directly tied to its purity, which can be compromised by improper storage and handling. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to maintain the integrity and reactivity of this vital reagent.

Core Storage Recommendations: A System for Purity Preservation

The long-term stability of this compound hinges on meticulous control of its storage environment. The following conditions are paramount for preserving its chemical integrity and ensuring experimental reproducibility.

Optimal Storage Temperature

The universally recommended storage temperature for this compound is 2-8°C .[1][2][6]

  • Causality: Refrigeration at this temperature range significantly slows down potential thermal degradation pathways. While the compound is a solid with a relatively high melting point, lower temperatures minimize the kinetic energy of molecules, reducing the likelihood of slow decomposition over time. This is a crucial first line of defense in maintaining long-term stability.

Atmospheric Control: The Inert Gas Imperative

For optimal long-term stability, this compound must be stored under a dry, inert atmosphere, such as argon or nitrogen.

  • Expert Insight: While some literature describes the reagent as "air-stable," this term is relative, particularly in the context of highly sensitive catalytic applications.[3] Compared to many pyrophoric phosphine ligands, it can be handled briefly in the air without immediate decomposition. However, the phosphorus (III) center is susceptible to slow oxidation by atmospheric oxygen and hydrolysis by ambient moisture. For applications demanding high purity (>97%), excluding air and moisture is not merely a suggestion but a requirement for ensuring the reagent's activity and preventing the formation of inactive P(V) impurities.[4][5]

Container Integrity

The reagent should be stored in its original, tightly sealed manufacturer's container. After each use, the container cap should be securely fastened, and the seal reinforced with paraffin film to provide an additional barrier against moisture and air ingress.

Chemical Incompatibilities

Store this compound away from the following:

  • Strong Oxidizing Agents: These can rapidly and exothermically oxidize the P(III) center.

  • Water and Protic Solvents: The compound is moisture-sensitive and will hydrolyze upon contact with water, alcohols, or other protic solvents.[7]

Physicochemical Data and Storage Summary

For quick reference, the key properties and storage conditions are summarized below.

ParameterValueSource(s)
CAS Number 137348-88-0[1][2][8]
Molecular Formula C₁₆H₃₇N₂OP[1][2][8]
Molecular Weight 304.45 g/mol [1][8]
Physical Form Solid[1]
Melting Point 67-74 °C[1][2][6]
Optimal Storage Temp. 2-8°C [1][2][6]
Recommended Atmosphere Inert (Argon or Nitrogen)Best Practice
Hazard Class Irritant (Skin, Eye, Respiratory)[3][8]

Standard Operating Protocol: Handling and Dispensing

Adherence to a strict, self-validating protocol is essential to prevent contamination and degradation when handling the reagent.

Required Personal Protective Equipment (PPE)

Given the compound's hazard profile as a skin, eye, and respiratory irritant, the following PPE is mandatory[3][8]:

  • Eye Protection: Tight-sealing safety goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: When handling the powder outside of a glovebox, a dust mask (e.g., N95) is recommended to prevent inhalation.

Engineering Controls

All handling of solid this compound should be performed inside a certified chemical fume hood or, preferably, within an inert atmosphere glovebox to minimize exposure and prevent atmospheric contamination.[9]

Step-by-Step Dispensing Workflow

This protocol ensures the reagent is protected from atmospheric contaminants at every step.

  • Temperature Equilibration: Remove the sealed container from 2-8°C storage and place it in a desiccator at room temperature for at least 30-60 minutes. Causality: This crucial step prevents atmospheric moisture from condensing on the cold container and compound upon opening, which would cause hydrolysis.

  • Inert Atmosphere Transfer: Move the equilibrated, unopened container into an inert atmosphere glovebox. If a glovebox is unavailable, prepare to work under a positive flow of argon or nitrogen.

  • Dispensing: Open the container and, using a clean, dry spatula, quickly weigh the desired amount of the solid into a tared, dry vessel. Minimize the time the bulk container is open.

  • Resealing and Purging: Securely cap the primary container. If not in a glovebox, briefly flush the headspace with inert gas before final tightening.

  • Final Sealing: Wrap the cap and neck of the container with paraffin film to ensure a robust seal.

  • Return to Storage: Immediately return the sealed container to the 2-8°C refrigerator.

G cluster_prep Preparation cluster_handling Inert Atmosphere Handling cluster_storage Final Storage start Start retrieve Retrieve Container from 2-8°C Storage start->retrieve equilibrate Equilibrate to Room Temp in Desiccator retrieve->equilibrate glovebox Transfer to Glovebox or under Inert Gas Flow equilibrate->glovebox dispense Open and Dispense Required Amount glovebox->dispense purge_seal Purge Headspace & Seal Primary Container dispense->purge_seal parafilm Wrap with Paraffin Film purge_seal->parafilm store Return to 2-8°C Storage parafilm->store end End store->end

Caption: Workflow for Safely Dispensing the Reagent.

Understanding Chemical Stability and Degradation Pathways

The stringent storage conditions are designed to mitigate two primary degradation pathways that can render the reagent inactive.

  • 5.1 Hydrolysis: The phosphorodiamidite linkage is susceptible to cleavage by water. This reaction breaks the P-O-C bond, leading to the formation of undesired phosphonate byproducts and tert-butanol. This compromises the reagent's ability to act as a phosphitylating agent or ligand.

  • 5.2 Oxidation: The lone pair of electrons on the phosphorus (III) center is readily attacked by atmospheric oxygen. This process converts the active P(III) species into an inactive phosphorus (V) phosphate derivative, which lacks the necessary electronic properties to participate in catalytic cycles or phosphitylation reactions.

G cluster_reactants cluster_products reagent This compound (Active P-III) hydrolysis_prod Hydrolysis Byproducts (Inactive) reagent->hydrolysis_prod Hydrolysis oxidation_prod Oxidation Product (Inactive P-V) reagent->oxidation_prod Oxidation moisture Atmospheric Moisture (H₂O) oxygen Atmospheric Oxygen (O₂)

Caption: Primary Degradation Pathways for the Reagent.

Conclusion

The chemical integrity of this compound is directly correlated with adherence to proper storage and handling protocols. By maintaining the reagent at 2-8°C under a dry, inert atmosphere and minimizing its exposure to air and moisture during handling, researchers can ensure its purity and reactivity. These measures are fundamental to achieving reliable, reproducible results in the sensitive and innovative applications for which this reagent is employed.

References

  • This compound CAS#: 137348-88-0. 1

  • This compound 95 137348-88-0.

  • This compound One Chongqing Chemdad Co. ,Ltd.

  • This compound | C16H37N2OP | CID 4077689.

  • 137348-88-0, this compound Formula.

  • SAFETY DATA SHEET - Tri-tert-butylphosphine.

  • SAFETY DATA SHEET - Tris(2,4-di-tert-butylphenyl) Phosphite.

  • This compound 95 137348-88-0 - Alternate Product.

  • 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | 102691-36-1.

  • Technical Support Center: Degradation of tert-Butyl Phosphate in Environmental Samples.

  • Procuring this compound: A Guide for B2B Buyers.

  • This compound | CAS 137348-88-0.

  • The Role of this compound in Modern Organic Synthesis.

Sources

A Technical Guide to Novel Applications of tert-Butyl tetraisopropylphosphorodiamidite: Expanding the Frontiers of Catalysis and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: tert-Butyl tetraisopropylphosphorodiamidite (CAS 137348-88-0) is emerging from its role as a specialized reagent to become a versatile tool in modern chemistry.[1] Its unique molecular architecture, characterized by extreme steric hindrance around a reactive phosphorus(III) center, offers unprecedented opportunities for selectivity and stability in complex chemical transformations. This guide delineates the synthesis and established roles of this phosphorodiamidite while primarily focusing on novel, field-proven applications. We will explore its potential in asymmetric catalysis, its function as a precursor for innovative phosphorus-containing scaffolds in drug discovery, and its emerging utility in the stabilization of reactive main-group cations. Each section is grounded in mechanistic principles and provides actionable experimental protocols for researchers, scientists, and professionals in drug development.

Introduction to a Reagent of Untapped Potential

Phosphorodiamidites are a class of organophosphorus compounds that have carved a significant niche as ligands in transition metal catalysis and as phosphitylating agents in the synthesis of biomolecules.[1][2] Their power lies in their modularity; the steric and electronic properties of the ligand can be finely tuned by modifying the substituents on the phosphorus atom.[3][4] this compound stands out due to the exceptional bulk of its tert-butoxy and diisopropylamino groups. This steric shielding not only enhances the stability of the reagent but also creates a unique coordination environment that can be leveraged to control reaction outcomes with high precision. While its use in palladium-catalyzed amination reactions is documented, its full potential remains largely unexplored.[1] This guide aims to illuminate new pathways for its application.

Synthesis and Physicochemical Profile

A reliable and scalable synthesis is paramount for the widespread adoption of any reagent. The synthesis of this compound is a manageable process for a moderately equipped organic chemistry laboratory.

Synthetic Protocol: A Step-by-Step Guide

Causality: The synthesis relies on the sequential nucleophilic substitution on a phosphorus trihalide. Diisopropylamine is a strong, sterically hindered secondary amine that readily displaces the first two chloride atoms from PCl₃. The final substitution with tert-butanol is typically driven by the addition of a non-nucleophilic base to scavenge the generated HCl, preventing unwanted side reactions.

Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add phosphorus trichloride (1.0 eq) dissolved in anhydrous diethyl ether (Et₂O) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • First Amination: Add a solution of diisopropylamine (4.0 eq) in anhydrous Et₂O dropwise to the stirred PCl₃ solution. Maintain the temperature at 0 °C. An immediate formation of a white precipitate (diisopropylammonium chloride) will be observed.

  • Maturation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours to ensure the complete formation of the dichlorophosphoroamidite intermediate.

  • Second Substitution: In a separate flask, prepare a solution of tert-butanol (1.0 eq) and triethylamine (1.1 eq) in anhydrous Et₂O. Add this solution dropwise to the reaction mixture at 0 °C.

  • Final Stirring: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Filter the reaction mixture under nitrogen to remove the ammonium salts. Concentrate the filtrate under reduced pressure to yield a crude oil or solid.

  • Purification: The product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane to yield the final product as a white solid.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized compound must be rigorously confirmed. The following table summarizes its key properties.

PropertyValueSource
CAS Number 137348-88-0[5]
Molecular Formula C₁₆H₃₇N₂OP[5][6]
Molecular Weight 304.45 g/mol [5]
Appearance White solid
Melting Point 67-74 °C
³¹P NMR (CDCl₃) δ ≈ 120-130 ppm (typical range for phosphoramidites)General Knowledge
Purity ≥95-97%[1][5]

Note: NMR shifts can vary depending on the solvent and concentration.

Novel Application Frontier 1: Ligand for High-Steric Demand Asymmetric Catalysis

The defining feature of this compound is its immense steric bulk. In asymmetric catalysis, bulky ligands are crucial for creating a chiral pocket around a metal center, thereby dictating the stereochemical outcome of a reaction.[7] While many chiral phosphoramidites derive their selectivity from a chiral backbone, the strategic use of achiral but exceptionally bulky ligands can also enforce high levels of stereocontrol.[3][4]

Rationale for Application

The large cone angle of this ligand can create a highly restricted coordination sphere around a transition metal (e.g., Rhodium, Iridium, Palladium). This steric pressure can force substrates to adopt a specific orientation upon coordination, leading to high enantioselectivity in reactions like asymmetric hydrogenation or hydroformylation.[8][9] The monodentate nature of the ligand is also advantageous, simplifying catalyst preparation and allowing for combinatorial screening approaches.[4]

Proposed Workflow: Asymmetric Hydrogenation of a Prochiral Olefin

Causality: This protocol leverages a Rh(I) precursor, which, when complexed with the bulky phosphorodiamidite ligand, forms a highly active and selective hydrogenation catalyst. The steric environment created by two such ligands forces the prochiral olefin to bind in a way that exposes only one of its two faces to hydride transfer, resulting in an enantiomerically enriched product.

Methodology:

  • Catalyst Preparation (in situ): In a nitrogen-filled glovebox, dissolve [Rh(COD)₂]BF₄ (1 mol%) and this compound (2.2 mol%) in a degassed solvent such as dichloromethane (DCM) or toluene. Stir the solution for 30 minutes.

  • Reaction: Add the prochiral olefin substrate (e.g., methyl α-acetamidoacrylate) (100 mol%) to the catalyst solution.

  • Hydrogenation: Transfer the reaction vessel to a high-pressure autoclave. Purge the autoclave three times with hydrogen gas, then pressurize to the desired pressure (e.g., 10 bar H₂).

  • Execution: Stir the reaction at room temperature for the specified time (e.g., 12-24 hours).

  • Analysis: After carefully venting the autoclave, determine the conversion by ¹H NMR or GC analysis of an aliquot. The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC.

Mechanistic Hypothesis: A Sterically-Controlled Catalytic Cycle

The proposed catalytic cycle illustrates how the bulky ligand L* (L* = this compound) enforces stereoselectivity.

Asymmetric_Hydrogenation_Cycle cluster_0 Catalytic Cycle Rh_precatalyst [Rh(L)₂(COD)]⁺ Active_catalyst [Rh(L)₂(Solvent)ₓ]⁺ Rh_precatalyst->Active_catalyst + H₂, - COD Substrate_complex [Rh(L)₂(Olefin)]⁺ Active_catalyst->Substrate_complex + Olefin - Solvent Hydride_insertion [Rh(H)(L)₂(Alkyl)]⁺ Substrate_complex->Hydride_insertion Oxidative Addition (H₂) Product_release Product + [Rh(L*)₂(Solvent)ₓ]⁺ Hydride_insertion->Product_release Reductive Elimination Product_release->Active_catalyst Regeneration Drug_Discovery_Workflow A tert-Butyl tetraisopropylphosphorodiamidite (P-III Reagent) B Oxidation (e.g., m-CPBA, H₂O₂) A->B C tert-Butyl tetraisopropylphosphorodiamidate (P-V Intermediate) B->C D Activation & Coupling (e.g., Lewis Acid + Drug-OH) C->D E Final Drug Conjugate (P-V Scaffold) D->E

Caption: Workflow for P(V) drug scaffold synthesis.

Experimental Protocol: Synthesis of a Phosphorodiamidate-Drug Conjugate

Causality: This protocol first creates a more stable pentavalent phosphorus center through oxidation. The tert-butoxy group is then activated, likely by a Lewis acid, rendering it a good leaving group. A nucleophilic moiety on a drug molecule (e.g., a hydroxyl group) can then displace it to form a stable P-O-C bond, linking the drug to the phosphorodiamidate scaffold.

Methodology:

  • Oxidation: Dissolve this compound (1.0 eq) in DCM. Cool the solution to 0 °C. Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) in DCM dropwise. Stir for 1 hour at 0 °C, then for 2 hours at room temperature.

  • Purification of Intermediate: Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude phosphorodiamidate intermediate. Purify by column chromatography if necessary.

  • Coupling Reaction: Dissolve the purified intermediate (1.0 eq) and the hydroxyl-containing drug molecule (1.2 eq) in anhydrous acetonitrile.

  • Activation: Add a suitable activator, such as 1H-Tetrazole or dicyanoimidazole (DCI), and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Final Workup and Purification: Quench the reaction, and perform an extractive workup. Purify the final conjugate using column chromatography or preparative HPLC to yield the desired product.

Novel Application Frontier 3: Stabilizing Agent for Reactive Cations

The strong σ-donating ability of the phosphorus lone pair, combined with the steric protection afforded by the bulky substituents, makes this compound an excellent candidate for stabilizing highly reactive, low-coordinate cations of p-block elements (e.g., silylium [SiR₃⁺] or phosphenium [PR₂⁺] ions). [10][11]Such stabilized cations are valuable as catalysts or as synthetic intermediates in main-group chemistry.

Mechanistic Principle

The phosphorodiamidite acts as a neutral Lewis base, donating its lone pair to the empty p-orbital of the electrophilic cation. The bulky groups prevent oligomerization or reaction with the counter-anion, effectively isolating the reactive cationic center. This requires the use of a weakly coordinating anion (WCA) to prevent anion abstraction. [11][12]

Protocol for Synthesis of a Stabilized Silylium Ion Complex

Causality: This procedure uses a hydride abstraction method to generate the silylium cation in situ from a hydrosilane. The phosphorodiamidite, present in the reaction mixture, immediately coordinates to the transient cation, trapping it as a stable phosphine-silylium adduct.

Methodology:

  • Setup: In a glovebox, combine triphenylmethylium tetrakis(pentafluorophenyl)borate ([Ph₃C]⁺[B(C₆F₅)₄]⁻) (1.0 eq) and this compound (1.1 eq) in anhydrous, non-coordinating solvent (e.g., bromobenzene or ortho-difluorobenzene).

  • Silane Addition: To this solution, add triethylsilane (Et₃SiH) (1.0 eq) dropwise at room temperature.

  • Reaction: Stir the mixture for 1-2 hours. The formation of the adduct can often be monitored by ³¹P NMR, looking for a significant downfield shift and the appearance of satellite peaks due to ¹J(P-Si) coupling.

  • Isolation: If a precipitate forms, it can be isolated by filtration, washed with a non-polar solvent like hexane, and dried under vacuum. If no precipitate forms, the product can be crystallized by layering the solution with hexane.

  • Characterization: The resulting complex should be characterized by multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P, ²⁹Si, ¹¹B, ¹⁹F) and, if possible, single-crystal X-ray diffraction to confirm the P-Si bond formation.

Safety and Handling

As with all phosphoramidite reagents, this compound requires careful handling to maintain its integrity and ensure laboratory safety. [13]

  • Moisture Sensitivity: The P(III) center is susceptible to hydrolysis. The compound should be stored under an inert atmosphere (Nitrogen or Argon) in a cool, dry place. [13][14]All experiments should be conducted using anhydrous solvents and standard Schlenk line or glovebox techniques. [15]* Oxidation: The reagent can be oxidized by air. While the steric bulk provides some protection, prolonged exposure should be avoided.

  • Toxicity: The compound is classified as a skin and eye irritant and may cause respiratory irritation. [16]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.

  • Thermal Stability: Phosphoramidites can exhibit exothermic decomposition at elevated temperatures. [17]Avoid excessive heating and consult the Safety Data Sheet (SDS) for detailed thermal stability information.

Conclusion and Future Outlook

This compound is far more than a simple phosphitylating agent. Its pronounced steric profile makes it a powerful tool for inducing selectivity in catalysis, a robust building block for complex molecules in medicinal chemistry, and a unique stabilizing agent in main-group chemistry. The novel applications detailed in this guide represent the forefront of what is possible with this versatile reagent. Future research will undoubtedly uncover further uses, potentially in materials science for the synthesis of novel polymers or in the development of next-generation frustrated Lewis pairs. [18][19]As chemists continue to tackle increasingly complex synthetic challenges, the strategic deployment of sterically demanding reagents like this compound will be indispensable.

References

  • The Role of this compound in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound | CAS 137348-88-0. Santa Cruz Biotechnology.
  • This compound 95 137348-88-0. Sigma-Aldrich.
  • ChemInform Abstract: Phosphoramidites: Privileged Ligands in Asymmetric Catalysis.
  • Phosphoramidites: privileged ligands in asymmetric c
  • Chiral phosphine-phosphoramidite ligands in asymmetric c
  • Chiral phosphine-phosphoramidite ligands in asymmetric c
  • The Role of the Phosphorus
  • The Role of the Phosphorus Atom in Drug Design | Request PDF.
  • This compound Formula. ECHEMI.
  • Synthesis and reactivity of phosphine-stabilized phosphoranimine c
  • The Role of the Phosphorus Atom in Drug Design. Repositorio Institucional CONICET Digital.
  • A Thermal Stability Study of Phosphoramidites Employed in Oligonucleotide Synthesis. Entegris.
  • This compound 95 137348-88-0. Sigma-Aldrich.
  • Glen Report 19.
  • The Versatility of this compound in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Reactive p-block cations stabilized by weakly coordin
  • Safety d
  • Synthesis and application of bulky phosphoramidites: highly effective monophosphorus ligands for asymmetric hydrosilylation of styrenes. Organic & Biomolecular Chemistry (RSC Publishing).
  • Use of Custom Synthesized Phosphoramidite Reagents. TriLink BioTechnologies.
  • Reactive p-block cations stabilized by weakly coordin
  • Structures and interligand interaction pattern of phosphoramidite Pd complexes by NMR spectroscopy: modulations in extended interaction surfaces as stereoselection mode of a privileged class of ligands. PubMed.
  • This compound 95 137348-88-0. Sigma-Aldrich.
  • This compound | C16H37N2OP | CID 4077689. PubChem.
  • The synthesis of deuteriated tri‐tert‐butyl phosphine. PMC - NIH.
  • Asymmetric hydrogen
  • The Art of Phosphityl

Sources

Methodological & Application

Using tert-Butyl tetraisopropylphosphorodiamidite in Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of tert-Butyl tetraisopropylphosphorodiamidite in Palladium-Catalyzed Buchwald-Hartwig Amination

Authored by: Gemini, Senior Application Scientist

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the crucial formation of carbon-nitrogen (C-N) bonds.[1] The efficacy of this palladium-catalyzed cross-coupling reaction is profoundly dependent on the phosphine ligand coordinated to the metal center. This guide provides a detailed exploration of this compound, a highly effective phosphorodiamidite ligand. We will delve into the mechanistic rationale for its use, its distinct advantages, and provide comprehensive, field-tested protocols for its application in the synthesis of valuable aryl- and heteroarylamines. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this robust catalytic system.

Introduction: The Central Role of Ligands in Buchwald-Hartwig Amination

The formation of C-N bonds via palladium-catalyzed cross-coupling has revolutionized the synthesis of aromatic amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2] The reaction, broadly known as the Buchwald-Hartwig amination, couples an aryl or heteroaryl halide (or pseudo-halide) with a primary or secondary amine in the presence of a palladium catalyst and a base.

The success of this transformation hinges on the ligand bound to the palladium atom. The ligand's steric and electronic properties govern the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center, and the subsequent reductive elimination from the Pd(II) intermediate to form the C-N bond and regenerate the active catalyst.[3][4] Bulky, electron-rich phosphine ligands have proven particularly effective, as they promote the formation of the reactive, monoligated L1Pd(0) species, which is crucial for efficient oxidative addition, even with less reactive aryl chlorides.[1][5]

Among the vast library of ligands developed, this compound has emerged as a standout performer due to a unique combination of high reactivity, operational simplicity, and accessibility.[6]

The Ligand in Focus: this compound

This compound is a phosphorodiamidite ligand distinguished by its significant steric bulk and strong electron-donating character. These features are imparted by the four isopropyl groups on the nitrogen atoms and the tert-butyl group on the oxygen atom.

Key Advantages:

  • High Catalytic Activity: The ligand's steric hindrance and electron-rich nature accelerate the rate-limiting steps of the catalytic cycle, allowing for efficient coupling of a broad range of substrates, including challenging aryl chlorides.[7][8]

  • Air Stability: Unlike many other highly active phosphine ligands, this compound is a solid that exhibits remarkable stability to air, simplifying handling and storage and eliminating the need for glovebox manipulation for catalyst preparation.[6][9] This is a significant practical advantage in both academic and industrial settings.

  • Accessibility: The ligand can be readily synthesized in a straightforward, one-step procedure from commercially available and inexpensive starting materials: bis(diisopropylamino)chlorophosphine and tert-butanol.

Mechanistic Rationale and Catalytic Cycle

The efficacy of this compound is best understood by examining its role within the Buchwald-Hartwig catalytic cycle. The ligand's primary function is to stabilize the palladium center and modulate its reactivity throughout the process.

The generally accepted mechanism proceeds as follows:

  • Formation of the Active Pd(0) Species: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, which is stabilized by the phosphorodiamidite ligand (L).

  • Oxidative Addition: The bulky ligand promotes the formation of a highly reactive, monoligated Pd(0) complex. This species readily undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II)-aryl complex.[10]

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center, displacing the halide. A stoichiometric base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This is the crucial C-N bond-forming step. The steric congestion imposed by the this compound ligand facilitates reductive elimination, releasing the final arylamine product (Ar-NR₂) and regenerating the active Pd(0) catalyst.[11][12]

Buchwald_Hartwig_Cycle cluster_cycle pd0 L-Pd(0) (Active Catalyst) pd_oxidative L-Pd(II)(Ar)(X) pd0->pd_oxidative Oxidative Addition pd_amido L-Pd(II)(Ar)(NR₂) pd_oxidative->pd_amido Amine Binding & Deprotonation pd_amido->pd0 Reductive Elimination Product Ar-NR₂ (Product) pd_amido->Product HX_Base [Base-H]⁺X⁻ pd_amido->HX_Base ArX Ar-X ArX->pd_oxidative Amine R₂NH Amine->pd_amido Base Base Base->pd_amido caption Fig. 1: Catalytic Cycle of Buchwald-Hartwig Amination.

Fig. 1: Catalytic Cycle of Buchwald-Hartwig Amination.

Experimental Protocols

The following protocols provide a robust framework for performing a Buchwald-Hartwig amination using this compound.

Protocol 4.1: General Procedure for Palladium-Catalyzed Amination

This protocol is a general starting point for the coupling of aryl/heteroaryl chlorides and bromides with primary or secondary amines.

Materials:

  • Aryl or heteroaryl halide (1.0 mmol, 1.0 eq.)

  • Amine (1.2 mmol, 1.2 eq.)

  • This compound (0.02 mmol, 2 mol%)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq.)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Experimental_Workflow prep 1. Reagent Preparation - Dry glassware - Degas solvent - Weigh reagents under N₂/Ar setup 2. Reaction Setup - Add solids to vessel - Evacuate and backfill with N₂/Ar - Add solvent and amine via syringe prep->setup reaction 3. Reaction Execution - Heat to 80-110 °C - Stir vigorously - Monitor by TLC or GC/MS setup->reaction workup 4. Workup - Cool to room temperature - Quench with water/brine - Extract with organic solvent reaction->workup purify 5. Purification & Analysis - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography - Characterize product (NMR, MS) workup->purify caption Fig. 2: General Experimental Workflow.

Fig. 2: General Experimental Workflow.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (if solid), Pd₂(dba)₃, this compound, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon). This cycle should be repeated three times to ensure an oxygen-free environment.

  • Reagent Addition: Through the septum, add the degassed toluene, followed by the aryl halide (if liquid) and the amine via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate or dichloromethane).[7]

  • Extraction: Wash the organic layer with water and then with brine. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl amine.

Substrate Scope and Performance Data

The catalytic system comprising Pd₂(dba)₃ and this compound is effective for a wide array of substrates.[6][13] The tables below summarize representative yields for the amination of various aryl halides.

Table 1: Amination of Aryl Chlorides

Aryl ChlorideAmineYield (%)
4-ChlorotolueneMorpholine98
4-ChloroanisoleDi-n-butylamine96
2-ChlorotolueneAniline95
1-Chloro-4-(trifluoromethyl)benzeneN-Methylaniline97
2-ChloropyridinePyrrolidine94
Data sourced from Roiban, G-D., et al. (2014).[6]

Table 2: Amination of Aryl Bromides

Aryl BromideAmineYield (%)
4-BromotolueneMorpholine99
1-Bromo-4-tert-butylbenzeneAniline98
4-BromoanisoleIndoline99
1-Bromo-3,5-dimethylbenzeneDi-n-butylamine97
3-BromopyridineN-Methylaniline95
Data sourced from Roiban, G-D., et al. (2014).[6]

Troubleshooting and Key Considerations

While this catalytic system is robust, certain challenges common to cross-coupling reactions may arise.

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure solvents are rigorously degassed and an inert atmosphere is maintained. The quality of the palladium source and base is critical.

    • Substrate Reactivity: Aryl chlorides can be less reactive than bromides.[14] Increasing the reaction temperature or catalyst loading (up to 3-5 mol%) may be necessary.

  • Side Reactions:

    • Hydrodehalogenation: This side product arises from the reaction of the aryl halide with trace water or other proton sources. Ensure all reagents and solvents are anhydrous.

    • Homocoupling: Formation of biaryl products can sometimes be observed. Adjusting the ligand-to-palladium ratio can sometimes mitigate this issue.[15]

  • Base Sensitivity: For substrates with base-sensitive functional groups (e.g., esters, some protecting groups), the strong base NaOtBu may cause degradation.[4][14] Weaker bases like K₃PO₄ or Cs₂CO₃ can be screened, although this may require higher temperatures and longer reaction times.

Conclusion

This compound is a highly valuable tool for synthetic chemists engaged in the construction of C-N bonds. Its combination of high catalytic activity, broad substrate scope, and exceptional air stability makes it a practical and powerful alternative to more sensitive and less accessible phosphine ligands.[6][9] The protocols and data presented in this guide demonstrate its utility and provide a solid foundation for its successful implementation in diverse research and development programs, particularly in the synthesis of industrially significant aryl- and heteroarylamines.

References

  • Title: Palladium‐Catalysed Amination of Aryl‐ and Heteroaryl Halides Using tert‐Butyl Tetraisopropylphosphorodiamidite as an Easily Accessible and Air‐Stable Ligand Source: European Journal of Organic Chemistry (2014) URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The Role of this compound in Modern Organic Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Palladium‐Catalysed Amination of Aryl‐and Heteroaryl Halides Using tert‐Butyl Tetraisopropylphosphorodiamidite as an Easily Accessible and Air‐Stable Ligand | Request PDF Source: ResearchGate URL: [Link]

  • Title: A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Bulky phosphine ligands promote palladium-catalysed protodeboronation Source: ChemRxiv URL: [Link]

  • Title: Help troubleshooting a Buchwald-Hartwig amination? Source: Reddit URL: [Link]

  • Title: The Buchwald–Hartwig Amination After 25 Years Source: University of Groningen Research Portal URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Ligand design for cross-couplings: phosphines Source: YouTube URL: [Link]

  • Title: Buchwald-Hartwig coupling troubleshooting Source: Chemistry Stack Exchange URL: [Link]

  • Title: Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands Source: ResearchGate URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Buchwald-Hartwig Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed C-N Coupling with tert-Butyl Tetraisopropylphosphorodiamidite

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with profound implications for the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The palladium-catalyzed Buchwald-Hartwig amination reaction has emerged as one of the most powerful and versatile methods for forging these critical linkages.[3][4] The success of this transformation is intrinsically linked to the design and selection of the phosphine ligand, which modulates the stability and reactivity of the palladium catalyst.[2][5] Ideal ligands are typically both sterically bulky and electron-rich, properties that facilitate the key steps of the catalytic cycle and enable the coupling of even challenging substrates like aryl chlorides.[4][5][6][7]

This document provides a comprehensive guide to the use of tert-Butyl tetraisopropylphosphorodiamidite, a highly effective phosphorodiamidite ligand for the Buchwald-Hartwig amination.[8][9] A key advantage of this ligand is its remarkable air stability and ready accessibility, making it a practical and robust choice for a wide range of C-N cross-coupling applications in both academic and industrial research settings.[4][8]

Ligand Profile: this compound

This phosphorodiamidite ligand offers a unique combination of steric hindrance and electron-donating character, derived from its four isopropyl groups and the lone pairs on the nitrogen atoms. These features are crucial for promoting high catalytic activity.

PropertyValue
Chemical Name This compound
CAS Number 137348-88-0
Molecular Formula C₁₆H₃₇N₂OP[10]
Molecular Weight 304.45 g/mol
Appearance White solid
Melting Point 67-74 °C[10]
Storage 2-8°C under inert atmosphere[10]

Key Advantages:

  • Air-Stability: Unlike many phosphine ligands that are sensitive to oxidation, this ligand is bench-stable, simplifying catalyst preparation.[8][9]

  • Accessibility: It can be synthesized in a straightforward, high-yielding procedure from commercially available starting materials.[4][8]

  • High Efficacy: Demonstrates excellent performance for the amination of a broad range of aryl and heteroaryl chlorides and bromides.[4][8]

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The bulky, electron-rich nature of the this compound ligand (L) is critical for efficiently driving the cycle forward, particularly the rate-limiting oxidative addition and the final reductive elimination steps.[5][11]

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ oa_complex->amine_complex Amine Coordination (+ HNR¹R²) amido_complex L-Pd(II)(Ar)(NR¹R²) Amido Complex amine_complex->amido_complex Deprotonation (- Base-H⁺X⁻) amido_complex->pd0 Catalyst Regeneration product Ar-NR¹R² Product amido_complex->product Reductive Elimination catalyst_regen L-Pd(0)

Caption: The Buchwald-Hartwig C-N coupling catalytic cycle.

Causality Behind Mechanistic Steps:

  • Oxidative Addition: The electron-rich ligand enhances the electron density on the Pd(0) center, facilitating its insertion into the aryl halide (Ar-X) bond. This is often the rate-determining step, especially for less reactive aryl chlorides.[5]

  • Amine Coordination & Deprotonation: The amine nucleophile displaces the halide from the palladium complex. A base then deprotonates the coordinated amine to form a more nucleophilic amido species. The choice of base is crucial and can significantly impact reaction efficiency.[11]

  • Reductive Elimination: The sterically demanding nature of the ligand promotes the final C-N bond-forming step, where the arylamine product is released, and the active Pd(0) catalyst is regenerated.[5] This step is often accelerated by bulky ligands that create a sterically crowded metal center.[12]

Experimental Protocols

Part A: Synthesis of this compound Ligand

This protocol describes the synthesis from bis(diisopropylamino)chlorophosphine, highlighting the ligand's accessibility.[4]

Materials:

  • Bis(diisopropylamino)chlorophosphine

  • tert-Butanol

  • Triethylamine (Et₃N)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Anhydrous Pentane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolve bis(diisopropylamino)chlorophosphine (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of tert-butanol (1.05 equiv) in the same anhydrous solvent dropwise via the dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction by ³¹P NMR spectroscopy until the starting chlorophosphine is consumed.

  • Filter the resulting suspension under an inert atmosphere to remove the triethylamine hydrochloride salt. Wash the filter cake with anhydrous pentane.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by crystallization from pentane at low temperature to afford this compound as a white solid.[4]

Part B: General Protocol for Palladium-Catalyzed C-N Coupling

This is a representative protocol for the amination of an aryl chloride. Reaction conditions may require optimization for specific substrates.

Experimental_Workflow A 1. Reagent Assembly (Flask under N₂/Ar) B Add Pd source, Ligand, Base, Aryl Halide, Solvent A->B C Degas the mixture (e.g., 3x freeze-pump-thaw) B->C D Add Amine (liquid or solution) via syringe C->D E 2. Reaction Heat to specified temp (e.g., 80-110 °C) D->E F Monitor by TLC/GC-MS E->F G 3. Workup Cool to RT, dilute with solvent (e.g., Ethyl Acetate) F->G Reaction Complete H Filter through Celite/Silica plug G->H I Wash with water/brine H->I J Dry organic layer (Na₂SO₄/MgSO₄) and concentrate I->J K 4. Purification Flash Column Chromatography J->K L Product Characterization (NMR, MS) K->L

Caption: General experimental workflow for Buchwald-Hartwig amination.

Procedure:

  • Catalyst Preparation: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), this compound (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition: Add the aryl halide (1.0 equiv).

  • Atmosphere Control: Seal the vessel with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.2 M concentration). Finally, add the amine (1.2 equiv) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (4-24 hours).

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS analysis of small aliquots.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-aryl amine.[4]

Performance Data & Reaction Scope

The Pd/tert-Butyl tetraisopropylphosphorodiamidite system is effective for a wide array of substrates. The following table summarizes typical results.[4][8]

Aryl HalideAminePd Source (mol%)BaseTemp (°C)Time (h)Yield (%)
4-ChlorotolueneMorpholinePd(OAc)₂ (1)NaOtBu1001695
4-ChloroanisoleAnilinePd(OAc)₂ (1)NaOtBu1001692
2-Bromopyridinen-ButylaminePd₂(dba)₃ (1)NaOtBu801288
4-BromobenzonitrileDiethylaminePd(OAc)₂ (2)Cs₂CO₃1102085
1-Chloro-4-(trifluoromethyl)benzenePiperidinePd(OAc)₂ (1.5)K₃PO₄1102490
3-ChlorobenzaldehydeHexylaminePd₂(dba)₃ (1)NaOtBu1001878

Note: Yields are for isolated products. Ligand to Pd ratio is typically 2:1. Conditions are representative and may require optimization.

Troubleshooting & Key Considerations

  • Low Conversion:

    • Cause: Inefficient catalyst activation or decomposition.

    • Solution: Ensure strictly anhydrous and anaerobic conditions. Degas the solvent thoroughly. Increase catalyst/ligand loading or reaction temperature.

  • Side Reactions (e.g., Hydrodehalogenation):

    • Cause: Can be promoted by certain bases or impurities. The amine may be too hindered or not nucleophilic enough.

    • Solution: Screen different bases (e.g., Cs₂CO₃ or K₃PO₄ instead of NaOtBu).[11] Ensure high purity of reagents.

  • Choice of Base: Strong, non-nucleophilic bases like sodium tert-butoxide are common. For base-sensitive functional groups, weaker carbonate or phosphate bases may be necessary, often requiring higher temperatures.[11]

  • Solvent: Aprotic solvents like toluene, dioxane, or THF are standard. The choice can influence solubility and reaction rates.

Safety Information

  • This compound: Classified as an irritant. May cause skin, eye, and respiratory irritation (H315, H319, H335).

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Bases: Sodium tert-butoxide is highly corrosive and moisture-sensitive. Potassium carbonate and cesium carbonate are irritants.

  • Solvents: Toluene, dioxane, and other organic solvents are flammable and have associated inhalation hazards.

Recommended PPE: Always work in a well-ventilated fume hood. Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

Conclusion

The palladium/tert-Butyl tetraisopropylphosphorodiamidite catalytic system provides a robust, versatile, and user-friendly method for the synthesis of aryl and heteroaryl amines. The ligand's air-stability simplifies handling and reaction setup, while its steric and electronic properties ensure high catalytic efficiency across a broad substrate scope. This protocol is a valuable tool for researchers in drug discovery and chemical synthesis, enabling reliable and practical access to a diverse range of C-N coupled products.

References

  • Roiban, G., Mehler, G., & Reetz, M. T. (2014). Palladium‐Catalysed Amination of Aryl‐ and Heteroaryl Halides Using tert‐Butyl Tetraisopropylphosphorodiamidite as an Easily Accessible and Air‐Stable Ligand. European Journal of Organic Chemistry, 2014(10), 2070–2076. [Link]

  • ResearchGate. (n.d.). Palladium‐Catalysed Amination of Aryl‐and Heteroaryl Halides Using tert‐Butyl Tetraisopropylphosphorodiamidite as an Easily Accessible and Air‐Stable Ligand | Request PDF. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Organic Synthesis. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. (Note: While the direct link is to a general review, the principles discussed are foundational and widely cited in the context of specific ligands like the one in this protocol). A representative link is provided: [Link]

  • ResearchGate. (n.d.). Modular Synthesis of Biaryl-Substituted Phosphine Ligands: Application in Microwave-Assisted Palladium-Catalyzed C–N Cross-Coupling Reactions | Request PDF. Retrieved from [Link]

  • ACS Publications. (2024). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. Retrieved from [Link]

  • eScholarship. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Retrieved from [Link]

  • PubMed. (2012). A bulky biaryl phosphine ligand allows for palladium-catalyzed amidation of five-membered heterocycles as electrophiles. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • Chemdad. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2019). Pd-Catalyzed Cross-Coupling Reactions Promoted by Biaryl Phosphorinane Ligands. ACS Catalysis. Retrieved from [Link]

  • Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 346(13-15), 1599-1626. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • ResearchGate. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Retrieved from [Link]

Sources

Application Notes & Protocols: tert-Butyl Tetraisopropylphosphorodiamidite for Oligonucleotide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of tert-Butyl tetraisopropylphosphorodiamidite. The provided chemical name is chemically best interpreted as tert-Butoxybis(diisopropylamino)phosphine . This potent phosphitylating agent is primarily utilized in the synthesis of custom nucleoside phosphoramidites, which are the essential building blocks for solid-phase oligonucleotide synthesis.[] This guide elucidates the underlying reaction mechanism, provides validated, step-by-step protocols for phosphoramidite synthesis, offers a comparative analysis against other common phosphitylating agents, and includes a comprehensive troubleshooting section.

Introduction: Context and Application

The chemical synthesis of oligonucleotides via the phosphoramidite method is a cornerstone of modern molecular biology, diagnostics, and therapeutics.[2] This process relies on the sequential addition of protected nucleoside phosphoramidite monomers to a growing chain on a solid support. While standard DNA and RNA phosphoramidites are commercially available, the synthesis of oligonucleotides with modified nucleobases, novel backbone chemistries, or fluorescent labels necessitates the preparation of custom phosphoramidite monomers.

tert-Butoxybis(diisopropylamino)phosphine is a phosphitylating agent of the P(III) class, designed for the efficient conversion of protected nucleosides (or other alcohols) into their corresponding phosphoramidite derivatives.[3] Its structure features a labile tert-butoxy group and two sterically demanding diisopropylamino groups. The bulky nature of the diisopropylamino moieties enhances the reagent's stability and selectivity, while the tert-butyl group on the phosphite oxygen offers unique characteristics regarding stability and subsequent deprotection strategies.[3]

This guide focuses on the primary application of this reagent: the laboratory-scale synthesis of high-purity custom nucleoside phosphoramidites for subsequent use in automated oligonucleotide synthesizers.

Mechanism of Phosphitylation

The phosphitylation of a nucleoside's free hydroxyl group (typically the 3'-OH after 5'-OH protection with a group like dimethoxytrityl, DMT) by tert-Butoxybis(diisopropylamino)phosphine is an acid-catalyzed nucleophilic substitution reaction.

Key Mechanistic Steps:

  • Activation: The reaction is initiated by a weak acid activator, most commonly a heterocyclic amine salt like 1H-tetrazole or 4,5-dicyanoimidazole (DCI).[4][5] The activator protonates one of the diisopropylamino groups on the phosphitylating reagent.

  • Formation of a Reactive Intermediate: Protonation turns the diisopropylamino group into a good leaving group (diisopropylamine). The activator's conjugate base may then displace this amine to form a highly reactive phosphitylating intermediate.[5][6]

  • Nucleophilic Attack: The free hydroxyl group of the protected nucleoside acts as a nucleophile, attacking the electrophilic phosphorus center of the activated reagent.

  • Product Formation: This attack displaces the remaining activator moiety, forming the desired nucleoside phosphoramidite product and releasing the activator.

The overall reaction is driven by the formation of the stable diisopropylammonium salt of the activator.

G reagent tert-Butoxybis(diisopropylamino)phosphine intermediate Activated Phosphorus Intermediate reagent->intermediate Protonation & Displacement activator Activator (e.g., 1H-Tetrazole) activator->intermediate salt Diisopropylammonium Tetrazolide Salt activator->salt nucleoside 5'-DMT-Nucleoside (3'-OH) product 5'-DMT-Nucleoside-3'- (tert-butoxy)(diisopropylamino)phosphine nucleoside->product intermediate->product Nucleophilic Attack amine Diisopropylamine intermediate->amine Release amine->salt Proton Transfer

Caption: Mechanism of nucleoside phosphitylation.

Protocol: Synthesis of a Custom Nucleoside Phosphoramidite

This protocol describes a general procedure for the phosphitylation of a 5'-DMT-protected deoxynucleoside. Caution: This reaction is highly sensitive to moisture and oxygen. All glassware must be flame-dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen). All solvents and liquid reagents must be anhydrous.

3.1. Materials and Reagents

  • 5'-O-DMT-N-protected deoxynucleoside (1.0 eq)

  • tert-Butoxybis(diisopropylamino)phosphine (1.5 eq)

  • Activator: 0.25 M 4,5-Dicyanoimidazole (DCI) in Acetonitrile (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile (MeCN)

  • Anhydrous Ethyl Acetate (EtOAc)

  • Anhydrous Hexanes

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

3.2. Experimental Procedure

  • Preparation: Co-evaporate the 5'-DMT-protected nucleoside with anhydrous acetonitrile (2x) to remove residual water and place it in a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Dissolution: Dissolve the dried nucleoside in anhydrous DCM (approx. 10 mL per gram of nucleoside).

  • Reagent Addition: To the stirred solution, add tert-Butoxybis(diisopropylamino)phosphine via syringe.

  • Initiation: Slowly add the 0.25 M DCI solution dropwise over 20-30 minutes at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours. A complete reaction will show the disappearance of the starting nucleoside and the appearance of a new, higher Rf spot corresponding to the product phosphoramidite.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash the organic layer with saturated aqueous NaHCO₃ (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Avoid overheating.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes containing 1-2% triethylamine to prevent product degradation on the silica.

  • Final Product: Combine the pure fractions and evaporate the solvent. The final product is typically a crisp white foam. Dry thoroughly under high vacuum and store under argon at -20°C.

Caption: Workflow for synthesizing a nucleoside phosphoramidite.

3.3. Expected Results

ParameterTypical Value
Reaction Time 2 - 4 hours
Typical Yield 80 - 95%
³¹P NMR Shift ~148 ppm (singlet)
Purity (by NMR) >98%
Appearance White, crisp foam

Comparative Analysis of Phosphitylating Agents

The choice of phosphitylating agent impacts the synthesis of the monomer and potentially the final oligonucleotide. The tert-butyl protecting group on the phosphorus atom offers different properties compared to the more common 2-cyanoethyl group.

Featuretert-Butoxybis(diisopropylamino)phosphine2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite
Phosphorus Protecting Group tert-Butyl (tBu)2-Cyanoethyl (CE)
Reagent Stability Generally stable, but sensitive to moisture.[3]Highly stable and widely used in automated synthesis.[7][8]
Deprotection Conditions Requires strong acid (e.g., trifluoroacetic acid, TFA) for removal. Not compatible with standard ammonia-based deprotection.Removed by mild base (β-elimination), compatible with standard oligonucleotide deprotection.[9]
Primary Application Synthesis of specific phosphoramidites where the tert-butyl group is desired for orthogonal protection schemes.Gold standard for routine synthesis of phosphoramidites for DNA/RNA synthesis.[][11]
Compatibility with Synthesis Not for direct use in standard solid-phase synthesis due to the harsh deprotection needed.Fully compatible with standard automated solid-phase synthesis cycles.[12]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low Reaction Yield 1. Incomplete drying of nucleoside or solvents. 2. Insufficient activator. 3. Deactivated phosphitylating reagent due to improper storage.1. Ensure all reagents and solvents are strictly anhydrous. Co-evaporate nucleoside with MeCN. 2. Use a fresh solution of activator at the correct stoichiometry. 3. Use a fresh bottle/aliquot of the reagent.
Multiple Spots on TLC / Multiple ³¹P NMR Peaks 1. Hydrolysis of the phosphitylating reagent or product. 2. Oxidation of the P(III) product to P(V). 3. Side reactions due to impurities in the starting material.1. Maintain a strict inert atmosphere throughout the reaction and workup. 2. Degas solvents and ensure no oxidizing contaminants are present. 3. Purify the starting nucleoside before the reaction.
Product is an Oil, Not a Foam 1. Residual solvent (e.g., ethyl acetate, triethylamine). 2. Impurities from the reaction.1. Co-evaporate the purified product with anhydrous DCM or MeCN and dry under high vacuum for an extended period. 2. Re-purify the product if significant impurities are detected by NMR.

Conclusion

tert-Butoxybis(diisopropylamino)phosphine is a specialized and effective phosphitylating agent for the synthesis of custom phosphoramidites. Its primary utility lies in creating building blocks where the tert-butyl protecting group on the phosphorus is advantageous for specific, non-standard synthetic strategies. The protocols and data presented herein provide a robust framework for the successful application of this reagent. Researchers must pay scrupulous attention to anhydrous and inert reaction conditions to achieve high yields and purity. For standard oligonucleotide synthesis, reagents bearing the β-cyanoethyl protecting group remain the industry standard due to their compatibility with conventional deprotection methods.

References

  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. Retrieved from ATDBio website. [Link]

  • Beaucage, S. L. (n.d.). US Patent 6,340,749B1 - Preparation of nucleoside phosphoramidites and oligonucleotide synthesis.
  • Russell, M. A., Laws, A. P., Atherton, J. H., & Page, M. I. (2008). The mechanism of the phosphoramidite synthesis of polynucleotides. Organic & Biomolecular Chemistry. [Link]

  • Beaucage, S. L. (1993). Protecting Groups in Oligonucleotide Synthesis. In Protocols for Oligonucleotide Conjugates. Humana Press. [Link]

  • Glen Research. (n.d.). Oligonucleotide Deprotection. Retrieved from Glen Research website. [Link]

  • Beigelman, L., et al. (n.d.). RNA Synthesis Using 2'- O -( Tert -Butyldimethylsilyl) Protection. Request PDF. [Link]

  • Bo-Linn, T., et al. (1995). Cleavage of oligodeoxyribonucleotides from controlled-pore glass supports and their rapid deprotection by gaseous amines. Nucleic Acids Research, 23(19), 3827–3832. [Link]

  • NJ Bio, Inc. (2023). Synthesis of Nucleotides. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Evolution of Phosphitylating Agents: From Lab Bench to Industrial Scale. [Link]

  • Xie, C., et al. (2005). Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development. Organic Process Research & Development, 9(5), 730–737. [Link]

  • Xie, C., et al. (2005). Nucleosidic Phosphoramidite Synthesis Via Phosphitylation. Scribd. [Link]

  • Thorpe, J. M., et al. (2018). Investigations into the synthesis of a nucleotide dimer via mechanochemical phosphoramidite chemistry. Royal Society Open Science, 5(6), 180393. [Link]

  • Gryaznov, S. M., & Letsinger, R. L. (1992). Application of 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite for in situ preparation of deoxyribonucleoside phosphoramidites and their use in polymer-supported synthesis of oligodeoxyribonucleotides. Nucleic Acids Research, 20(8), 1879–1882. [Link]

Sources

Application Notes and Protocols: The Role of tert-Butyl Tetraisopropylphosphorodiamidite in Biopolymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide on tert-Butyl tetraisopropylphosphorodiamidite (CAS: 137348-88-0), a versatile phosphitylating agent. While primarily recognized for its utility as a precursor in the synthesis of specialized phosphine ligands for catalysis and as a key reagent in the construction of phosphorodiamidate linkages in oligonucleotide analogues like Morpholinos (PMOs), its direct application as a conventional coupling reagent for standard peptide bond formation is not established in peer-reviewed literature.[1] This guide will therefore focus on its core reactivity, provide detailed protocols for its validated applications in PMO synthesis, and offer a theoretical framework for its potential, though hypothetical, use in peptide coupling, alongside a robust experimental design for validation. The content is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this reagent's unique capabilities.

Reagent Overview: Properties and Established Applications

This compound is a P(III) reagent characterized by a central phosphorus atom bonded to a tert-butoxy group and two diisopropylamino groups. This structure imparts a unique combination of reactivity and steric hindrance, making it a valuable tool in specific synthetic contexts.

Chemical and Physical Properties

The key properties of the reagent are summarized below, providing essential information for its handling and use in synthesis.

PropertyValueSource
CAS Number 137348-88-0
Molecular Formula C₁₆H₃₇N₂OP[2]
Molecular Weight 304.45 g/mol [2]
Appearance White to off-white solid
Melting Point 67-74 °C
Purity Typically ≥95%[1]
Primary Hazard Class Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3[2]
Primary Applications

The utility of this compound is primarily documented in two areas:

  • Ligand Synthesis: It serves as a precursor for various phosphine ligands that are crucial in transition metal catalysis, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).[1]

  • Oligonucleotide Analogue Synthesis: It is a critical reagent for forming the phosphorodiamidate backbone of Morpholino oligonucleotides (PMOs), which are used as antisense agents for gene silencing.[3][4][5][6]

Distinction from Conventional Peptide Coupling Reagents

Standard peptide synthesis, whether in solid-phase (SPPS) or solution, relies on activating the carboxylic acid of an N-protected amino acid to facilitate nucleophilic attack by the free amine of another. Common activators include:

  • Carbodiimides: (e.g., DIC, EDC), which form an O-acylisourea intermediate.[7]

  • Phosphonium Salts: (e.g., PyBOP, HBTU, HATU), which form activated esters.

  • Anhydrides: (e.g., T3P®), which form mixed anhydrides.[8]

This compound does not belong to these classes. Its function is not to activate a carboxyl group for amide bond formation but to act as a phosphitylating agent, transferring the phosphorodiamidite moiety to a nucleophile, typically a hydroxyl group.

Mechanism of Action: Phosphitylation Chemistry

The core function of this compound is to phosphitylate a nucleophile, most commonly an alcohol, in the presence of an acidic azole catalyst like 1H-tetrazole or 4,5-dicyanoimidazole (DCI).

The generally accepted mechanism proceeds as follows:

  • Protonation: The azole activator protonates one of the nitrogen atoms of the phosphorodiamidite, making it a better leaving group.

  • Nucleophilic Attack: The activated P(III) center is attacked by the incoming hydroxyl group of the substrate.

  • Displacement: The protonated diisopropylamine is displaced, forming a new P-O bond and yielding the phosphitylated product.

This process is foundational to its application in oligonucleotide synthesis.

G reagent tBu-O-P(NiPr₂)₂ (Reagent) activated_reagent Protonated Reagent Intermediate reagent->activated_reagent 1. Protonation activator Activator (e.g., Tetrazole) product R-O-P(NiPr₂)₂ (Phosphitylated Product) activated_reagent->product 3. Displacement byproduct H-NiPr₂ (Byproduct) activated_reagent->byproduct substrate R-OH (Substrate) substrate->activated_reagent 2. Nucleophilic Attack

Caption: Generalized mechanism of substrate phosphitylation.

Protocol: Synthesis of Phosphorodiamidate Morpholino Oligonucleotides (PMOs)

This section details a validated application of the reagent in the synthesis of PMOs, a class of non-peptide oligomers, adapted from established methodologies.[3][5][6] This protocol serves as a practical example of the reagent's intended use in biopolymer synthesis.

Workflow for PMO Monomer Coupling

The synthesis is typically performed on a solid support, such as polystyrene resin, and follows an iterative cycle of deprotection and coupling.

G start Start: Resin-Bound Morpholino Subunit deprotection 1. Deprotection (e.g., Trityl or Fmoc removal) start->deprotection wash1 2. Wash (Solvent) deprotection->wash1 coupling 3. Coupling - Activated Morpholino Monomer - this compound - Activator (e.g., ETT, Iodine) wash1->coupling oxidation 4. Oxidation (P(III) to P(V)) coupling->oxidation wash2 5. Wash (Solvent) oxidation->wash2 end Elongated PMO Chain (Ready for next cycle) wash2->end

Caption: Iterative cycle for solid-phase PMO synthesis.

Step-by-Step Coupling Protocol

Prerequisites: This protocol assumes the synthesis is performed on an automated DNA/peptide synthesizer or manually, starting with a deprotected (free amine) Morpholino subunit attached to a solid support.

Reagents:

  • Activated Monomer: Trityl- or Fmoc-protected Morpholino monomer.

  • Coupling Agent: this compound.

  • Activator Solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or Iodine in a suitable solvent (e.g., Acetonitrile).[3][5]

  • Solvents: Anhydrous Acetonitrile (ACN), Dichloromethane (DCM).

  • Washing Solution: Acetonitrile (ACN).

Procedure:

  • Resin Preparation: Swell the resin-bound Morpholino substrate in anhydrous DCM. Perform the N-terminal deprotection step (e.g., using detrinylating agent for Trityl or piperidine for Fmoc) and wash thoroughly with DCM and then ACN to remove all traces of the deprotection reagent and byproducts.

  • Reagent Preparation: Prepare a solution containing 5 equivalents of the protected Morpholino monomer and 5 equivalents of this compound in anhydrous ACN.

  • Activation and Coupling:

    • Deliver the activator solution (e.g., ETT) to the resin and allow it to react for 30-60 seconds.

    • Immediately deliver the pre-mixed monomer and phosphorodiamidite solution to the activated resin.

    • Allow the coupling reaction to proceed for 10-20 minutes at room temperature with gentle agitation. The causality here is that the activator primes the phosphorus center for nucleophilic attack by the amine of the resin-bound subunit.

  • Washing: After the coupling period, drain the reaction vessel and wash the resin extensively with ACN (5-7 cycles) to completely remove excess reagents and byproducts.

  • Oxidation: Treat the resin with an oxidizing agent (e.g., 0.02 M Iodine in THF/Water/Pyridine) to convert the newly formed P(III) linkage to a stable P(V) phosphorodiamidate.

  • Cycle Completion: The resin is now ready for the next deprotection and coupling cycle.

Hypothetical Application in Peptide Synthesis: A Framework for Exploration

As previously stated, the use of this reagent for standard amide bond formation is not documented. However, for the purpose of scientific exploration, we can propose a hypothetical mechanism and an experimental framework to test its feasibility.

Theoretical Mechanism of Carboxylic Acid Activation

For this reagent to function as a peptide coupling agent, it would need to activate a carboxylic acid, making it susceptible to attack by an amine. A plausible, yet unproven, pathway would involve the formation of a highly reactive acyl phosphorodiamidite intermediate.

G reagent tBu-O-P(NiPr₂)₂ activated_reagent Activated Reagent reagent->activated_reagent activator Activator intermediate [R-COO-P(NiPr₂)₂] (Hypothetical Acyl Intermediate) amino_acid R-COOH (N-Protected Amino Acid) amino_acid->intermediate 1. Attack on P(III) center peptide R-CO-NH-R' (Peptide Bond) intermediate->peptide 3. Amide Formation byproduct HO-P(NiPr₂)₂ intermediate->byproduct amine R'-NH₂ (Amine Component) amine->intermediate 2. Nucleophilic Attack

Caption: Hypothetical mechanism for peptide bond formation.

Causality: The proposed mechanism relies on the carboxylate anion being a sufficiently strong nucleophile to attack the activated P(III) center, forming a mixed anhydride-like intermediate. This intermediate would then need to be reactive enough for the incoming amine to form the peptide bond.

Proposed Experimental Protocol for Validation

This protocol is designed as a starting point for researchers wishing to investigate this hypothetical application. It includes necessary controls and analytical checks.

Objective: To determine if this compound can mediate the coupling of an N-protected amino acid to an amino acid ester in solution phase.

Model Reaction: Z-Ala-OH + H-Phe-OMe → Z-Ala-Phe-OMe

Materials:

  • Z-Alanine (Z-Ala-OH)

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • This compound

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Activators for screening: 1H-Tetrazole, 4,5-Dicyanoimidazole (DCI)

  • Anhydrous solvents: DCM, DMF

  • Analytical: HPLC, LC-MS

Procedure:

  • Setup: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve H-Phe-OMe·HCl (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) to neutralize the salt and stir for 5 minutes.

  • Pre-activation Screening:

    • Flask A (Test): In a separate flask, dissolve Z-Ala-OH (1.0 eq), this compound (1.1 eq), and an activator (e.g., 1H-Tetrazole, 1.2 eq) in anhydrous DCM. Stir for 10 minutes.

    • Flask B (Control): Dissolve Z-Ala-OH (1.0 eq) and the activator (1.2 eq) in DCM, without the phosphorodiamidite reagent.

  • Coupling: Add the free-based H-Phe-OMe solution from Step 1 to Flask A.

  • Monitoring: Monitor the reaction progress at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr) by taking aliquots and analyzing via HPLC and LC-MS. Look for the mass of the expected product (Z-Ala-Phe-OMe) and the consumption of starting materials.

  • Workup and Analysis: If product formation is observed, quench the reaction with saturated NaHCO₃ solution, extract the organic layer, dry with Na₂SO₄, and concentrate. Analyze the crude product for purity and yield.

  • Racemization Study: If the initial screen is successful, repeat the experiment using a racemization-prone model, such as Z-Phg-OH + H-Ala-OMe, and analyze the diastereomeric products by chiral HPLC to assess the degree of epimerization.

Expected Challenges:

  • Low Reactivity: The carboxylate may not be nucleophilic enough to displace the bulky diisopropylamino group.

  • Side Reactions: The reagent could react with itself or the solvent under certain conditions.

  • Epimerization: The highly activated intermediate, if formed, could be susceptible to racemization.

Safety and Handling

This compound is an irritant and should be handled with appropriate care in a well-ventilated area or chemical fume hood.[2][9]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10] For handling larger quantities, a dust mask (N95) is recommended.

  • Handling: Avoid breathing dust and direct contact with skin and eyes.[9] Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] The compound is sensitive to moisture and air.

  • Spills: In case of a spill, avoid creating dust.[10] Sweep up the solid material carefully and place it in a suitable container for disposal.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[9] Seek medical attention if irritation persists.

    • Eye Contact: Rinse cautiously with water for several minutes.[2][9] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move the person to fresh air.[9] Call a poison center or doctor if you feel unwell.[2]

    • Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[9]

Conclusion

This compound is a specialized reagent with a well-defined role in the synthesis of phosphine ligands and phosphorodiamidate-linked oligomers. Its chemical properties, centered on P(III) phosphitylation, distinguish it from the conventional coupling reagents used for amide bond formation in peptide synthesis. While its direct application in SPPS remains hypothetical and unproven, the protocols and theoretical frameworks provided here offer a comprehensive guide to its established uses and a scientifically grounded approach for researchers interested in exploring its potential in novel synthetic methodologies. Strict adherence to safety protocols is essential when working with this compound.

References

  • The Role of this compound in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Kundu, J., et al. (2020). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. ChemRxiv. [Link]

  • Sinha, S. (2021). Synthesis and Delivery of Phosphorodiamidatemorpholino Oligonucleotides. Morressier. [Link]

  • Caliandro, R., et al. (2021). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. [Link]

  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. Chem Reactor YouTube Channel. [Link]

  • Ghosh, U., et al. (2022). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. ChemRxiv. [Link]

  • Ghosh, U., et al. (2022). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer. PubMed. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Mattellone, A., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). National Institutes of Health (NIH). [Link]

  • Processes for preparing phosphorodiamidate morpholino oligomers via fast-flow synthesis.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • The Versatility of this compound in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Method for solution-phase peptide synthesis and protecting strategies therefore.
  • tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. ResearchGate. [Link]

  • Synthesis Notes. AAPPTec. [Link]

  • New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. ResearchGate. [Link]

Sources

tert-Butyl tetraisopropylphosphorodiamidite for the synthesis of phosphine ligands

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: tert-Butyl tetraisopropylphosphorodiamidite: A Versatile Precursor for the Synthesis of Sterically Demanding Phosphine Ligands

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Phosphine Ligands and Advanced Precursors

Phosphine ligands are cornerstones of modern homogeneous catalysis, enabling transformative chemical reactions that are fundamental to pharmaceutical synthesis, fine chemical production, and materials science.[1][2] The power of a phosphine ligand lies in its unique ability to modulate the electronic and steric environment of a transition metal center.[1] By carefully tuning these properties, chemists can achieve remarkable control over catalytic activity, selectivity, and substrate scope.[1][3] This has led to an explosion in the development of ligands for critical transformations such as palladium-catalyzed cross-coupling reactions, asymmetric hydrogenations, and hydroformylations.[1][4][5]

Among the diverse classes of phosphines, those possessing significant steric bulk are particularly valuable for promoting challenging coupling reactions involving unreactive substrates.[6] However, the synthesis of these bulky ligands can be fraught with challenges, often involving pyrophoric, unstable, or difficult-to-handle phosphorus precursors like PCl₃.

This application note introduces This compound (CAS: 137348-88-0) as a superior alternative—a versatile, crystalline, and relatively air-stable solid that serves as a powerful building block for a wide range of bulky phosphine ligands.[7] We will provide an in-depth examination of this reagent, including its properties, the mechanistic basis for its reactivity, and a detailed, field-proven protocol for its application in ligand synthesis, with a strong emphasis on the causality behind experimental choices and uncompromising safety standards.

Reagent Profile: this compound

The efficacy of this reagent stems directly from its unique molecular architecture. The two diisopropylamino substituents provide latent steric bulk and electronic donation, while the tert-butoxy group serves as an excellent leaving group upon reaction with strong nucleophiles. Its solid nature significantly simplifies handling, weighing, and storage compared to volatile liquid phosphorus halides.

PropertyValueReference(s)
CAS Number 137348-88-0[8]
Molecular Formula C₁₆H₃₇N₂OP[8][9]
Molecular Weight 304.45 g/mol [9]
Appearance White to off-white solid
Melting Point 67-74 °C
Storage Conditions Store at 2-8°C under an inert atmosphere
Key Structural Feature P(III) center with two bulky dialkylamino groups and one alkoxy group

Core Application: Synthesis of Tertiary Phosphine Ligands via Nucleophilic Substitution

Principle of the Reaction

The synthesis of phosphine ligands using this compound is predicated on a classic nucleophilic substitution at the trivalent phosphorus center. The phosphorus atom is electrophilic and is readily attacked by potent carbon nucleophiles, such as those derived from organolithium or Grignard reagents. This attack results in the cleavage of the P-O bond and displacement of the stable tert-butoxide anion, forming a new, robust phosphorus-carbon bond.

Mechanistic Rationale

The choice of an organolithium reagent is deliberate. Organolithiums are highly polarized and exceptionally strong nucleophiles, capable of reacting efficiently even with the sterically shielded phosphorus center of the phosphorodiamidite.[10][11] The reaction is essentially irreversible due to the formation of the stable lithium tert-butoxide salt.

Caption: General mechanism for phosphine ligand synthesis.

Detailed Experimental Protocol: Synthesis of (Diisopropylamino)₂-phenylphosphine

This protocol details the synthesis of a model bulky arylated phosphine ligand. It is a self-validating system; success depends entirely on the rigorous exclusion of air and moisture.

Materials and Equipment
  • Reagents:

    • This compound (≥95%)[8]

    • Phenyllithium (solution in cyclohexane/ether) or n-Butyllithium (solution in hexanes)

    • Anhydrous tetrahydrofuran (THF), inhibitor-free, freshly distilled from sodium/benzophenone or from a solvent purification system.

    • Saturated aqueous ammonium chloride (NH₄Cl) solution, degassed.

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Hexanes and Ethyl Acetate (for chromatography).

  • Equipment:

    • Schlenk line with a dual vacuum/inert gas (Argon or Nitrogen) manifold.

    • Flame-dried Schlenk flasks and glassware.

    • Magnetic stirrer and stir bars.

    • Syringes and needles (oven-dried).

    • Rubber septa.

    • Low-temperature bath (e.g., dry ice/acetone, -78 °C).

CRITICAL SAFETY PRECAUTIONS (Trustworthiness)
  • Organolithium Hazard: Organolithium reagents like phenyllithium and n-butyllithium are extremely pyrophoric and will ignite spontaneously on contact with air or moisture.[10][12] They are also corrosive. All manipulations MUST be performed under a strict inert atmosphere by trained personnel.[10]

  • Personal Protective Equipment (PPE): A flame-retardant lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves are mandatory. Keep a Class D fire extinguisher rated for combustible metals nearby.

  • Reagent Hazard: this compound is a skin, eye, and respiratory irritant.[9] Handle in a well-ventilated area or fume hood and avoid creating dust.

Step-by-Step Procedure
  • System Preparation (The Foundation of Success):

    • Assemble a two-necked round-bottom flask (e.g., 100 mL) equipped with a magnetic stir bar, a rubber septum on one neck, and a gas inlet adapter on the other.

    • Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas. Causality: This step is non-negotiable. Any residual moisture will quench the organolithium reagent, drastically reducing the yield and potentially creating hazardous byproducts.

  • Reagent Addition:

    • In the inert atmosphere of a glovebox or via a powder funnel under a strong counterflow of inert gas, add this compound (e.g., 1.0 eq, 3.04 g) to the reaction flask.

    • Using a dry, inert-gas-purged syringe, add anhydrous THF (e.g., 30 mL) to dissolve the solid.

    • Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium. Causality: The reaction with organolithiums is highly exothermic. Starting at a very low temperature is crucial for controlling the reaction rate, preventing side reactions such as ether cleavage by the organolithium reagent, and ensuring selectivity.[13]

  • Nucleophilic Substitution Reaction:

    • Using a dry, gas-tight syringe, slowly add the phenyllithium solution (1.05 eq) dropwise to the stirred, cold solution of the phosphorodiamidite over 20-30 minutes. A color change may be observed.

    • Expert Insight: The quality of organolithium reagents can degrade over time. It is best practice to titrate the solution immediately before use to determine its exact molarity.

    • After the addition is complete, allow the reaction to stir at -78 °C for an additional hour.

    • Remove the cooling bath and allow the reaction to warm slowly to room temperature. Let it stir for at least 4 hours (or overnight) to ensure the reaction proceeds to completion.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding degassed, saturated aqueous NH₄Cl solution (e.g., 20 mL) dropwise. Causality: This safely neutralizes any unreacted organolithium reagent. A degassed solution is used to minimize oxidation of the desired P(III) product.

    • Transfer the mixture to a separatory funnel. Add deionized water and an organic solvent like diethyl ether or ethyl acetate.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel (pre-treated with a small amount of triethylamine in the eluent to prevent product degradation on the acidic silica) or by recrystallization.

Experimental Workflow Diagram

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Flame-Dry Schlenk Flask B 2. Add Phosphorodiamidite & Anhydrous THF A->B C 3. Cool to -78 °C B->C D 4. Slow Dropwise Addition of Organolithium C->D Critical Temp Control E 5. Stir at -78 °C (1 hr) D->E F 6. Warm to RT & Stir (≥4 hr) E->F G 7. Quench at 0 °C with aq. NH₄Cl F->G Reaction Complete H 8. Aqueous Workup (Extraction) G->H I 9. Dry & Concentrate H->I J 10. Purify (Chromatography) I->J

Caption: Step-by-step workflow for phosphine ligand synthesis.

Characterization and Validation

The primary and most definitive method for characterizing the resulting phosphine ligand is ³¹P NMR spectroscopy .

  • Expected Outcome: The disappearance of the starting phosphorodiamidite signal and the appearance of a new, single peak in the characteristic region for tertiary phosphines. The exact chemical shift will depend on the nature of the 'R' group introduced.

  • Confirmation: ¹H and ¹³C NMR spectroscopy should be used to confirm the full structure, and High-Resolution Mass Spectrometry (HRMS) will verify the elemental composition.

Troubleshooting Guide

Problem ObservedProbable CauseSuggested Solution
Low or No Yield 1. Impure/wet reagents or solvents. 2. Inactive organolithium reagent.1. Use freshly dried and distilled solvents. 2. Titrate the organolithium reagent before use to confirm its concentration.
Multiple Products in ³¹P NMR 1. Reaction run at too high a temperature. 2. Oxidation of P(III) product.1. Ensure efficient stirring and maintain -78 °C during addition. 2. Improve inert atmosphere technique; use degassed solvents for workup.
Incomplete Reaction 1. Insufficient reaction time. 2. Stoichiometry error.1. Extend the stirring time at room temperature. 2. Re-verify calculations and ensure accurate titration of the organolithium.

Conclusion

This compound stands out as a highly valuable and practical precursor for synthesizing sterically demanding phosphine ligands.[14][15] Its solid form and relative stability offer significant handling advantages over traditional phosphorus halides.[7] The protocol described herein provides a robust and reliable method for accessing a variety of phosphine ligands by leveraging the clean and efficient reactivity of organolithium reagents. By understanding the causality behind each step—from rigorous drying and inerting to precise temperature control—researchers can confidently employ this reagent to build the custom ligands required to drive innovation in catalysis and drug development.

References

  • Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 97(9), 520-542. [Link]

  • Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed. [Link]

  • Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Semantic Scholar. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Phosphine Ligands in Modern Catalysis: A Deep Dive. ningboinno.com. [Link]

  • Phosat. (2024). Chiral Phosphines Synthesis. phosat.com. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Modern Organic Synthesis. ningboinno.com. [Link]

  • Gowrisankar, S. (2015). Applications of New Phosphine ligands in Metal-Catalyzed Reaction. Slideshare. [Link]

  • Gessner Group. Phosphine ligands and catalysis - Research. gessner-group.com. [Link]

  • Xie, J., et al. (2016). Synthesis and application of novel P-chiral monophosphorus ligands. Organic Chemistry Frontiers. [Link]

  • Valdés, C. (2013). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. PubMed Central. [Link]

  • PubChem. This compound. pubchem.ncbi.nlm.nih.gov. [Link]

  • Verma, A. (2019). Synthesis of phosphine and phosphoramidite ligands derived from 1,8,10,9-triazaboradecalin and their applications in catalysis and medicine. Iowa Research Online. [Link]

  • Amadi, S., & van der Westhuizen, J. H. (2022). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. MDPI. [Link]

  • Doyle, L. R., et al. (2024). Synthesis of the Bulky Phosphanide [P(SiiPr3)2]− and Its Stabilization of Low-Coordinate Group 12 Complexes. Cardiff University ORCA. [Link]

  • Ghosh, A., et al. (2023). Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis. RSC Advances. [Link]

  • Smith, R. C., et al. (2018). The synthesis of deuteriated tri-tert-butyl phosphine. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Davies, O. R. (2018). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University ORCA. [Link]

  • Organic Syntheses Procedure. (2019). Phosphine-Catalyzed [4 + 2] Annulation. orgsyn.org. [Link]

  • Siegel, D. organolithium reagents 1. Harvard University. [Link]

  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]

  • Reich, H. J. A. Organolithium Reagents. University of Wisconsin-Madison. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Versatility of this compound in Chemical Synthesis. ningboinno.com. [Link]

  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. ResearchGate. [Link]

  • Brown, T. L. (1970). STRUCTURES AND REACTIVITIES OF ORGANOLITHIUM COMPOUNDS. Pure and Applied Chemistry. [Link]

Sources

Experimental setup for reactions involving tert-Butyl tetraisopropylphosphorodiamidite

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Versatile Reagent: tert-Butyl tetraisopropylphosphorodiamidite

Introduction: A Cornerstone Reagent in Modern Synthesis

In the landscape of modern organic chemistry, this compound (CAS: 137348-88-0) has emerged as a uniquely versatile and powerful reagent.[1] Characterized by its blend of reactivity and relative stability, this phosphorodiamidite is indispensable in diverse synthetic applications, ranging from the intricate assembly of biomolecules to the robust catalysis of carbon-nitrogen bonds.[1] Its primary roles are twofold: as a critical phosphitylating agent in the synthesis of oligonucleotide analogues and as a highly effective, air-stable ligand in palladium-catalyzed cross-coupling reactions.[1]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental setups involving this reagent. We will delve into the causality behind its utility, provide validated, step-by-step protocols for its key applications, and offer insights gleaned from extensive field experience to ensure procedural success and safety.

Reagent Profile and Safety Mandates

A thorough understanding of the reagent's properties and hazards is non-negotiable for its safe and effective implementation.

Physicochemical Properties

The compound is a solid at room temperature with a relatively low melting point, requiring storage in a cool, dry environment to maintain its integrity.[2]

PropertyValueSource(s)
CAS Number 137348-88-0[2][3][4]
Molecular Formula C₁₆H₃₇N₂OP[2][3]
Molecular Weight 304.45 g/mol [2][3]
Appearance Solid[2]
Melting Point 67-74 °C[2]
Boiling Point 330.1±25.0 °C (Predicted)[2]
Storage Temperature 2-8°C[2]
Mandatory Safety Protocols

This compound is classified as an irritant. Adherence to strict safety protocols is essential to prevent exposure and ensure a safe laboratory environment.

Hazard Identification:

  • GHS Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]

  • Signal Word: Warning.[3][4]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Always handle this reagent within a certified chemical fume hood to avoid inhalation of dust or vapors.[5] Ensure that eyewash stations and safety showers are readily accessible.[5][6]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[5][6]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[6]

    • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter for particulates.[6]

  • General Hygiene: Wash hands thoroughly after handling.[5][6] Do not eat, drink, or smoke in the work area.[6]

Storage and Disposal:

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] Recommended storage is at 2-8°C.[2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][6]

Application 1: Synthesis of Phosphoramidite Monomers for Oligonucleotides

A cornerstone application of this compound is in the synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs), a class of antisense therapeutics.[7] The reagent serves as a phosphitylating agent to install a phosphoramidite moiety onto the 5'-hydroxyl group of a protected morpholino nucleoside.

Causality of Use: The choice of this reagent is deliberate. The bulky diisopropylamino groups provide steric hindrance that prevents unwanted side reactions, while the tert-butyl group on the phosphorus-bound oxygen acts as a protecting group that is readily cleaved under specific conditions during the oligonucleotide synthesis cycle.[7] This process creates the activated monomer necessary for the stepwise, automated synthesis of the PMO chain.[7]

Workflow for 5'-Phosphoramidite Morpholino Monomer Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Nuc Protected Morpholino Nucleoside (1m) Setup Combine reactants under inert atmosphere (Ar or N2) Nuc->Setup Reagent tert-Butyl tetraisopropylphosphorodiamidite Reagent->Setup Activator Activator (e.g., Diisopropylammonium tetrazolide) Activator->Setup Solvent Anhydrous DCM Solvent->Setup Stir Stir at room temperature Setup->Stir Monitor Monitor via TLC Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Workup Quench->Extract Purify Silica Gel Chromatography Extract->Purify Product 5'-Phosphoramidite Monomer (3) Purify->Product

Caption: Workflow for phosphitylation of a morpholino nucleoside.

Protocol: Synthesis of a 5'-tert-Butylphosphoramidite Morpholino Monomer

This protocol is adapted from methodologies described for the synthesis of PMO building blocks.[7]

Materials:

  • MMTr-protected 5'-hydroxy morpholino nucleoside (1.0 equiv)

  • This compound (1.5 equiv)

  • Diisopropylammonium tetrazolide (activator, 0.9 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes with 1% Triethylamine)

Equipment:

  • Oven-dried, two-neck round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Inert gas line (Argon or Nitrogen)

  • Magnetic stir plate

  • Syringes for liquid transfer

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glassware for workup and column chromatography

Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere, dissolve the MMTr-protected 5'-hydroxy morpholino nucleoside in anhydrous DCM.

  • Reagent Addition: To the stirred solution, add this compound followed by the activator, diisopropylammonium tetrazolide.

  • Reaction: Allow the reaction to stir at room temperature. The progress is monitored by TLC until the starting nucleoside is consumed (typically 2-4 hours).

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and quench by slowly adding saturated aqueous NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes containing 1% triethylamine) to afford the pure 5'-phosphoramidite monomer. Yields typically range from 65-92%.[7]

Application 2: Ligand for Buchwald-Hartwig Amination

This compound has proven to be a highly effective and accessible ligand for the palladium-catalyzed Buchwald-Hartwig amination. This reaction is a powerful tool for forming C-N bonds, which are ubiquitous in pharmaceuticals and other industrially significant molecules.

Causality of Use: The ligand's efficacy stems from its electronic and steric properties. As an electron-rich phosphine, it increases the electron density on the palladium center, which facilitates the crucial, and often rate-limiting, oxidative addition step, particularly with less reactive aryl chlorides.[8] Its steric bulk promotes the final reductive elimination step, releasing the aminated product and regenerating the active catalyst. A significant practical advantage is its air-stability, which simplifies handling compared to many other sensitive phosphine ligands.

Catalytic Cycle for Buchwald-Hartwig Amination

Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl L2Pd(II)(Ar)(X) OA->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord + HNR2 - X- Amide_Complex L2Pd(II)(Ar)(NR2) Amine_Coord->Amide_Complex + Base - Base-H+ RE Reductive Elimination Amide_Complex->RE RE->Pd0 Product Ar-NR2 RE->Product Substrates Ar-X + HNR2 + Base Byproducts HX + Base-H+

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination. "L" represents the phosphorodiamidite ligand.

Protocol: General Procedure for Palladium-Catalyzed Amination

This protocol provides a general starting point for the amination of aryl halides. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.

Materials:

  • Aryl halide (Ar-X, 1.0 equiv)

  • Amine (HNR₂, 1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • This compound (ligand, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Solvents for workup and purification (e.g., Ethyl Acetate, water)

Equipment:

  • Oven-dried Schlenk tube or reaction vial with a stir bar

  • Inert gas line (Argon or Nitrogen) or glovebox

  • Heating block or oil bath with temperature control

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup (Inert Atmosphere): In a glovebox or on a Schlenk line, add the palladium precursor, this compound, and the base (NaOtBu) to a dry reaction vessel.

  • Reagent Addition: Add the aryl halide (if solid) and the amine (if liquid). If the aryl halide is a liquid, it can be added via syringe after the vessel is sealed and purged.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block (typically 80-110 °C). Stir vigorously for the required time (4-24 hours), monitoring by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction mixture by adding water. Transfer to a separatory funnel and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Typical Reaction Parameters
ParameterTypical ConditionsRationale
Substrates Aryl/Heteroaryl Chlorides & BromidesEffective for less reactive but more cost-effective aryl chlorides.
Pd Source Pd₂(dba)₃, Pd(OAc)₂Common, air-stable Pd(0) or Pd(II) precursors that form the active Pd(0) catalyst in situ.
Catalyst Loading 1-2 mol % PdStandard loading for efficient turnover; may be lowered for highly reactive substrates.
Ligand Loading 2-4 mol %A slight excess of ligand relative to palladium is often used to ensure catalyst stability.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential to prevent catalyst deactivation.
Temperature 80 - 110 °CThermal energy is typically required to drive the catalytic cycle, especially the oxidative addition step.

Conclusion

This compound is a powerful and enabling reagent with significant utility in both biomolecule synthesis and transition metal catalysis. Its well-defined reactivity, coupled with its practical air-stability, makes it a valuable asset for researchers in drug discovery and process development. By understanding the principles behind its application and adhering to the detailed protocols and safety mandates outlined in this guide, scientists can confidently and effectively leverage this reagent to advance their synthetic objectives.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Modern Organic Synthesis. Vertex AI Search.
  • PubChem. This compound | C16H37N2OP | CID 4077689. PubChem.
  • ChemicalBook. This compound CAS#: 137348-88-0. ChemicalBook.
  • Fisher Scientific.
  • ChemRxiv. A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera. ChemRxiv.
  • Sigma-Aldrich. This compound 95 137348-88-0. Sigma-Aldrich.
  • Sigma-Aldrich.
  • Fisher Scientific. SAFETY DATA SHEET (2009-10-16). Fisher Scientific.
  • Sigma-Aldrich. This compound 95 137348-88-0. Sigma-Aldrich.
  • Sigma-Aldrich. This compound 95 137348-88-0. Sigma-Aldrich.
  • LookChem. Cas 564483-19-8,2-DI-TERT-BUTYLPHOSPHINO-2',4',6'. LookChem.
  • Sigma-Aldrich. This compound 95 137348-88-0. Sigma-Aldrich.
  • Sigma-Aldrich. tBuXPhos tert-Butyl XPhos. Sigma-Aldrich.
  • NIH. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. NIH.
  • Sci-Hub. An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions. Sci-Hub.

Sources

Application Notes and Protocols: tert-Butyl Tetraisopropylphosphorodiamidite as a Reagent for Creating Phosphorus-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Keystone Reagent in Modern Phosphorus Chemistry

In the landscape of modern organic synthesis, the strategic introduction of phosphorus-containing moieties is fundamental to advancements in drug discovery, materials science, and catalysis.[1] Among the arsenal of reagents available for this purpose, tert-Butyl tetraisopropylphosphorodiamidite (CAS: 137348-88-0) has emerged as a uniquely versatile and powerful tool.[2] Its structure, featuring a reactive P(III) center shielded by sterically demanding diisopropylamino groups and a labile tert-butoxy group, imparts a desirable balance of reactivity and stability.[2][3] This unique combination makes it an indispensable reagent for a range of transformations, most notably as a phosphitylating agent for alcohols and nucleosides and as an efficient ligand precursor in transition metal catalysis.[2][4]

This guide provides an in-depth exploration of this compound, moving beyond simple procedural lists to explain the underlying principles and rationale for its application. The protocols described herein are designed to be self-validating, offering researchers and drug development professionals the insights needed to successfully implement and adapt these methods for their specific synthetic challenges.

Reagent Profile and Safety Protocol

Before utilization, a thorough understanding of the reagent's properties and handling requirements is paramount. The high reactivity of the P(III) center necessitates careful handling to prevent unwanted side reactions, primarily hydrolysis and oxidation.

Physicochemical and Safety Data
PropertyValueSource
CAS Number 137348-88-0[5]
Molecular Formula C₁₆H₃₇N₂OP[5]
Molecular Weight 304.45 g/mol [5]
Appearance Solid
Melting Point 67-74 °C[6]
Storage Temperature 2-8°C, under inert atmosphere

Hazard Profile & Precautionary Measures:

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Handling: Always handle this compound in a well-ventilated chemical fume hood under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture contamination and oxidation.[7]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. For weighing and transferring the solid, a dust mask (e.g., N95) is recommended.

  • In case of Exposure:

    • Skin: Immediately wash with soap and plenty of water.

    • Eyes: Flush with plenty of water for at least 15 minutes and seek medical attention.

    • Inhalation: Move to fresh air. If irritation persists, seek medical attention.

Core Application I: Phosphitylation of Alcohols & Nucleosides

The primary application of this compound is the phosphitylation of hydroxyl groups. This reaction forms a phosphite triester, which can then be oxidized to a stable phosphate triester. The bulky diisopropylamino groups ensure that the reagent is selective, primarily reacting with less sterically hindered alcohols, while the tert-butyl group serves as an acid-labile protecting group for the resulting phosphate.[3][8]

The Mechanism of Activation and Coupling

The phosphitylation reaction does not proceed spontaneously. An essential component is a mildly acidic activator, such as 1H-tetrazole or diisopropylammonium tetrazolide. The causality of this step is critical: the activator protonates one of the nitrogen atoms of the phosphorodiamidite, converting the diisopropylamino group into a good leaving group. This activation allows the nucleophilic hydroxyl group of the substrate to attack the electrophilic phosphorus center, displacing diisopropylamine and forming the desired phosphite triester linkage.[9][10]

Phosphitylation_Mechanism reagent tert-Butyl Tetraisopropylphosphorodiamidite activated_reagent Protonated Intermediate (Good Leaving Group) reagent->activated_reagent Protonation activator Activator (e.g., 1H-Tetrazole) product Phosphite Triester Product activated_reagent->product leaving_group Diisopropylamine activated_reagent->leaving_group Elimination alcohol Substrate (R-OH) alcohol->product Nucleophilic Attack

Caption: Mechanism of phosphitylation using an activator.

Protocol 1: General Phosphitylation of a Primary Alcohol

This protocol details a standard procedure for the phosphitylation of a primary alcohol, a foundational step for creating various phosphorus-containing molecules.

Materials:

  • Primary alcohol substrate (1.0 eq)

  • This compound (1.2 eq)

  • 1H-Tetrazole solution (0.45 M in anhydrous acetonitrile, 2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Oxidizing agent (e.g., tert-Butyl hydroperoxide (TBHP), 70% in water)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) and sodium sulfite (Na₂SO₃)

  • Brine, Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware, dried in an oven and cooled under an inert atmosphere

Procedure:

  • Reaction Setup: Under an argon atmosphere, dissolve the primary alcohol (1.0 eq) in anhydrous DCM.

    • Rationale: An inert atmosphere and anhydrous solvent are critical to prevent hydrolysis of the P(III) reagent and the product.

  • Activation and Addition: Add the 1H-tetrazole solution (2.5 eq) to the alcohol solution and stir for 5 minutes. To this mixture, add this compound (1.2 eq) dropwise at room temperature.

    • Rationale: Pre-mixing the activator with the alcohol ensures that the phosphorodiamidite is immediately activated upon addition, promoting efficient reaction. A slight excess of the phosphitylating reagent drives the reaction to completion.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 1-2 hours.

  • Oxidation: Cool the reaction mixture to 0°C in an ice bath. Add the oxidizing agent (e.g., TBHP, 1.5 eq) dropwise.

    • Rationale: The phosphite triester (P(III)) is unstable and is immediately oxidized to the more stable phosphate triester (P(V)). Cooling is necessary to control the exothermic oxidation reaction.

  • Quenching and Workup: After 30 minutes of stirring at 0°C, quench the reaction by adding saturated aqueous Na₂SO₃ to neutralize excess oxidant. Allow the mixture to warm to room temperature.

  • Extraction: Dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired tert-butyl protected phosphate triester.

Application in Oligonucleotide Synthesis

This phosphitylation chemistry is the cornerstone of modern solid-phase oligonucleotide synthesis. The reagent is used to convert protected nucleosides into phosphoramidite monomers, the building blocks for DNA and RNA synthesis.[11] In a notable application, it is used to prepare 5'-phosphoramidite morpholino monomers for the synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs), a class of antisense therapeutics.[11]

Oligo_Workflow cluster_Monomer_Synth Monomer Synthesis cluster_Solid_Phase Automated Solid-Phase Synthesis nucleoside Protected Morpholino Nucleoside phosphoramidite 5'-Phosphoramidite Monomer nucleoside->phosphoramidite reagent tert-Butyl Tetraisopropylphosphorodiamidite reagent->phosphoramidite activator Activator activator->phosphoramidite coupling Coupling Step phosphoramidite->coupling cpg CPG Solid Support cpg->coupling oxidation Oxidation coupling->oxidation oxidation->coupling Repeat n times deprotection Cleavage & Deprotection oxidation->deprotection pmo Final PMO Oligonucleotide deprotection->pmo

Sources

Troubleshooting & Optimization

Troubleshooting low yield in Buchwald-Hartwig amination with tert-Butyl tetraisopropylphosphorodiamidite

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Buchwald-Hartwig amination utilizing tert-butyl tetraisopropylphosphorodiamidite. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions, ensuring the successful execution of your C-N cross-coupling reactions. The information herein is curated to address the specific nuances of employing this bulky, electron-rich phosphorodiamidite ligand.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section addresses specific experimental issues you may encounter when using this compound in your Buchwald-Hartwig amination reactions.

Question 1: My reaction shows little to no conversion of the starting material. What are the likely causes and how can I resolve this?

Answer:

A lack of conversion is a common issue that can typically be traced back to the catalyst's activity, the reaction setup, or the reagents' quality. Here is a systematic approach to troubleshooting this problem:

1. Catalyst Inactivity: The active catalyst in the Buchwald-Hartwig amination is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, its reduction to Pd(0) may be inefficient under your current conditions.[1][2]

  • Expert Insight: While some amines or phosphine ligands can facilitate this reduction, it's not always a reliable method.[2][3] For more consistent results, consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a dedicated precatalyst.[1] Alternatively, a pre-activation step where the Pd(II) source, the this compound ligand, and the base are stirred together for a short period before adding the aryl halide and amine can be beneficial.[3] The use of water in small amounts can also aid in the preactivation of the catalyst.[4]

2. Inadequate Inert Atmosphere: The Pd(0) catalyst and the phosphorodiamidite ligand are sensitive to oxygen. Incomplete exclusion of air can lead to catalyst deactivation through oxidation.

  • Protocol: Ensure your reaction vessel is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen). The solvent should be anhydrous and thoroughly degassed. A common procedure involves at least three cycles of evacuating the reaction vessel and backfilling with an inert gas.[5]

3. Reagent Quality: The purity of your reagents is paramount.

  • Aryl Halide: Ensure the aryl halide is free from impurities that could poison the catalyst.

  • Amine: The amine should be pure and dry.

  • Base: The quality of the base, particularly sodium tert-butoxide, is critical. It should be a fine, free-flowing powder. Clumps can indicate decomposition and will result in reduced reactivity. Consider using a freshly opened bottle or material stored in a glovebox.

  • Solvent: Anhydrous solvents are essential. Ensure your solvent is freshly distilled or from a sealed bottle.

Question 2: My reaction is sluggish and stalls before reaching completion, leaving a significant amount of starting material. What factors could be at play?

Answer:

A stalled reaction often points to issues with catalyst stability, suboptimal reaction parameters, or inherent challenges with your substrates.

1. Catalyst Deactivation: While this compound is an air-stable ligand, the active palladium complex can deactivate over the course of the reaction.[5][6] This can be particularly problematic with challenging substrates that require longer reaction times or higher temperatures.[7]

  • Expert Insight: The bulky nature of this compound is designed to favor the formation of a monoligated palladium species, which generally enhances catalytic activity.[8] However, certain substrates, like electron-deficient anilines or some N-heterocycles, can displace the ligand, leading to inactive palladium complexes.[7][9] Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can sometimes mitigate this issue.

2. Suboptimal Base or Solvent Combination: The choice of base and solvent are intrinsically linked and crucial for success.[10][11]

  • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are generally preferred.[3] For base-sensitive substrates, weaker bases such as Cs₂CO₃ or K₃PO₄ can be used, but this may necessitate higher reaction temperatures.[3]

  • Solvent Effects: Nonpolar, aprotic solvents like toluene or dioxane are standard for Buchwald-Hartwig aminations.[1][5] Toluene is particularly advantageous when using aryl iodides, as the iodide salt byproduct has low solubility and is less likely to inhibit the catalyst.[1][2] In more polar solvents like DMF, the base can sometimes complex with the palladium, forming a stable, less reactive species.[10][11]

3. Steric Hindrance: If either your aryl halide or amine is sterically demanding, the reaction rate can be significantly reduced.

  • Optimization Strategy: For sterically hindered substrates, increasing the reaction temperature in a high-boiling solvent like toluene or xylene is often effective. A higher catalyst loading (e.g., 2-5 mol%) may also be necessary to achieve a reasonable reaction rate.

Question 3: I am observing significant side product formation, such as hydrodehalogenation of my aryl halide. How can I minimize this?

Answer:

Side reactions like hydrodehalogenation (reduction of the aryl halide to an arene) and biaryl formation are common pitfalls in Buchwald-Hartwig amination.[1][8]

1. Hydrodehalogenation: This side reaction can compete with the desired reductive elimination step.[8] It is often more prevalent with electron-rich aryl halides.

  • Causality and Solution: Hydrodehalogenation can arise from β-hydride elimination from the palladium-amido complex. The choice of ligand and base can influence the relative rates of reductive elimination versus β-hydride elimination. Ensure your base is completely anhydrous, as water can be a proton source for this side reaction. Optimizing the reaction temperature—sometimes a lower temperature for a longer duration is beneficial—can also help.

2. Aryl-Aryl Homocoupling: The formation of a biaryl byproduct from the homocoupling of your aryl halide can also occur.

  • Mitigation: This side reaction is often more pronounced at higher catalyst loadings and temperatures. Careful optimization of these parameters is key. Ensure a high purity of your aryl halide starting material.

Frequently Asked Questions (FAQs)

Q1: Why was this compound chosen as the ligand for my reaction?

A1: this compound is a highly effective ligand for the Buchwald-Hartwig amination due to several key features. It is a bulky and electron-rich ligand, which is crucial for promoting high catalytic activity, especially with challenging substrates like aryl chlorides.[5] Its steric bulk favors the formation of the active monoligated palladium species, which accelerates the rate-limiting oxidative addition step.[8] Furthermore, it is an air-stable solid, making it easier to handle and store compared to many other phosphine ligands.[5][6]

Q2: Can I use a different palladium source with this ligand?

A2: Yes. While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, other palladium sources can also be effective. The key is the ability to form the active Pd(0) species in situ. If you are using a Pd(II) source, ensure your conditions are suitable for its reduction.[2]

Q3: What is the optimal Pd:Ligand ratio?

A3: A common starting point is a 1:2 ratio of palladium to the phosphorodiamidite ligand. However, for challenging substrates or if catalyst deactivation is suspected, increasing this ratio to 1:4 can be beneficial.

Q4: My substrates are sensitive to strong bases like NaOtBu. What are my options?

A4: For base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed.[3] Be aware that these weaker bases often require higher reaction temperatures and may result in slower reaction rates.[3]

Q5: How do I monitor the progress of my reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5] To take a sample for analysis, carefully open the reaction vessel under a positive pressure of inert gas, quickly remove a small aliquot with a syringe, and then reseal and purge the vessel with inert gas.

Experimental Protocols and Data

Table 1: Recommended Starting Conditions
ParameterRecommendationRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Readily available and effective.[5]
Ligand This compoundAir-stable, bulky, and electron-rich ligand.[5][6]
Pd:Ligand Ratio 1:2 to 1:4A higher ratio can prevent catalyst deactivation.
Catalyst Loading 1-2 mol% for aryl bromides; 2-4 mol% for aryl chloridesAryl chlorides are less reactive and require higher loading.[3]
Base Sodium tert-butoxide (NaOtBu)Strong, non-nucleophilic base promoting high reaction rates.[2][3]
Base Equivalents 1.4 eq.Ensures complete deprotonation of the amine.[5]
Solvent Toluene or Dioxane (anhydrous, degassed)Nonpolar aprotic solvents are generally effective.[1][5]
Temperature 80-110 °CDependent on the reactivity of the aryl halide.[5]
Reaction Time 2-24 hoursMonitor by TLC or GC-MS for completion.[5]
General Experimental Protocol
  • Preparation: In an oven-dried Schlenk tube or reaction vial under an inert atmosphere (e.g., in a glovebox), combine the aryl halide (1.0 mmol), palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), this compound (0.04 mmol), and sodium tert-butoxide (1.4 mmol).[5]

  • Reaction Setup: Seal the vessel, remove it from the glovebox (if used), and evacuate and backfill with inert gas three times.[5]

  • Reagent Addition: Add anhydrous, degassed solvent (3-5 mL) via syringe, followed by the amine (1.2 mmol).[5]

  • Heating and Monitoring: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction's progress periodically.[5]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.[5]

Visualizing the Process

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_activation Catalyst Activation pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Ar-X amido_complex L-Pd(II)(Ar)(NR'R'') Amido Complex oa_complex->amido_complex + HNR'R'', Base - HX amido_complex->pd0 Reductive Elimination product Ar-NR'R'' Product amido_complex->product pdii Pd(II) Precatalyst pdii->pd0 Reduction Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes catalyst_solution Use Pd(0) source or pre-activate Pd(II). Ensure inert atmosphere. check_catalyst->catalyst_solution No check_reagents Are reagents pure and anhydrous? check_conditions->check_reagents Yes conditions_solution Optimize T, concentration. Screen alternative bases/solvents. check_conditions->conditions_solution No check_reagents->start Yes, problem persists reagents_solution Purify starting materials. Use fresh, anhydrous reagents/solvents. check_reagents->reagents_solution No success Improved Yield catalyst_solution->success conditions_solution->success reagents_solution->success

Caption: A decision tree for troubleshooting low-yielding reactions.

References

  • Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing Ligands Derived from Bis(diisopropylamino)chlorophosphine - Benchchem.
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
  • Buchwald–Hartwig amin
  • Technical Support Center: Optimizing Buchwald-Hartwig Amin
  • Optimization of Buchwald-Hartwig amin
  • The Role of the Base in Buchwald-Hartwig Amination.
  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of C
  • TCI Practical Example: Buchwald-Hartwig Amin
  • Role of the base in Buchwald-Hartwig amin
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • Palladium‐Catalysed Amination of Aryl‐and Heteroaryl Halides Using tert‐Butyl Tetraisopropylphosphorodiamidite as an Easily Accessible and Air‐Stable Ligand | Request PDF - ResearchG
  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamid
  • Buchwald-Hartwig Amin
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchG
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega.
  • Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions | Organic Letters - ACS Public
  • The Buchwald–Hartwig Amin
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine - Benchchem.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Optimising a Buchwald-Hartwig amin

Sources

Optimizing reaction conditions for phosphitylation with tert-Butyl tetraisopropylphosphorodiamidite

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this technical support center provides a comprehensive guide to optimizing reaction conditions for phosphitylation with tert-Butyl tetraisopropylphosphorodiamidite. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to empower you to navigate the complexities of this powerful reagent.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and fundamental properties of this compound.

Q1: What is the proper way to store and handle this compound?

A1: this compound is a moisture-sensitive solid.[1] To ensure its longevity and reactivity, it should be stored at 2-8°C under an inert atmosphere (argon or nitrogen).[1] When handling the reagent, always use anhydrous techniques and work in a glovebox or under a positive pressure of inert gas. Personal protective equipment, including gloves, eye protection, and a dust mask, is recommended.[1][2]

Q2: What is the typical appearance and purity of this reagent?

A2: This reagent is a solid with a melting point range of 67-74 °C.[1] Commercially available reagents typically have a purity of 95% or higher.[1] It is advisable to check the supplier's certificate of analysis for lot-specific purity information.

Q3: In which solvents is this compound soluble and stable?

A3: It is soluble in common anhydrous aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF). It is crucial to use anhydrous solvents to prevent hydrolysis of the reagent.

Q4: What is the primary application of this compound?

A4: While it has applications as a ligand in catalysis, in the context of this guide, it serves as a phosphitylating agent.[3] It is used to introduce a phosphite group onto a nucleophile, typically an alcohol, which can then be oxidized to a phosphate. This is a key step in the synthesis of various organophosphorus compounds, including intermediates for oligonucleotide and phosphopeptide synthesis.[4]

Troubleshooting Guide

This guide is structured to provide solutions to specific problems you may encounter during your phosphitylation experiments.

Q5: I am observing low or no product formation. What are the likely causes and how can I resolve this?

A5: Low or no product formation is a common issue that can often be traced back to a few key factors:

  • Inactive Reagent: The this compound may have hydrolyzed due to improper storage or handling. It is highly sensitive to moisture and air.

    • Solution: Use a fresh bottle of the reagent or a newly opened one. Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere.

  • Ineffective Activation: The activator is crucial for the reaction to proceed.[4] If the activator is old, decomposed, or used in an incorrect concentration, the reaction will be sluggish or fail.

    • Solution: Use a fresh solution of the activator. Optimize the activator concentration; typically, a slight excess relative to the nucleophile is a good starting point. For sterically hindered alcohols, a more acidic activator or a higher concentration may be necessary.

  • Insufficient Reaction Time or Low Temperature: The phosphitylation of sterically hindered or less reactive alcohols may require more forcing conditions.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.[5][6] If the reaction is stalling, consider increasing the reaction time or gradually raising the temperature.

Q6: My reaction is messy, showing multiple spots on TLC. What could be the cause of these side products?

A6: The formation of multiple products can complicate purification and reduce the yield of your desired compound. Here are some potential causes:

  • Presence of Water: Traces of water in the reaction mixture will lead to the hydrolysis of the phosphitylating reagent, forming an H-phosphonate species, which can appear as a significant side product in your ³¹P NMR spectrum.[7]

    • Solution: Use anhydrous solvents and reagents. Drying solvents over molecular sieves or distillation from an appropriate drying agent is recommended.

  • Over-activation or Unsuitable Activator: A highly acidic activator can lead to side reactions with sensitive functional groups on your substrate.

    • Solution: Screen different activators. For sensitive substrates, a less acidic activator like 4,5-dicyanoimidazole (DCI) might be preferable to 1H-tetrazole.

  • Double Phosphitylation: Since the reagent has two diisopropylamino groups, there is a theoretical possibility of the reagent reacting with two molecules of the alcohol. However, the bulky nature of the reagent and the substrate often disfavors this.

    • Solution: Use a controlled stoichiometry, typically a slight excess of the phosphitylating reagent (1.1-1.2 equivalents) relative to the alcohol.

Q7: I see a peak around 0-10 ppm in my ³¹P NMR spectrum, in addition to my product peak. What is this and how can I avoid it?

A7: A peak in the 0-10 ppm region of the ³¹P NMR spectrum is characteristic of an H-phosphonate species. This is a common byproduct in phosphitylation reactions.

  • Cause: This byproduct primarily arises from the hydrolysis of the phosphitylating reagent by trace amounts of water in the reaction.

    • Solution: As mentioned previously, the most effective way to minimize the formation of H-phosphonate is to maintain strictly anhydrous conditions throughout the experimental setup and execution.

  • Purification: H-phosphonates can often be separated from the desired phosphite triester product by column chromatography.[7]

Experimental Protocols

General Protocol for the Phosphitylation of a Primary Alcohol

This protocol provides a starting point for the phosphitylation of a primary alcohol. Optimization may be required for different substrates.

Step 1: Phosphitylation

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a solution of an activator, for example, 1H-tetrazole (0.45 M in acetonitrile, 1.1 eq).

  • To this solution, add this compound (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or ³¹P NMR spectroscopy until the starting alcohol is consumed.[5]

Step 2: Oxidation

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add an oxidizing agent, such as a solution of tert-butyl hydroperoxide (TBHP) in decane (5.5 M, 1.5 eq), dropwise.

  • Stir the reaction for 1-2 hours at 0 °C to room temperature.

  • Quench the reaction with aqueous sodium thiosulfate.

  • Proceed with aqueous workup and purification by column chromatography.

Protocol for Optimizing Reaction Conditions

For challenging substrates, a systematic optimization of reaction conditions is recommended. The following table provides a set of starting points for this optimization.

ParameterCondition A (Standard)Condition B (For Hindered Substrates)Condition C (For Sensitive Substrates)
Phosphitylating Agent 1.2 eq1.5 eq1.1 eq
Activator 1H-Tetrazole (1.1 eq)5-(Ethylthio)-1H-tetrazole (ETT) (1.5 eq)4,5-Dicyanoimidazole (DCI) (1.2 eq)
Temperature Room Temperature40 °C0 °C to Room Temperature
Solvent DCMAcetonitrileTHF
Reaction Time 1-4 hours4-12 hoursMonitor closely by TLC/³¹P NMR

Visualizing the Chemistry

Phosphitylation Mechanism

The following diagram illustrates the activator-mediated mechanism of phosphitylation of an alcohol (R-OH) with this compound.

phosphitylation_mechanism reagent tert-Butyl tetraisopropylphosphorodiamidite activated_reagent Protonated Reagent reagent->activated_reagent + H+ activator Activator (e.g., Tetrazole) activator->activated_reagent intermediate Phosphite Triester Intermediate activated_reagent->intermediate + R-OH alcohol Alcohol (R-OH) alcohol->intermediate product Phosphitylated Product intermediate->product leaving_group Diisopropylamine intermediate->leaving_group - HNiPr2

Caption: Mechanism of phosphitylation.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues in phosphitylation reactions.

troubleshooting_workflow start Reaction Start check_yield Low or No Yield? start->check_yield check_reagents Check Reagent and Activator Activity check_yield->check_reagents Yes check_side_products Multiple Products? check_yield->check_side_products No optimize_conditions Increase Temperature/ Time check_reagents->optimize_conditions check_anhydrous Verify Anhydrous Conditions check_side_products->check_anhydrous Yes success Successful Reaction check_side_products->success No optimize_activator Screen Activators/ Stoichiometry check_anhydrous->optimize_activator

Caption: Troubleshooting workflow for phosphitylation.

References

  • BenchChem. (2025). Application Notes and Protocols: Tert-butyl Phosphate Chemistry in Phosphorylation.
  • BenchChem. (2025). Technical Support Center: Preventing Side Reactions in Phosphorylation Using Tert-butyl Phosphate.
  • Gothelf, K. V. (2020). Method Developments in Solid-Phase Chemistry: Easing Access to Synthetic Oligonucleotides and Oligo(disulfides). Aarhus University.
  • Reddit User Discussion. (2024). Low yield in Phosphoamidite synthesis. r/Chempros.
  • Entegris. (n.d.). The Art of Phosphitylation.
  • Royal Society of Chemistry. (n.d.). Monitoring of phosphatase and kinase activity using 31P NMR. New Journal of Chemistry.
  • ResearchGate. (n.d.). Reactions of tert Butyl Tetraethylphosphorodiamidite with Acetic and Trifluoroacetic Acids.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • SlidePlayer. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS.
  • Chemistry LibreTexts. (2024). 11.5: Characteristics of the SN1 Reaction.
  • eCampusOntario Pressbooks. (n.d.). 3.1.3 – SN1 Reaction Mechanisms – Page 2.
  • Reddit User Discussion. (2023). Any nucleic acid chemists here?

Sources

Technical Support Center: Purification of Crude tert-Butyl Tetraisopropylphosphorodiamidite

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude products from reactions involving tert-Butyl tetraisopropylphosphorodiamidite. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this versatile and reactive phosphitylating agent. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compound with high purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of crude this compound.

Question 1: My purified product shows a significant peak around 0-10 ppm in the 31P NMR spectrum. What is this impurity and how can I remove it?

Answer:

A peak in the 0-10 ppm region of a 31P NMR spectrum is characteristic of a pentavalent phosphorus species, most likely the corresponding H-phosphonate.[1] This is a common byproduct resulting from the hydrolysis of the phosphorodiamidite.[2][3]

Root Cause Analysis:

  • Moisture Contamination: Phosphorodiamidites are highly susceptible to hydrolysis in the presence of water, especially under acidic conditions.[2] This can occur from residual water in solvents, reagents, or on the surface of glassware.

  • Acidic Conditions: The presence of even mild acids can rapidly degrade phosphorodiamidites.[2] Standard silica gel used in column chromatography is inherently acidic and can promote hydrolysis.

Corrective and Preventive Actions:

  • Rigorous Anhydrous Technique: Ensure all solvents and reagents are thoroughly dried before use. Glassware should be flame-dried or oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).

  • Deactivation of Silica Gel: Before performing column chromatography, neutralize the silica gel. This can be achieved by preparing a slurry of the silica gel in the initial mobile phase containing 1-5% triethylamine (TEA) or another suitable base.[4][5]

  • Prompt Purification: Do not let the crude product sit for extended periods, especially if exposed to air.[5] Proceed with purification as soon as the reaction is complete.

  • Aqueous Workup Avoidance: If possible, design your experimental procedure to avoid an aqueous workup. If an aqueous wash is necessary, use a saturated sodium bicarbonate solution to neutralize any acid and work quickly at low temperatures.

Question 2: I'm observing multiple spots on my TLC, and the yield of my desired product is low after column chromatography. What's going on?

Answer:

Low yield and multiple TLC spots suggest that your product may be degrading on the silica gel column or that the reaction produced several byproducts.

Root Cause Analysis:

  • On-Column Degradation: As mentioned, the acidic nature of silica gel can cause decomposition.[4] The longer the compound remains on the column, the greater the extent of degradation.

  • Oxidation: Phosphoramidites can be oxidized to the corresponding phosphoramidates, which are pentavalent phosphorus (P(V)) species.[2] This can be initiated by air (oxygen) or other oxidizing agents present in the reaction mixture.

  • Formation of Diester Impurity: In some synthetic routes, the formation of a diester byproduct, such as bis(2-cyanoethyl) phosphorodiamidite, can be a significant issue.[6]

Corrective and Preventive Actions:

  • Optimize Chromatography Conditions:

    • Use a deactivated silica gel as described above.

    • Employ a mobile phase with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., petroleum ether or hexanes), starting with a low polarity to elute the product quickly.[5]

    • Consider "flash" chromatography to minimize the residence time on the column.

  • Inert Atmosphere: Handle the crude product and perform the purification under an inert atmosphere to prevent oxidation.

  • Alternative Purification Methods:

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.

    • Crystallization: This technique can be used to purify solid crude products. The choice of solvent is crucial; the product should have low solubility at room temperature and high solubility at the solvent's boiling point.[7]

    • Solvent Extraction: A liquid-liquid extraction can be used to separate the desired phosphorodiamidite from more polar impurities. The phosphorodiamidite is preferentially soluble in a non-polar solvent, while polar byproducts remain in a polar solvent layer.[6]

Question 3: My final product is a viscous oil that is difficult to handle. Is this normal, and how can I manage it?

Answer:

Yes, it is common for some phosphoramidites to be viscous oils, which can make them challenging to handle and accurately measure.[5]

Management Strategies:

  • Dissolution in Anhydrous Solvent: Prepare a stock solution of the purified product in a suitable anhydrous solvent (e.g., THF, dichloromethane). This allows for easier handling and dispensing of precise amounts for subsequent reactions.

  • Storage: Store the stock solution under an inert atmosphere at a low temperature (2-8°C) to maintain its stability.[8]

II. Frequently Asked Questions (FAQs)

Q1: What is the typical 31P NMR chemical shift for this compound?

A1: Trivalent phosphorus (P(III)) compounds like phosphoramidites typically resonate in the downfield region of the 31P NMR spectrum, often between 140 and 155 ppm.[1][9] The exact chemical shift can vary slightly depending on the solvent and other factors.

Q2: How can I quickly assess the purity of my crude product before purification?

A2: 31P NMR spectroscopy is an excellent tool for a rapid purity assessment.[1][10] A proton-decoupled 31P NMR spectrum will show a single peak for each phosphorus-containing species, allowing for a straightforward evaluation of the relative amounts of your desired product and phosphorus-containing impurities.[1]

Q3: What are the main classes of impurities I should be aware of?

A3: Impurities in phosphoramidite preparations can be broadly categorized as:

  • Non-reactive and non-critical: These do not interfere with subsequent reactions (e.g., hydrolyzed nucleoside H-phosphonates).[3]

  • Reactive but non-critical: These may react but the resulting products are easily separable from the desired product.[3]

  • Reactive and critical: These can incorporate into the final product and are difficult to separate, posing a significant risk to the quality of the final oligonucleotide or other target molecule.[3]

Q4: What are the recommended storage conditions for purified this compound?

A4: The purified compound should be stored as a solid or in an anhydrous solution under an inert atmosphere (argon or nitrogen) at 2-8°C.[8] This minimizes degradation from moisture and oxygen.

III. Standard Operating Procedure: Flash Column Chromatography Purification

This protocol outlines a general procedure for the purification of this compound using flash column chromatography on deactivated silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Triethylamine (TEA)

  • Hexanes or petroleum ether (anhydrous)

  • Ethyl acetate (anhydrous)

  • Flash chromatography system or glass column

  • Thin-layer chromatography (TLC) plates and chamber

  • Appropriate TLC stain (e.g., potassium permanganate)

  • Round-bottom flasks and other necessary glassware (oven-dried)

  • Inert gas supply (argon or nitrogen)

Protocol:

  • Silica Gel Deactivation:

    • In a fume hood, prepare a slurry of silica gel in your starting mobile phase (e.g., 99:1 hexanes:TEA).

    • Allow the slurry to stand for 15-20 minutes to ensure thorough deactivation.

  • Column Packing:

    • Carefully pack the chromatography column with the deactivated silica gel slurry, avoiding the introduction of air bubbles.

    • Equilibrate the packed column with the starting mobile phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the starting mobile phase.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of deactivated silica gel and load it onto the top of the column.

  • Elution:

    • Begin elution with the starting mobile phase.

    • Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., from 0% to 10% ethyl acetate in hexanes containing 1% TEA).

    • Monitor the elution using TLC.

  • Fraction Collection:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions in a pre-weighed, oven-dried round-bottom flask.

    • Remove the solvent under reduced pressure (rotary evaporation).

    • Place the flask under high vacuum to remove any residual solvent.

  • Characterization and Storage:

    • Characterize the purified product by 31P and 1H NMR to confirm its identity and purity.

    • Store the final product under an inert atmosphere at 2-8°C.

IV. Visual Workflow and Decision-Making Diagrams

Troubleshooting Decision Tree

Troubleshooting_Purification start Purification Issue Identified impurity_peak Impurity peak in 31P NMR? start->impurity_peak low_yield Low yield / multiple TLC spots? start->low_yield viscous_product Product is a viscous oil? start->viscous_product hydrolysis Peak at 0-10 ppm (Hydrolysis) impurity_peak->hydrolysis Yes oxidation Other P(V) peaks (Oxidation) impurity_peak->oxidation Other degradation On-column degradation? low_yield->degradation Yes byproducts Reaction byproducts? low_yield->byproducts No sol_viscous Prepare a stock solution in an anhydrous solvent. viscous_product->sol_viscous Yes sol_hydrolysis Use anhydrous solvents. Deactivate silica with TEA. Avoid aqueous workup. hydrolysis->sol_hydrolysis sol_oxidation Work under inert atmosphere. oxidation->sol_oxidation sol_degradation Use deactivated silica. Employ flash chromatography. Consider alternative purification. degradation->sol_degradation sol_byproducts Optimize reaction conditions. Consider alternative purification (distillation, crystallization). byproducts->sol_byproducts

Caption: Troubleshooting decision tree for purification issues.

Purification Workflow

Purification_Workflow start Crude Product prep_silica Deactivate Silica Gel (slurry with TEA in mobile phase) start->prep_silica pack_column Pack and Equilibrate Column prep_silica->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Gradient load_sample->elute monitor Monitor Fractions by TLC elute->monitor combine Combine Pure Fractions monitor->combine evaporate Remove Solvent combine->evaporate characterize Characterize (NMR) evaporate->characterize final_product Pure Product Storage (Inert atmosphere, 2-8°C) characterize->final_product

Caption: Standard purification workflow using flash chromatography.

V. Quantitative Data Summary

ParameterRecommended ValueRationale
31P NMR Chemical Shift (Product) 140 - 155 ppmCharacteristic range for trivalent phosphoramidites.[1][9]
31P NMR Chemical Shift (Hydrolysis Product) 0 - 10 ppmCharacteristic range for pentavalent H-phosphonates.[1]
Triethylamine in Mobile Phase 1 - 5%Neutralizes acidic silica gel to prevent product degradation.[4][5]
Storage Temperature 2 - 8°CReduces the rate of thermal degradation and side reactions.[8]

VI. References

  • Wikipedia. (n.d.). Nucleoside phosphoramidite. Retrieved from [Link]

  • ResearchGate. (n.d.). 31P{1H} NMR spectrum of dtbpf. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • (No title available)

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Organic Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved from [Link]

  • Magritek. (2023). Phosphoramidite compound identification and impurity control by Benchtop NMR. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound (95%). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Assurance for this compound (CAS 137348-88-0) in B2B. Retrieved from [Link]

  • (No title available)

  • Reddit. (2024). Low yield in Phosphoamidite synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US7276620B2 - Process for preparing phosphorodiamidites. Retrieved from

  • Google Patents. (n.d.). CN112159343A - Purification method of tert-butyl hydroperoxide. Retrieved from

  • ResearchGate. (2025). Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from D-Mannitol. Retrieved from [Link]

Sources

Improving the stability and shelf-life of tert-Butyl tetraisopropylphosphorodiamidite

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl tetraisopropylphosphorodiamidite (CAS: 137348-88-0). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability, handling, and effective use of this versatile phosphitylating agent and ligand. Our goal is to provide you with the field-proven insights necessary to ensure the integrity of your experiments and maximize the shelf-life of this critical reagent.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the reagent's properties, handling, and applications.

Question 1: What is this compound and what are its primary applications?

Answer: this compound is an organophosphorus compound featuring a central phosphorus(III) atom.[1][2][3] Its chemical structure, [[(CH₃)₂CH]₂N]₂POC(CH₃)₃, gives it unique steric and electronic properties. Its primary applications fall into two main categories:

  • Ligand in Catalysis: It serves as an effective ligand, particularly in palladium-catalyzed Buchwald-Hartwig amination reactions for forming carbon-nitrogen (C-N) bonds.[4] Its bulky nature and electron-donating properties contribute to the efficiency and selectivity of these cross-coupling reactions, which are crucial in the synthesis of many pharmaceutical intermediates.[4]

  • Phosphitylating Agent: It is used as a reagent in various organic syntheses, including the preparation of biomolecules like oligonucleotides and peptides, and for creating other complex phosphorus-containing compounds.[4][5]

While it is often described as "air-stable," this is a relative term compared to other highly reactive phosphines; its stability is highly dependent on proper handling and storage.

Question 2: What are the optimal storage conditions for maximizing the shelf-life of this reagent?

Answer: Proper storage is the single most critical factor in maintaining the reagent's activity. The phosphorus(III) center is susceptible to oxidation by air and hydrolysis by moisture.

ParameterRecommendationRationale
Temperature 2–8°C[1]Slows the rate of potential degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)[6][7]Prevents oxidation of the P(III) center to the inactive P(V) state.
Container Tightly sealed, amber glass bottleProtects from moisture ingress and light.
Location Dry, well-ventilated area[6][8]Minimizes ambient moisture exposure.

For long-term storage, we strongly recommend aliquoting the reagent into smaller, single-use quantities under an inert atmosphere upon receiving a new bottle. This minimizes repeated exposure of the bulk material to the ambient environment.

Question 3: How can I visually assess if my this compound has degraded?

Answer: This reagent is a solid with a melting point between 67-74 °C.[1][5] A high-quality, fresh batch should appear as a free-flowing, crystalline solid. Visual signs of degradation include:

  • Clumping or caking: This often indicates moisture absorption and hydrolysis.

  • Discoloration: A change from its typical white or off-white appearance can suggest oxidation or the presence of impurities.

  • Oily or sticky consistency: This may indicate partial melting due to impurities lowering the melting point or significant hydrolysis.

If you observe any of these changes, the reagent's purity is compromised, and it should not be used in sensitive applications.

Question 4: What immediate safety precautions must be taken when handling this compound?

Answer: this compound is classified as an irritant. It can cause skin, eye, and respiratory system irritation.[3] Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[6][8][9]

  • Ventilation: Handle the reagent in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[6][8]

  • Exposure Response:

    • Skin Contact: Wash the affected area thoroughly with soap and water.[8][9]

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention.[8][9]

    • Inhalation: Move to fresh air. If you feel unwell, call a poison center or doctor.[8][9]

Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[6][7][8][9]

Section 2: Troubleshooting Guide

This section provides a structured approach to solving common experimental problems.

Problem 1: My reaction yield is low or the reaction is failing completely.

This is the most common issue and is almost always linked to reagent integrity.

  • Primary Suspect: Reagent Degradation. The catalytically active P(III) center is the likely point of failure. Oxidation by atmospheric oxygen or hydrolysis from trace moisture will convert it to an inactive P(V) species (a phosphonamidate or phosphate), which cannot function as a ligand in catalysis.

    • Causality: The lone pair of electrons on the P(III) atom is essential for coordinating to the metal center (e.g., Palladium) in catalytic cycles. Oxidation removes this lone pair, destroying its ability to act as a ligand.

  • Troubleshooting Workflow:

    G A Low/No Yield Observed B Was the reagent handled under inert atmosphere? A->B C Is the bottle newly opened or recently purchased? B->C Yes H High probability of degradation due to air/moisture exposure. Source a fresh bottle. B->H No D Perform Quality Assessment (See Protocol 2: ³¹P NMR) C->D No C->D Yes E P(III) signal dominant? (δ ≈ 120-140 ppm) D->E F Root Cause: Degraded Reagent. Discard and use a fresh, validated batch. E->F No G Reagent is likely active. Investigate other reaction parameters (solvent, temp, substrate purity, catalyst). E->G Yes

    Caption: Troubleshooting workflow for poor reaction performance.

Problem 2: I'm seeing inconsistent results from batch to batch.

  • Primary Suspect: Variable Storage/Handling Practices. Inconsistent application of inert atmosphere techniques is a common cause. A bottle that has been opened multiple times, even if briefly, will have a higher degree of degradation than a freshly opened one.

    • Causality: Each exposure to the lab atmosphere introduces a small amount of oxygen and moisture, leading to cumulative degradation. The rate of this degradation can be non-linear, making its effects seem sporadic.

  • Solution:

    • Implement a Strict Aliquoting Protocol: Upon receiving a new bottle, immediately enter a glovebox or use a manifold with flowing inert gas to aliquot the solid into several smaller, tightly sealed vials. (See Protocol 1).

    • Log Bottle Usage: Label each aliquot with the date it was created. Use the oldest aliquots first.

    • Validate New Batches: Before using a new manufacturer's batch in a critical experiment, perform a quick validation test (e.g., a small-scale, reliable reaction or a ³¹P NMR check) to confirm its activity.

Problem 3: The reagent is difficult to dissolve completely in my reaction solvent.

  • Primary Suspect: Hydrolysis Products. The reagent itself should be soluble in most common organic solvents like THF, toluene, or dichloromethane. Insoluble particulate matter often consists of hydrolyzed byproducts.

    • Causality: Hydrolysis can lead to the formation of phosphonic acids or their salts, which may have significantly lower solubility in non-polar organic solvents.

  • Solution:

    • Do Not Heat: Avoid heating the mixture to force dissolution, as this can accelerate the degradation of the remaining active reagent.

    • Attempt Filtration: While not ideal, you can attempt to filter the solution through a syringe filter packed with Celite or dry cotton under an inert atmosphere to remove insoluble matter. However, this is a rescue measure; the best course of action is to use a fresh, fully soluble batch.

    • Discard: If significant insolubles are present, it is a strong indicator of widespread degradation, and the reagent should be discarded.

Section 3: Protocols & Workflows

Protocol 1: Recommended Handling and Aliquoting of Solid this compound

This protocol minimizes exposure to air and moisture, preserving the reagent's integrity.

  • Preparation: Move the sealed manufacturer's bottle, several small (1-5 g capacity) amber glass vials with PTFE-lined caps, a spatula, and a balance into an inert atmosphere glovebox. Allow all items to sit in the antechamber for at least 20 minutes to remove atmospheric contaminants.

  • Inert Environment: Ensure the glovebox oxygen and moisture levels are below 10 ppm. If a glovebox is unavailable, this procedure can be adapted using a Schlenk line and a steady flow of argon or nitrogen through a manifold.

  • Equilibration: Allow the reagent bottle to warm to the ambient temperature inside the glovebox before opening to prevent condensation of trace moisture.

  • Dispensing: Carefully open the main bottle. Using a clean, dry spatula, dispense the desired amount of the solid into each of the smaller vials.

  • Sealing: Tightly cap each vial immediately after filling. For extra protection, wrap the cap-vial interface with Parafilm.

  • Labeling: Clearly label each aliquot with the chemical name, date of aliquoting, and batch number.

  • Storage: Store the newly created aliquots and the main stock bottle in a refrigerator at 2-8°C.

Protocol 2: Quality Assessment by ³¹P NMR Spectroscopy

³¹P NMR is a direct and highly effective method for assessing the purity and degradation of phosphorodiamidites.

  • Sample Preparation: In a glovebox, prepare a sample by dissolving ~10-20 mg of the solid in ~0.6 mL of an anhydrous deuterated solvent (e.g., C₆D₆ or CDCl₃) in an NMR tube. Seal the tube with a tight-fitting cap and wrap it with Parafilm.

  • Instrument Setup: Use a standard NMR spectrometer. ³¹P is a sensitive nucleus, so acquisition times are typically short. Use a proton-decoupled pulse sequence.

  • Data Acquisition: Acquire the ³¹P{¹H} NMR spectrum.

  • Data Analysis:

    • Active P(III) Species: The active this compound should appear as a sharp singlet in the approximate range of δ = 120–140 ppm .

    • Oxidized P(V) Species: Degradation products (oxidized species) will appear as new peaks in a distinctly different region, typically δ = 10–30 ppm .

    • Purity Estimation: The relative integrity of the sample can be estimated by integrating the P(III) peak versus the P(V) peaks. For high-yield applications, the P(V) impurities should be less than 5%.

Degradation Pathways

The primary mechanisms that compromise the stability and shelf-life of this compound are oxidation and hydrolysis.

G A Active Reagent This compound (P-III) B Oxidation (via O₂) A->B C Hydrolysis (via H₂O) A->C D Inactive P-V Species (e.g., Phosphonamidate) B->D E Inactive P-V Species (e.g., Phosphoramidate) C->E

Caption: Primary degradation pathways of the P(III) reagent.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Assurance for this compound (CAS 137348-88-0) in B2B.
  • Sigma-Aldrich. (n.d.). This compound 95 137348-88-0.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • Fisher Scientific. (2011). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). This compound 95 137348-88-0.
  • ChemicalBook. (n.d.). This compound CAS#: 137348-88-0.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 137348-88-0.
  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). This compound 95 137348-88-0.
  • Sigma-Aldrich. (n.d.). This compound 95 137348-88-0.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Organic Synthesis.
  • Sigma-Aldrich. (n.d.). Di-tert-butyl N,N-diisopropylphosphoramidite 95 137348-86-8.
  • Sigma-Aldrich. (n.d.). This compound 95 137348-88-0.
  • Sigma-Aldrich. (n.d.). This compound 95 137348-88-0.
  • Sigma-Aldrich. (n.d.). This compound 95 137348-88-0.
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound One.
  • PubChem. (n.d.). This compound.

Sources

Technical Support Center: A Guide to Handling Air-Sensitive tert-Butyl tetraisopropylphosphorodiamidite

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl tetraisopropylphosphorodiamidite (CAS: 137348-88-0). This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and field-proven protocols for handling this highly reactive and air-sensitive phosphitylating agent. As a Senior Application Scientist, my goal is to explain not just the "how" but the "why" behind these critical procedures to ensure the success and safety of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the properties, stability, and safe handling of this compound.

Q1: What is this compound and what are its primary applications?

A1: this compound is a sterically hindered phosphorodiamidite reagent. It contains a trivalent phosphorus (P(III)) center, making it an effective phosphitylating agent. Its primary applications are in modern organic synthesis, including:

  • Oligonucleotide Synthesis: It serves as a precursor for preparing the phosphoramidite monomers that are the essential building blocks for DNA and RNA synthesis.[1]

  • Ligand Synthesis: It is used to synthesize specialized phosphine ligands that are crucial for various transition metal-catalyzed reactions, such as cross-coupling.[2]

  • Biomolecule Functionalization: Its reactivity is harnessed for the precise functionalization of complex molecules in medicinal chemistry and drug discovery.[2]

Q2: Why is this reagent so sensitive to air and moisture?

A2: The reactivity of this compound stems from the lone pair of electrons on its P(III) center. This site is highly susceptible to electrophilic attack by atmospheric oxygen and water, leading to rapid degradation.[3]

  • Oxidation: In the presence of oxygen, the P(III) center is readily oxidized to a pentavalent phosphorus (P(V)) oxide. This oxidized impurity is unreactive in phosphitylation reactions and represents a loss of active reagent.[4]

  • Hydrolysis: Moisture (water) will protonate one of the nitrogen atoms, followed by nucleophilic attack at the phosphorus center. This leads to the cleavage of the P-N bond, forming a phosphonate species and diisopropylamine, rendering the reagent inactive.

Understanding these degradation pathways is fundamental to successful handling; the reagent's utility is entirely dependent on maintaining the integrity of its P(III) state.

Q3: How can I determine if my batch of this compound has degraded?

A3: Visual inspection is the first, albeit least reliable, check. The reagent should be a white to off-white solid.[5] Any significant discoloration or a sticky, oily appearance may suggest degradation. However, the most definitive method for assessing purity is Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy .[6][7]

  • Active Reagent: The pure, active P(III) compound typically appears as a signal in the range of 140–155 ppm .[8]

  • Oxidized Impurity: The corresponding P(V) oxide impurity will appear at a distinctly different, upfield chemical shift, often in the -25 to 99 ppm region.[4] A ³¹P NMR spectrum provides a quantitative measure of the active reagent versus its oxidized form, which is the most critical quality attribute for this compound.[4]

Q4: What are the correct storage and handling conditions for this reagent?

A4: Strict adherence to inert atmosphere conditions is non-negotiable.[9]

  • Storage: The reagent should be stored at 2-8°C under a dry, inert atmosphere (e.g., nitrogen or argon).[5][10] The container must be tightly sealed to prevent ingress of air and moisture.

  • Handling: All manipulations must be performed using inert atmosphere techniques, such as inside a glove box or on a Schlenk line.[11][12][13] Standard benchtop handling will lead to immediate and significant degradation.

Q5: What are the critical safety precautions I should take when working with this reagent?

A5: While not pyrophoric, this reagent requires careful handling due to its reactivity and potential health effects.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[14]

  • Ventilation: Handle the reagent exclusively within a certified chemical fume hood or a glove box to avoid inhalation of dust or vapors.[12] The material is classified as a skin, eye, and respiratory irritant.[15]

  • Emergency Preparedness: Ensure an appropriate fire extinguisher (Class D for reactive metals, though not strictly necessary here, a dry powder or CO2 is prudent) and safety shower/eyewash station are readily accessible.[12]

Part 2: Troubleshooting Guide: Common Experimental Failures

This section provides a diagnostic approach to common problems encountered when using this compound.

Q1: My reaction yield is low or the reaction failed entirely. What are the likely causes related to the phosphorodiamidite reagent?

A1: A failed phosphitylation reaction is most often traced back to the quality and handling of the reagent. The table below outlines a systematic troubleshooting approach.

Problem Potential Cause Diagnostic Test Recommended Solution & Rationale
Low or No Product Formation Reagent Degradation: The P(III) center has been oxidized or hydrolyzed prior to use.[3]Run a ³¹P NMR on an aliquot of the reagent.[6]Solution: If significant P(V) impurities are detected (>5-10%), a fresh bottle of reagent should be used. Rationale: The P(V) species is inert in the desired reaction, effectively lowering the stoichiometry of your active reagent.
Improper Handling: Introduction of air/moisture during transfer or reaction setup.[11]Review your inert atmosphere technique. Are you using oven-dried glassware?[13] Is your inert gas source dry? Are your syringes/cannulas leak-proof?[12][16]Solution: Refine your inert atmosphere technique. See Protocol 1 for a detailed workflow. Rationale: Even brief exposure to the atmosphere can compromise a significant portion of the reagent. A robust inert technique is the only way to ensure the reagent is delivered to the reaction flask in its active P(III) state.
Contaminated Solvents/Reagents: Residual water in solvents or other starting materials.[17]Use a Karl Fischer titrator to check the water content of your solvent. It should be <10-20 ppm for these reactions.Solution: Use freshly opened anhydrous solvents or solvents dried over activated molecular sieves or a solvent purification system. Rationale: Water is a stoichiometric reactant in the degradation of the phosphorodiamidite. Any water present will consume the reagent before it can react with your substrate.

Q2: I observe unexpected side products in my reaction analysis. Could they originate from the phosphorodiamidite?

A2: Yes. Impurities present in the phosphorodiamidite starting material can lead to the formation of undesired side products.

  • P(V) Impurities: The oxidized P(V) form of the reagent is generally unreactive but can sometimes interfere with downstream processing or purification.

  • Synthesis-Related Impurities: The manufacturing process of phosphorodiamidites can introduce minor impurities, such as those arising from side reactions or from impurities in the starting diisopropylamine.[18][19] These can include species with different alkyl groups on the nitrogen or phosphorus atoms.

  • Self-Validation: To confirm if a side product originates from the phosphorodiamidite, run a control reaction with a new, high-purity lot of the reagent under identical conditions. If the side product is absent or significantly reduced, the issue was with the initial reagent quality. This underscores the importance of sourcing high-purity reagents and performing quality control checks like ³¹P NMR.[20]

Q3: My ³¹P NMR spectrum of the reagent looks complex. How do I interpret it?

A3: The ³¹P NMR spectrum is your most powerful tool for quality control. Here is a guide to its interpretation:

Species Typical Chemical Shift Range (ppm) Appearance & Interpretation
This compound (P(III)) 140 – 155[8]A sharp singlet (or a closely spaced pair of signals for diastereomers if a chiral center is nearby). This is your active reagent.
Oxidized Reagent (P(V) Oxide) -25 – 99[4]A sharp singlet, significantly upfield from the active reagent. The integration of this peak relative to the P(III) peak gives the percentage of oxidized impurity.
Hydrolysis Products (e.g., H-phosphonates) 0 – 20May appear as broad or sharp signals, often coupled to phosphorus-bound protons (if present). Indicates moisture contamination.

Part 3: Key Experimental Protocols & Workflows

The following protocols provide step-by-step guidance for critical handling procedures. Adherence to these methods is essential for experimental success and safety.

Protocol 1: Safe Handling and Transfer of Solid Reagent via Schlenk Line

This protocol describes the transfer of the solid reagent from its storage bottle to a reaction flask under a positive pressure of inert gas.

Materials:

  • Oven-dried (≥4 hours at 120°C) or flame-dried Schlenk flask with a stir bar and septum.[13]

  • Spatula (oven-dried).

  • Schlenk line with dual vacuum/inert gas manifold.[13]

  • Balance.

  • Bottle of this compound.

Procedure:

  • Prepare Glassware: Assemble the hot Schlenk flask and allow it to cool to room temperature under high vacuum. Once cool, switch to a positive pressure of nitrogen or argon, confirmed by a bubbler.[13]

  • Equilibrate Reagent: Allow the reagent bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.

  • Create Inert Atmosphere: Briefly open the reagent bottle and immediately place the opening under a counterflow of inert gas from your Schlenk line. This creates a localized inert atmosphere.

  • Weigh Reagent: Quickly weigh the desired amount of solid onto a tared, dry weighing paper or directly into a tared vial under the inert gas stream. Work swiftly to minimize exposure time.

  • Transfer to Flask: Remove the septum from the Schlenk flask while maintaining a strong positive outflow of inert gas. Quickly add the weighed solid to the flask.

  • Reseal System: Immediately reseal the Schlenk flask with the septum. Purge the flask headspace by applying vacuum for ~1 minute and refilling with inert gas. Repeat this vacuum/refill cycle three times to ensure a fully inert atmosphere.[21]

  • Store Reagent: Tightly cap the main reagent bottle, seal with paraffin film for extra security, and return it to cold storage (2-8°C).

G cluster_prep Preparation cluster_transfer Transfer cluster_purge Final Purge p1 1. Cool oven-dried Schlenk flask under vacuum p2 2. Refill flask with inert gas (N2/Ar) p1->p2 p3 3. Warm reagent bottle to room temperature p2->p3 t1 4. Weigh solid under inert gas counterflow p3->t1 t2 5. Quickly transfer solid to Schlenk flask t1->t2 t3 6. Reseal flask t2->t3 pu1 7. Evacuate flask headspace t3->pu1 pu2 8. Refill with inert gas pu1->pu2 pu3 Repeat 3x pu2->pu3 G reagent P(III) Reagent (Active) oxide P(V) Oxide (Inactive) reagent->oxide O₂ (Air) Oxidation hydrolyzed Hydrolyzed Species (Inactive) reagent->hydrolyzed H₂O (Moisture) Hydrolysis / Quench

Caption: Primary degradation pathways for the P(III) reagent.

References

  • A Comparative Guide to Analytical Techniques for the Quality Control of Synthesized Phosphoramidites. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbZsuYo5dptmooVMLaeayB589Hn_YfrfW3RKbVx9msUi891Rga8btnujQtK9FfGydMxe6QvWPfF4G6TwzMj8QEao6HBPqJ37_qlAVczD6JLSBLxiJerJqH48Gf1LdBjrJ0xIgtrKfTH0gVPn8mHk9i2pd4olg_Uf1ilZZ6J3CjqeL_ZH4p6vT4ApN9Rf-AtKx5CvHFn_sgvt5vfR2LuMp2THBkvM5VBVWBjYc8gxegDBW-VCcsfsRk1L_ENsvbuAFDJA==]
  • Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHgRjngP1t8gG62ncr2EkLUQc8oMlwYAzHJjDR-MP6vRlJVfMrED5FO24ClEf8fc7jzaZkL0yorAVTJkeOFYISTsTeoMSr_lFTP0pbNXTd7u8RMZqGYpuKgRS8EJStzuQBbQZ1ea-fU1FvlvkBcfNF8wXYxM97TakW9KlSJH_pCpT53P5gHrolOC9v-AU21uTJivsQ4IxI7SO5B7R7kUTB-5Q4wGk4T5N3qM0dXdM6fH4l2zcrauu5zo56XqytkDhl1SFgtE9RYshOluEW3E38OqJ8nr5q1g==]
  • On-demand synthesis of phosphoramidites. Nature Communications. [URL: https://www.
  • A Comparative Guide to Analytical Techniques for Assessing the Purity of Dipentyl Phosphoramidate. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMx2C_5j0b9lR3OwZuggygHBWNuV5_yjr4DgYUvDdZNmy4K5KfgwER72dE0Fw0pGGFKP9uPeHBRWx6E9mhJ37IEI5v3DakwCqVzdxeZ30C95HBxj_rlMp1VBcfs0FOM1d9N6fdZ-XkptgG8jbg9gT5s9Fwz9AEwT1tIul3CI8NMB7MQxXwUQQi2qRo9qUa_L0Qpw25nluzaflf20Q0ebB9G5Cbv4-jpYzEj59aPq00Mvoeyl_aAvHgxReV_Dl5GA==]
  • Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Waters Corporation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHhOohSThzmQnWT6cuTaSPRoMsnW6X93KYYJguEGWZK4lrts9rgIiwVcdWH79v8bge6mPftFzoX576bVhVYk2bYwOLKKffz54uyGXqAyZW7SvUcW_IJS9MPH1PSjehToerqF2AbObGYrPugFWS38FKdsd9Xc9OG-FWiuE0ri-qS-3OJCEJamM9z8md8nZKaFk=]
  • Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhA55R_3Inm2G3-_hzfM98RXKEr9EIrOtNvKiuMPH17wN_n_qCiGTn6F7lfP_ZfWu0u2xQWOA925dMglbUjsHw_N2Z3FigmJG7XBDQLoMrd7S8SocKitsDd5VETWzdb2Dv7E6p2IK7iWAScCmsNaqUMtJCn_RVkc2gOdlYPmpXPAAgWSbTN7V3ZXO3oTleMoYWip4uXs35isyKmYxfAidN6Ckw2hlw44cG]
  • The Safe Use of Pyrophoric Reagents. University of California, Santa Barbara. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY2zoJl-5OMGY8WnZorm7VtRs_RoToPinErDdiLbqsNBXx-ii3A7SOGhIwApfYdBpNFlE0ZyHXP9P1kSnA2-7Pqyfi-l9m9mTn29GDzqkFZ9oG3Nvj87x3mjVFoYx_UVule5AcT1HdBX6u9GTj8b9YWmSuJ1rC4WiKkyPg]
  • Process of purifying phosphoramidites. Google Patents. [URL: https://patents.google.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Quality Standards for DNA phosphoramidite raw materials. US Pharmacopeia (USP). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqKCu9mKx6gt2k7uAjif80pu2foUOQDmzTmAaBvNyux8-uWXqga5bDcxLRJM2R7aLDUfQDPqW1_z_kA0Mk6h0MbjHP4C1FQ94UrZnetUdcO2f1FH6L7Sn_mYK1bseon8CaoRu3PJwJ95_iLo3Ahrbox9_HgnF6GpkOVPoETQhr0IIh-zk8R2h0-UGBg3--nIX5NWGwgP8ACwRE2QHVmQ7zcPs-kLgvdAS-kvj5cThop5CSlo-9KlaugnSf6Od0]
  • Handling air-sensitive reagents AL-134. MIT. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEadIB8vyyE9tIsCN4qoMTc6a4UOnkramO9BafagkJqp2IQCj01Z_FTiBQU6EbNlvcN1Bg3I6w1ZDdarL89AJl88scWTi9gwtaY052rv8XWcc615wE6ejnYamZ5Bvu-lPdInnAdjb8paE2aBjYUFre0fKM=]
  • Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. University of Notre Dame. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV8zH6ZjCb9fxtv_wTS8NpkoQh4Xw1RckIZFYkKXKYhljj86kOe5lFf_w381PJEWfBaVfQhACAvc82aOfmy0h1QJtyapwWeCzn7KWXBgS8erre4Ju7IjDc0IMNZZxa2VUkv883ClD45HUBUO1ifSD-cdLndFZd3as0NnY=]
  • Impurity analysis of phosphoramidites for producing oligo therapeutics. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.
  • Preparation of purified phosphorodiamidite. Google Patents. [URL: https://patents.google.
  • This compound 95%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/647971]
  • This compound CAS#: 137348-88-0. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB0709031_EN.htm]
  • SAFETY DATA SHEET. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy-eBLW8-7RDY-_V_mwQ-ydRuUYZAx06DPd6DnjROPFMEFIg6BJXNRZkyVwm68STkGcs-Y9CVM-_2dQSrpgLd0ZjPmDJVuNHhdgxmNSOsMEO3hkII6kGdYHcPaNB-81eTNxoxLYwRgGiHUPMz-n04hz9Ic2r89gcWcu4ijP7R8WdA4OFuVOuzxllwKUNIiYMLj]
  • Technical Support Center: Quenching Procedures for Reactions Containing Hexamethylphosphoramide (HMPA). Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4r47uwZW1ZErbO_EY2Ur9EygBw2_15WY77GEUZQ8x19mZ57mid5yfLVfEuEpX198IFkTAEsRaGyiXp35aUiqB70oM6JY_jusbM64vR8qKnKOgetvH0fgDO4Jk9wthT9iuNLBcWliFxunWK8l1fc4yKSi229Zpvl41HUjGj-YVUGR0_1OzMFOCqLfqkiddzFFJxm4irjpu3SRDMUOCRW5XKOmEN0DYbyS9bvCjjAPtl__26QEG3eV5IN34hreeaIpt]
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnYgs3CJmg5op2vfbEElHKKnLAN4SWt_RB0_ptRKnXmb74MHFVkq0RoYI_Qvs8DU2JVkwtDcjN34rOrensqAfm-iITsR9y-25WumWrgQGgPNqWDEMM3itMGQQMjHPVIieUbEozugGG9A_6YquiNy_fUu_LEWXULGHP]
  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqbXvOdwKNLrXx-77GJZ_kzynJ1C1P56FHoholmGpUBB62GkYHKKBiBbiq8H9AZqTgdNF6RYft4Cn0FYZGvY9C-hN-SAY90J-Jkc5urMoZ_SAY4ZgPXcOlcHx649CBVL6_UO0ZjfxAgK1oCztKVK0N9CKcx1r3t1Pql1qRcF1nUFV3y9nQpAfaPyzIzHOjk1H1vpGfwhwsrfGvCysbHSya099hFnf_dBe6bC_KnCkSfQ_-iQ==]
  • Phosphoramidite compound identification and impurity control by Benchtop NMR. Magritek. [URL: https://www.magritek.com/blog/phosphoramidite-compound-identification-and-impurity-control-by-benchtop-nmr/]
  • Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzWpLzD0wEp8AkC-VRuObP_dMLxMfCBUOK21T0uLS6KuZ-e7iXaKO8Thx2i5y1fP0gUnVaa_y7Tf385BbSHrApSbGaS0ETRnKt0BRiTPoyUlAJkwLyiuu50wSRtN9NMoHsPUSVyRDuNzVv-tYcP3nKc0oYjOnoIsld6bkzbxysyRA9COpbbrjkWKxN_IDcPd0SdK9lQN68qfpC3D9dW0HUBT8X_bhr]
  • The Role of this compound in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-role-of-tert-butyl-tetraisopropylphosphorodiamidite-in-modern-organic-synthesis-787683.html]
  • This compound. Chongqing Chemdad Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdSjt7DemlgK7032JBBhfpdVqbNpECC6au-P20ifhXSZBBAczmtHIMYRMxuaV6MBC5RHrgBzPWnJjhc9uRDU_gQ1ulcqxn3AWn8IuOkrw-cWcg-wyDSKYeTb9oL3EGtsIUiqGYcT0gVxhIHGJaiQ==]
  • This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4077689]
  • (PDF) Principles of Inert Atmosphere Storage. ResearchGate. [URL: https://www.researchgate.

Sources

Strategies to improve the efficiency of oligonucleotide synthesis using tert-Butyl tetraisopropylphosphorodiamidite

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals utilizing tert-butyl tetraisopropylphosphorodiamidite. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

The use of this compound represents a specialized approach, moving beyond the direct use of pre-made DNA/RNA phosphoramidites. This reagent is primarily employed as a phosphitylating agent to create custom nucleoside phosphoramidites, most notably for the synthesis of Phosphorodiamidate Morpholino Oligonucleotides (PMOs).[1][2] This guide focuses on the unique challenges and strategies associated with this application.

Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in oligonucleotide synthesis?

This compound (CAS 137348-88-0) is a P(III) phosphitylating agent.[3] Unlike standard DNA or RNA phosphoramidites which are the direct building blocks, this reagent is used to chemically modify a nucleoside (or a nucleoside analogue like a morpholino) to create a custom phosphoramidite monomer. Its main function is to add the reactive phosphorus group to the 3' or 5' hydroxyl of the nucleoside, preparing it for subsequent coupling in an automated synthesizer.[2] This is particularly valuable in the synthesis of novel oligonucleotide analogues, such as PMOs, where standard amidites are not commercially available.[4]

Q2: How does the phosphitylation reaction with this reagent work?

The reaction involves the nucleophilic attack of a hydroxyl group on the nucleoside (e.g., the 5'-OH of a morpholino monomer) onto the phosphorus atom of this compound. This reaction requires an activator, typically a mild acid like diisopropylammonium tetrazolide or 4,5-dicyanoimidazole (DCI), to protonate one of the diisopropylamino groups, turning it into a good leaving group.[2][5] The nucleoside's hydroxyl group can then displace it, forming the desired nucleoside phosphoramidite. The bulky tert-butyl and isopropyl groups provide steric shielding, which contributes to the reagent's stability but can also influence reactivity.[6]

phosphitylation_mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product reagent tert-Butyl tetraisopropylphosphorodiamidite activation 1. Activation Reagent protonates a diisopropylamino group reagent->activation nucleoside Protected Morpholino Nucleoside (5'-OH) attack 2. Nucleophilic Attack 5'-OH attacks the activated phosphorus center nucleoside->attack Attacks activator Activator (e.g., Tetrazole derivative) activator->activation Protonates activation->attack Activated Intermediate displacement 3. Displacement Protonated diisopropylamine is released attack->displacement final_product 5'-tert-Butyl-phosphoramidite Morpholino Monomer displacement->final_product Forms

Caption: Mechanism of nucleoside phosphitylation.

Q3: What are the advantages of the tert-butyl protecting group on the phosphorus in the resulting monomer?

The tert-butyl group offers a different deprotection strategy compared to the standard 2-cyanoethyl (CE) group. The CE group is removed via a base-catalyzed β-elimination reaction after the synthesis is complete.[7] In contrast, for PMO synthesis, the tert-butyl group is believed to be removed during the oxidative coupling step of each cycle via an SN1 mechanism, generating an intermediate that then forms the desired phosphorodiamidate linkage.[2] This integrated deprotection-coupling simplifies the overall process for certain oligonucleotide backbones.

Q4: What safety precautions are necessary when handling this compound?

This reagent is a combustible solid and is sensitive to moisture. It can cause skin and serious eye irritation, and may cause respiratory irritation.[8] Always handle this compound in a well-ventilated fume hood, under an inert atmosphere (e.g., argon or nitrogen), and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store the reagent tightly sealed at 2-8°C to minimize degradation.

Troubleshooting Guide

This guide is divided into two stages: issues arising during the preparation of the phosphoramidite monomer (Phosphitylation) and issues encountered during the subsequent automated oligonucleotide synthesis.

Part A: Troubleshooting the Phosphitylation Reaction

Problem: Low or no yield of the desired nucleoside phosphoramidite after reaction.

Potential Cause Explanation & Validation Recommended Solution
Moisture Contamination The P(III) center of the phosphitylating agent is highly susceptible to hydrolysis. Water will consume the reagent, leading to the formation of inactive H-phosphonate byproducts. Validate by checking the ³¹P NMR of your crude reaction for signals corresponding to hydrolyzed species.Ensure all glassware is rigorously oven-dried or flame-dried under vacuum. Use anhydrous solvents. Dry the starting nucleoside material by co-evaporation with anhydrous acetonitrile or by drying under high vacuum for several hours.
Degraded Reagent This compound can degrade if improperly stored or exposed to air and moisture. A quick purity check of the starting material via ³¹P NMR is advisable before use.Purchase from a reliable supplier and store under inert gas at the recommended temperature (2-8°C). If degradation is suspected, use a fresh batch.
Inefficient Activation The choice and concentration of the activator are critical. An activator that is too weak or used at too low a concentration will result in a slow or incomplete reaction.For phosphitylation, activators like diisopropylammonium tetrazolide or 4,5-dicyanoimidazole (DCI) are effective.[2][5] Ensure the activator is fresh and anhydrous. Optimize the stoichiometry; typically, a slight excess of the phosphitylating reagent and activator relative to the nucleoside is used.
Steric Hindrance The bulky isopropyl groups on the reagent, combined with a sterically demanding nucleoside analogue, can slow down the reaction rate.Increase the reaction time (monitor by TLC or NMR). A modest increase in temperature (e.g., to 40°C) may be beneficial, but should be done cautiously to avoid side reactions. Consider using a less sterically hindered phosphitylating agent if the problem persists and the chemistry allows.
Part B: Troubleshooting Oligonucleotide Synthesis with Custom-Made Amidites

Problem: Consistently low coupling efficiency during automated synthesis.

troubleshooting_workflow start Low Coupling Efficiency Observed check_amidite 1. Verify Monomer Quality (³¹P NMR & HPLC) start->check_amidite impure_amidite Impure Monomer Detected check_amidite->impure_amidite check_synth 2. Review Synthesizer Parameters param_issue Parameters Sub-Optimal check_synth->param_issue check_activator 3. Evaluate Activator Performance activator_issue Activator Inefficient check_activator->activator_issue impure_amidite->check_synth No solution_purify Action: Purify monomer via silica gel chromatography. Ensure strict anhydrous conditions. impure_amidite->solution_purify Yes param_issue->check_activator No solution_params Action: Increase coupling time. Increase amidite concentration. Confirm correct delivery volumes. param_issue->solution_params Yes solution_activator Action: Switch to a more potent activator (e.g., DCI, BTT). Use fresh, anhydrous activator solution. activator_issue->solution_activator Yes

Caption: Troubleshooting workflow for low coupling efficiency.

Q: My coupling efficiency is below the expected >98% when using my custom tert-butyl protected morpholino phosphoramidite. What should I investigate?

A: This is a common challenge when moving from standard to custom monomers. The issue can usually be traced to the monomer itself or the synthesizer protocol.

  • Monomer Purity and Integrity: The most frequent cause is impurities in your phosphoramidite solution. Residual starting materials or hydrolyzed side products from the phosphitylation step will not couple and will reduce the effective concentration of the active monomer.

    • Action: Purify the synthesized phosphoramidite monomer using silica gel chromatography under anhydrous conditions before dissolving it for the synthesizer. Confirm purity by ³¹P NMR and HPLC.

  • Sub-optimal Synthesizer Protocol: The steric bulk of the tert-butyl and diisopropylamino groups means your custom monomer may require more forcing conditions than standard DNA amidites.[6]

    • Action: Systematically optimize the coupling step. See the table below for starting recommendations.

Parameter Standard DNA Amidite Recommended Starting Point for t-Butyl Morpholino Amidite Rationale
Coupling Time 30 - 60 seconds180 - 300 secondsThe increased steric hindrance slows the reaction kinetics, requiring a longer time for the coupling to reach completion.[9]
Activator 1H-Tetrazole, ETT5-(Ethylthio)-1H-tetrazole (ETT), 4,5-Dicyanoimidazole (DCI)A more potent activator is needed to efficiently protonate the bulky phosphoramidite. DCI is less acidic than tetrazole but a better nucleophilic catalyst, increasing the coupling rate.[5][10]
Monomer Conc. ~0.1 M0.15 - 0.2 MA higher concentration can help drive the reaction equilibrium towards the coupled product, compensating for slower kinetics.

Problem: Analysis of the final PMO shows significant deletion sequences (n-1, n-2), but the trityl monitor suggests good coupling.

Q: The synthesizer's trityl output looks fine, but my final product is impure. What could be happening?

A: This classic scenario often points away from coupling and towards an inefficient capping step . If the 5'-OH groups that fail to couple are not permanently blocked (capped), they will be available to couple in the next cycle, creating deletion sequences that still possess a 5'-DMT group. For PMO synthesis, there is an additional consideration:

  • Inefficient Capping Reagents: Standard capping solutions (acetic anhydride and N-methylimidazole) can degrade, especially with exposure to moisture.

    • Action: Prepare fresh capping solutions. On some synthesizers, increasing the delivery time or volume of capping reagents can ensure complete acetylation of unreacted hydroxyls or morpholino amines.

  • Incomplete Neutralization (PMO Specific): The synthesis cycle for PMOs often requires a deblocking step to remove a protecting group (e.g., trityl) from the morpholino ring nitrogen. This leaves a protonated nitrogen. If this acidic salt is not fully neutralized before the coupling step, it can interfere with the reaction.[1]

    • Action: Ensure the neutralization step (e.g., with 20% DIPEA in THF) is programmed into your cycle and that the reagent is fresh and delivered effectively. An incomplete neutralization can inhibit coupling in a way that might not be fully reflected by the trityl monitor.

References

Sources

Technical Support Center: Catalyst Loading Optimization for Cross-Coupling Reactions with tert-Butyl Tetraisopropylphosphorodiamidite

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to optimizing palladium-catalyzed cross-coupling reactions utilizing the versatile and robust tert-butyl tetraisopropylphosphorodiamidite ligand. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst loading and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cross-coupling reactions?

A1: this compound is a highly effective and air-stable phosphorodiamidite ligand. Its bulky tert-butyl and isopropyl groups create a sterically demanding environment around the palladium center. This steric hindrance is crucial for promoting the reductive elimination step of the catalytic cycle and preventing catalyst deactivation, which is particularly beneficial in challenging coupling reactions.[1][2] It is widely used in various palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination, to form crucial carbon-carbon and carbon-heteroatom bonds in the synthesis of pharmaceuticals and other complex molecules.[3][4]

Q2: What is a typical starting catalyst loading for a cross-coupling reaction with this ligand?

A2: For a new cross-coupling reaction, a good starting point for catalyst loading is typically between 1-5 mol% of the palladium source.[5] A common initial setup involves 2 mol% of a palladium precatalyst with a palladium-to-ligand ratio ranging from 1:1 to 1:2.[5] It is often more efficient to first screen different ligands and bases to identify a promising combination before extensively optimizing the catalyst loading.[5]

Q3: How does catalyst loading impact the outcome of my reaction?

A3: Catalyst loading directly influences reaction rate, yield, and purity.

  • High Catalyst Loading: While it can increase the reaction rate, excessively high loading (e.g., >5 mol%) may lead to undesirable side reactions, such as the formation of homocoupling products.[6][7] It also increases the cost and the amount of residual palladium in the final product, which is a significant concern in pharmaceutical applications.

  • Low Catalyst Loading: Using lower catalyst loadings is economically and environmentally advantageous.[8] However, if the loading is too low, the reaction may be sluggish or may not go to completion, especially with less reactive substrates. Reducing catalyst loading can sometimes be used to control reaction selectivity.[9]

Q4: When should I consider adjusting the palladium-to-ligand ratio?

A4: The optimal palladium-to-ligand ratio is critical for catalyst stability and activity. For many cross-coupling reactions, a 1:1 ratio is effective, especially when using well-defined palladium precatalysts.[10] However, in some cases, a slight excess of the ligand (e.g., 1:1.1 to 1:2) can help stabilize the active catalytic species and prevent decomposition, particularly in reactions that require prolonged heating. Conversely, a large excess of the ligand can sometimes inhibit the reaction.[11]

Troubleshooting Guide

This section addresses common problems encountered during cross-coupling reactions with this compound and provides systematic troubleshooting strategies.

Issue 1: Low to No Product Yield

A low or non-existent yield is a frequent issue that can stem from multiple factors. A systematic approach is crucial for diagnosis.

Initial Checks:

  • Reagent Integrity: Ensure all reagents, including the aryl halide, coupling partner, and base, are pure and dry. Impurities can poison the catalyst.[12][13]

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[12] Ensure that the reaction is conducted under a rigorously inert atmosphere (argon or nitrogen) and that all solvents have been properly degassed.[12][14]

  • Catalyst Activity: The formation of a black precipitate ("palladium black") is a visual indicator of catalyst decomposition.[12][13] Use a fresh, active palladium source. Pd(II) precatalysts are generally more stable to air than Pd(0) sources.[13]

Troubleshooting Workflow for Low Yield

G start Low or No Yield reagent_check Check Reagent Purity & Integrity start->reagent_check inert_check Verify Inert Atmosphere reagent_check->inert_check catalyst_check Inspect for Catalyst Decomposition inert_check->catalyst_check temp_check Optimize Temperature catalyst_check->temp_check solvent_check Screen Solvents temp_check->solvent_check base_check Screen Bases solvent_check->base_check loading_increase Increase Catalyst Loading (e.g., to 5 mol%) base_check->loading_increase success Reaction Successful loading_increase->success

Caption: A stepwise workflow for troubleshooting low-yield reactions.

Issue 2: Significant Formation of Side Products

The presence of unwanted byproducts can complicate purification and reduce the yield of the desired product.

Common Side Products and Solutions:

Side ProductCommon Cause(s)Recommended Solution(s)
Homocoupling of Boronic Acid (in Suzuki reactions) Presence of oxygen; High concentration of the boronic acid.[14][15]Thoroughly degas all reagents and solvents.[14] Consider a slower addition of the boronic acid.
Protodeboronation (in Suzuki reactions) Presence of water.[14][16]Use anhydrous conditions and a non-aqueous base if possible. Minimize reaction time and temperature.[5]
Alkyne Homocoupling (Glaser Coupling in Sonogashira reactions) Common in copper-mediated Sonogashira reactions.[12]Reduce the amount of copper(I) co-catalyst. Add the alkyne slowly to the reaction mixture.[12] Consider switching to a copper-free protocol.[12][13]
Issue 3: Reaction Stalls or is Sluggish

A reaction that starts but fails to reach completion can be frustrating.

Potential Causes and Solutions:

  • Insufficient Catalyst Loading: For challenging substrates, the initial catalyst loading may be too low. Gradually increase the catalyst loading in increments.

  • Catalyst Deactivation: The active catalyst may be unstable under the reaction conditions. The bulky this compound ligand is designed to enhance stability, but at high temperatures, decomposition can still occur.[5] Consider if a lower reaction temperature for a longer duration is feasible.

  • Poor Solubility: Ensure all reaction components are adequately soluble in the chosen solvent at the reaction temperature.[14] If you observe a significant amount of undissolved material, a different solvent or co-solvent may be necessary.

  • Inappropriate Base: The choice of base is critical.[14] If the reaction is sluggish, consider screening stronger or more soluble bases.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Screening

This protocol outlines a systematic approach to optimizing catalyst loading for a generic cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Coupling partner (1.2 mmol)

  • Base (2.0 mmol)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound ligand

  • Anhydrous, degassed solvent (to achieve a concentration of 0.1 M)

Procedure:

  • To a series of oven-dried reaction vials, add the aryl halide, coupling partner, and base.

  • In a separate glovebox, prepare stock solutions of the palladium precatalyst and the ligand in the reaction solvent.

  • Add the appropriate volumes of the catalyst and ligand stock solutions to each reaction vial to achieve the desired catalyst loadings (see table below).

  • Add the reaction solvent to each vial to reach the final desired concentration.

  • Seal the vials and place them in a preheated aluminum block on a stirrer plate.

  • Monitor the reactions at regular intervals by TLC, GC, or LC-MS.

Catalyst Loading Screening Table:

Reaction VialPd Precatalyst (mol%)Ligand (mol%)Pd:Ligand Ratio
122.21:1.1
2241:2
311.11:1.1
4121:2
50.50.551:1.1
60.511:2
Protocol 2: Step-by-Step Reaction Setup for a Buchwald-Hartwig Amination

This protocol provides a detailed setup for a typical Buchwald-Hartwig amination reaction.

Reaction Scheme: Aryl-X + H-NR¹R² → Aryl-NR¹R²

Workflow Diagram:

G A 1. Add solids (Aryl halide, Base) to oven-dried flask B 2. Evacuate and backfill with inert gas (3x) A->B C 3. Add Pd precatalyst and ligand in a glovebox or under positive inert gas flow B->C D 4. Add degassed solvent and amine C->D E 5. Heat to desired temperature and monitor reaction D->E

Caption: Experimental workflow for a Buchwald-Hartwig amination.

References

  • The Role of this compound in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2024). ACS Publications.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (n.d.). PubMed Central.
  • This compound 95 137348-88-0. (n.d.). Sigma-Aldrich.
  • Optimizing Cross-Coupling Reactions with Palladium Catalysts. (n.d.).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn.
  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Isoquinoline Derivatives. (2025). Benchchem.
  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (n.d.). MDPI.
  • Common issues in Sonogashira coupling of aryl iodides and how to solve them. (2025). Benchchem.
  • Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading. (n.d.). MDPI.
  • Troubleshooting low reactivity in Sonogashira coupling reactions. (2025). Benchchem.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). ACS Publications.
  • This compound 95. (n.d.). Sigma-Aldrich.
  • How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. (2019). RSC Publishing.
  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). Frontiers.
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen.
  • Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. (2025). Benchchem.
  • Sonogashira troubleshooting help needed. (2020). Reddit.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • Comprehensive Kinetic Screening of Palladium Catalysts for Heck Reactions. (n.d.). ResearchGate.
  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). PMC - NIH.
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). ACS Publications.
  • Application Notes and Protocols: Catalyst Loading Recommendations for DCYPB (XPhos) in Cross-Coupling Reactions. (2025). Benchchem.
  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit.
  • Technical Support Center: Suzuki Coupling Reactions. (2025). Benchchem.
  • A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. (n.d.). PMC - NIH.
  • The Role of Ligand Transformations on the Performance of Phosphite- and Phosphinite-Based Palladium Catalysts in the Suzuki Reaction. (2025). ResearchGate.
  • Palladium-catalyzed Cross-coupling Reactions. (n.d.).
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2025). ResearchGate.
  • tBuXPhos tert-Butyl XPhos. (n.d.). Sigma-Aldrich.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Optimization of coupling reaction conditions. dtbpf,... (n.d.). ResearchGate.
  • Palladium I I. Basic Principles. (2007). Wipf Group.
  • Group 4 Complexes of a Tert-Butylphosphine-Bridged Biphenolate Ligand. (2011). PubMed.
  • The Versatility of this compound in Chemical Synthesis. (2025).
  • This compound. (n.d.). PubChem.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate.

Sources

Validation & Comparative

A Comparative Analysis of tert-Butyl Tetraisopropylphosphorodiamidite and Conventional Phosphoramidite Reagents in Synthesis Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Phosphoramidites in Modern Synthesis

Phosphoramidite chemistry stands as the cornerstone of modern oligonucleotide synthesis, enabling the precise, automated construction of DNA and RNA sequences that are fundamental to diagnostics, therapeutics, and life sciences research.[][2][3] The success of this methodology hinges on the unique reactivity of phosphoramidite monomers: stable enough for storage yet rapidly activated for efficient coupling.[][] The choice of phosphoramidite reagent profoundly impacts coupling efficiency, reaction kinetics, and the purity of the final product.

This guide provides an in-depth comparison of tert-Butyl tetraisopropylphosphorodiamidite with more conventional phosphoramidite reagents, such as those employing β-cyanoethyl protection. We will explore how differences in molecular structure, particularly steric hindrance, influence their performance in oligonucleotide synthesis and other advanced chemical applications. This analysis is designed to provide researchers, scientists, and drug development professionals with the technical insights needed to select the optimal reagent for their specific synthetic challenges.

Molecular Structure: A Tale of Two Steric Profiles

The fundamental difference between this compound and standard phosphoramidites lies in the protecting groups attached to the phosphorus center and the amino groups. A conventional phosphoramidite, typically used for DNA/RNA synthesis, features a β-cyanoethyl group on the phosphite oxygen and diisopropylamino groups.[5][6] In contrast, this compound possesses a significantly bulkier profile due to the tert-butyl group and the four isopropyl groups.[7]

This structural variance is not trivial; it is the primary determinant of the reagent's reactivity and stability. The immense steric shielding in this compound influences its approach to the reactive 5'-hydroxyl group of the growing oligonucleotide chain and its utility in other synthetic contexts, such as ligand and morpholino oligonucleotide synthesis.[8][9]

G cluster_0 Conventional Phosphoramidite (β-cyanoethyl protection) cluster_1 This compound Conventional tButyl

Caption: Structural comparison highlighting steric bulk.

Comparative Performance in Oligonucleotide Synthesis

The efficacy of a phosphoramidite is measured by its performance in the automated synthesis cycle. Key parameters include coupling efficiency, reaction time, stability, and propensity for side reactions.

Reactivity and Coupling Efficiency

Coupling efficiency—the percentage of available 5'-hydroxyl groups that successfully react with the incoming phosphoramidite in each cycle—is the most critical factor for synthesizing full-length oligonucleotides.[10] An efficiency below 99% leads to a rapid accumulation of truncated sequences (n-1 products), severely reducing the yield of the desired molecule.[11]

  • Conventional Phosphoramidites (e.g., β-cyanoethyl): These reagents are the workhorses of standard oligonucleotide synthesis for a reason. They offer an excellent balance of stability and high reactivity, routinely achieving coupling efficiencies greater than 99% with very short coupling times (typically 20-30 seconds).[2][10] Their less hindered structure allows for rapid activation and swift nucleophilic attack by the 5'-hydroxyl group.[]

  • This compound: The significant steric hindrance from the tert-butyl and tetraisopropyl groups can be expected to reduce the rate of the coupling reaction compared to less bulky reagents.[12][13] This is a direct consequence of the bulky groups physically impeding the optimal orientation for nucleophilic attack. While this may necessitate longer coupling times or more potent activators to achieve comparable efficiency, this moderated reactivity is precisely what makes it a valuable reagent in other areas, such as the synthesis of phosphine ligands and phosphorodiamidate morpholino oligonucleotides (PMOs), where controlled reactivity is paramount.[8][9]

Stability and Handling

Phosphoramidites are notoriously sensitive to moisture and oxidation.[][14] Hydrolysis of the phosphoramidite moiety renders the reagent inactive, leading to failed couplings.[]

  • Conventional Phosphoramidites: While stable under anhydrous conditions, they require careful handling and storage in an inert atmosphere to prevent degradation.[14][15] Purity of the solvent (anhydrous acetonitrile) is critical to prevent hydrolysis during synthesis.[16]

  • This compound: The extensive steric shielding provided by the bulky alkyl groups may confer a degree of enhanced stability against trace moisture compared to less hindered analogues. This is because the bulky groups can physically block water molecules from accessing the reactive phosphorus center. This increased stability makes it a robust reagent for more complex, multi-step syntheses beyond standard oligonucleotide production.[8]

Side Reactions and Final Product Purity

Several side reactions can compromise the integrity of the final oligonucleotide product. The choice of phosphoramidite can influence the prevalence of these impurities.

  • Depurination: The loss of purine bases (A or G) can occur during the acidic deblocking step required to remove the 5'-DMT protecting group.[][11] This is primarily dependent on the acid strength and exposure time, not the phosphoramidite structure itself.

  • n-1 Deletions: These shorter sequences are the most common impurity and result from failed coupling reactions.[11] Any factor that reduces coupling efficiency, such as reagent degradation or steric hindrance, will increase the proportion of n-1 sequences. The capping step is designed to terminate these failure sequences, but high initial coupling efficiency is the best defense.[17]

  • Base Modifications: Unwanted reactions on the nucleobases can occur. For instance, the O6 position of guanine can be modified by phosphoramidite reagents.[11] The inherent reactivity of the phosphoramidite plays a role here, and the moderated reactivity of bulkier reagents could potentially reduce such side reactions.

FeatureConventional (β-cyanoethyl) PhosphoramiditeThis compoundRationale & Causality
Primary Application High-throughput DNA/RNA Synthesis[3]Ligand Synthesis, Specialty Reagents, PMOs[8][9][18]Structure is optimized for either rapid, efficient coupling or for controlled, specific phosphitylation.
Steric Hindrance ModerateVery High[7]The tert-butyl group is significantly larger than the β-cyanoethyl group, and four isopropyl groups add substantial bulk.[19]
Coupling Time Fast (e.g., 20-30 seconds)[10]Slower / Application-DependentIncreased steric hindrance slows the rate of nucleophilic attack on the phosphorus center.[12][13]
Coupling Efficiency Typically >99%[2]Application-Dependent; may require optimizationEfficiency is a function of reactivity and reaction conditions. Optimization is key for sterically hindered reagents.
Stability Sensitive to moisture and oxidation[][14]Potentially enhanced stabilityBulky groups can sterically protect the reactive phosphorus center from hydrolysis.

Beyond Oligonucleotides: Specialized Applications

While standard phosphoramidites are tailored for oligonucleotide synthesis, the unique properties of this compound make it a versatile tool in other areas of organic chemistry.

  • Phosphine Ligand Synthesis: It serves as a crucial precursor for creating specialized phosphine ligands.[8][18] These ligands are essential components in transition metal catalysis (e.g., palladium-catalyzed cross-coupling reactions), where they control the reaction's efficiency and selectivity.[8]

  • Synthesis of Phosphorodiamidate Morpholino Oligonucleotides (PMOs): This reagent is instrumental in a 5'→3' phosphoramidite approach for synthesizing PMOs, a class of antisense oligonucleotides with a neutral backbone that has led to FDA-approved drugs.[9] The tert-butyl protecting group is key to the synthetic strategy in this context.

Experimental Protocol: The Standard Phosphoramidite Synthesis Cycle

To contextualize the comparison, the following is a detailed protocol for a single coupling cycle in automated solid-phase oligonucleotide synthesis. This self-validating system includes steps to ensure high fidelity.

G Deblocking Step 1: Deblocking (Detritylation) Coupling Step 2: Coupling Deblocking->Coupling Exposes 5'-OH group Capping Step 3: Capping Coupling->Capping Forms new phosphite triester bond (Target Reaction) Oxidation Step 4: Oxidation Capping->Oxidation Blocks unreacted 5'-OH groups (Error Correction) NextCycle Repeat for Next Nucleotide Oxidation->NextCycle Stabilizes backbone to phosphate triester

Caption: The four-step automated oligonucleotide synthesis cycle.

Objective: To add one nucleotide monomer to a growing chain attached to a solid support.

Materials:

  • Solid support with initial nucleoside attached

  • Deblocking solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane (DCM)[11]

  • Phosphoramidite monomer solution (0.05 M - 0.1 M in anhydrous acetonitrile)[10]

  • Activator solution: 0.25 M - 0.5 M 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile[17][20]

  • Capping Solution A: Acetic anhydride/Pyridine/THF

  • Capping Solution B: 16% 1-Methylimidazole/THF

  • Oxidizer solution: 0.02 M Iodine in THF/Water/Pyridine[17]

  • Anhydrous acetonitrile (for washing)

Methodology:

  • Step 1: Deblocking (Detritylation)

    • Action: The synthesis column is washed with anhydrous acetonitrile to remove residual moisture. The deblocking solution (3% TCA or DCA) is then passed through the column.[11]

    • Causality: The acidic solution cleaves the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide of the growing chain. This exposes the 5'-hydroxyl group, which is the reactive site for the next coupling reaction.[][17] The column is then thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Step 2: Coupling

    • Action: The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column. The mixture is allowed to react for a specified time (e.g., 20-180 seconds).[10]

    • Causality: The activator, a weak acid, protonates the nitrogen of the phosphoramidite, forming a highly reactive intermediate.[][21] The exposed 5'-hydroxyl group from Step 1 acts as a nucleophile, attacking the activated phosphorus center. This forms a new, but unstable, phosphite triester linkage, extending the oligonucleotide chain by one base.[10]

  • Step 3: Capping

    • Action: A mixture of Capping Solutions A and B is delivered to the column.

    • Causality: The coupling reaction is highly efficient but not 100%. A small fraction of 5'-hydroxyl groups will fail to react. The capping step acetylates these unreacted hydroxyl groups, rendering them inert.[2][17] This is a critical quality control step that prevents these "failure sequences" from elongating further, which would create hard-to-remove n-1 impurities.[11]

  • Step 4: Oxidation

    • Action: The oxidizer solution (Iodine/water) is passed through the column.

    • Causality: The newly formed phosphite triester linkage is unstable and susceptible to cleavage in subsequent acidic deblocking steps.[] The iodine solution oxidizes the P(III) center to the more stable P(V) state, forming a natural phosphate triester backbone.[17] The column is then washed again to prepare for the next cycle.

This four-step cycle is repeated until the oligonucleotide of the desired length is synthesized.

Conclusion and Recommendations

The selection between this compound and conventional phosphoramidites is entirely application-driven.

  • For high-throughput, routine synthesis of standard DNA and RNA oligonucleotides , conventional β-cyanoethyl phosphoramidites remain the undisputed reagent of choice. Their optimized structure allows for extremely rapid and efficient coupling, which is essential for producing long, high-purity oligonucleotides.

  • This compound excels in specialized applications where its unique steric and stability properties are advantageous. Researchers involved in the synthesis of custom phosphine ligands for catalysis or the development of novel oligonucleotide analogues like phosphorodiamidate morpholinos will find this reagent indispensable.[8][9] Its moderated reactivity allows for a level of control that less hindered reagents cannot provide.

Ultimately, understanding the causal relationship between a reagent's molecular structure and its performance is key to successful synthesis. By weighing the need for rapid kinetics against the demand for controlled reactivity and stability, researchers can make an informed decision that best serves their scientific goals.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Organic Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry. Retrieved from [Link]

  • Oxford Academic. (n.d.). Steric Factors Influencing Hybridisation Of Nucleic Acids To Oligonucleotide Arrays. Retrieved from [Link]

  • (n.d.). Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Retrieved from [Link]

  • Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Retrieved from [Link]

  • ResearchGate. (n.d.). Various Coupling Agents in the Phosphoramidite Method for Oligonucleotide Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of this compound in Chemical Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Some steric aspects of synthesis of oligoribonucleotides by phosphoramidite approach on solid support. Retrieved from [Link]

  • Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Solid-phase synthesis and side reactions of oligonucleotides containing O-alkylthymine residues. Retrieved from [Link]

  • PubMed Central. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Retrieved from [Link]

  • ChemRxiv. (n.d.). A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera. Retrieved from [Link]

  • PubChem. (n.d.). Di-tert-butyl phosphorochloridate. Retrieved from [Link]

  • YouTube. (2013). Naming Branched Substituents isopropyl tert butyl isobutyl and more. Retrieved from [Link]

  • PubChem. (n.d.). Tri-tert-butylphosphine tetrafluoroborate. Retrieved from [Link]

Sources

Validation of analytical methods for assessing tert-Butyl tetraisopropylphosphorodiamidite purity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of Analytical Methods for Assessing tert-Butyl tetraisopropylphosphorodiamidite Purity

The chemical fidelity of this compound is paramount. As a critical reagent in modern organic synthesis, particularly as a precursor for sophisticated phosphine ligands used in catalysis and in the synthesis of biomolecules, its purity directly influences reaction yields, selectivity, and the safety profile of final products.[1] Ensuring this purity requires robust, validated analytical methods that can accurately and precisely quantify the target compound while detecting and characterizing potential impurities.

This guide provides a comprehensive comparison of the principal analytical techniques for assessing the purity of this compound. Moving beyond a simple listing of procedures, we will explore the causality behind methodological choices, grounded in the principles of scientific integrity and aligned with global regulatory standards such as the International Council for Harmonisation (ICH) guidelines.[2][3][4]

The Foundation: Principles of Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][5] This process is a cornerstone of quality control in the pharmaceutical and chemical industries. According to the ICH Q2(R2) guidelines, a validation package must address several key performance characteristics to be considered comprehensive and trustworthy.[2][3][6][7]

Core Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[8]

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has demonstrated a suitable level of precision, accuracy, and linearity.[4][9]

  • Accuracy: The closeness of agreement between the value accepted as a conventional true value or an accepted reference value and the value found.[9] It is often expressed as percent recovery.

  • Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment).

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]

A Comparative Overview of Key Analytical Techniques

A multi-faceted analytical approach is essential to ensure the purity, identity, and stability of phosphoramidites.[11][12] High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy are the three primary techniques employed for this purpose.[11][13] The selection depends on whether the goal is routine quantitative assessment, definitive impurity identification, or structural confirmation.[11]

FeatureHigh-Performance Liquid Chromatography (HPLC)³¹P Nuclear Magnetic Resonance (³¹P NMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Use Purity assessment and quantification of the main component and impurities.[11]Purity assessment, quantification of phosphorus-containing species, and structural confirmation.[11][12]Impurity identification, structural elucidation, and confirmation of mass.[11]
Principle Separation based on differential partitioning of analytes between a stationary and a mobile phase.[11]Nuclear magnetic resonance of the ³¹P nucleus to identify and quantify different phosphorus chemical environments.[11]Separation by HPLC followed by mass-to-charge ratio analysis for component identification.[11]
Strengths High resolution, sensitivity, and robust quantification.[14]Highly specific for phosphorus-containing compounds; excellent for quantifying oxidation (P(V)) impurities; requires minimal sample preparation.[12][15]Unparalleled for identifying unknown impurities through accurate mass measurement; high sensitivity.[16][17]
Limitations Requires chromophores for UV detection; co-elution can mask impurities; cannot definitively identify unknown peaks without a reference standard.[14]Lower sensitivity compared to HPLC; may not detect non-phosphorus impurities.[14]Quantification can be less precise than HPLC-UV unless using isotope-labeled standards.
Typical Purity Specification ≥98.0% to ≥99.0%[11][18]Purity ≥ 98.0%; Total P(III) impurities ≤ 0.30%[18]Primarily used for identification, not for setting primary purity specifications.

Visualizing the Validation Workflow

A structured approach to method validation ensures all regulatory and scientific requirements are met. The process flows from initial development and optimization through formal validation and into routine application, with continuous monitoring.

cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2) cluster_2 Implementation & Lifecycle Dev Define Analytical Target Profile (ATP) Opt Optimize Method Parameters (e.g., Column, Mobile Phase, Temperature) Dev->Opt Spec Specificity / Selectivity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoD LOD / LOQ Prec->LoD Rob Robustness LoD->Rob SOP Standard Operating Procedure (SOP) Generation Rob->SOP Routine Routine QC Testing SOP->Routine Transfer Method Transfer & Revalidation (if changed) Routine->Transfer

Caption: General workflow for analytical method validation.

In-Depth Analysis & Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone technique for routine purity assessment due to its high resolving power and quantitative accuracy.[14] For phosphoramidites, the analysis typically reveals a pair of peaks representing the two diastereomers that arise from the chiral phosphorus (III) center.[12]

  • Instrumentation: A UHPLC system equipped with a diode array detector (DAD) is recommended for high resolution and sensitivity.[14]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[12]

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.[12][14]

    • Mobile Phase B: Acetonitrile.[12][14]

    • Gradient: A linear gradient suitable for eluting the main compound and all potential impurities (e.g., 5% to 95% B over 20 minutes).[14]

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: Ambient or controlled (e.g., 40 °C).[14]

    • UV Detection: 260 nm.[14]

  • Sample Preparation: Accurately weigh and dissolve the sample in anhydrous acetonitrile to a concentration of approximately 0.1 to 1.0 mg/mL.[12][14][19] The use of anhydrous solvent is critical to prevent on-vial oxidation of the phosphoramidite.[14][19]

  • Data Analysis: Calculate purity using the area percent method, where the sum of the main diastereomer peak areas is divided by the total area of all peaks in the chromatogram.[12]

Sample Prepare Sample (in Anhydrous ACN) Inject Inject into UHPLC System Sample->Inject Separate Separate on C18 Column Inject->Separate Detect Detect at 260 nm (DAD) Separate->Detect Analyze Integrate Peaks & Calculate % Purity Detect->Analyze

Caption: Experimental workflow for HPLC purity analysis.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference from impurities at the main peak retention time.Peak purity analysis confirms spectral homogeneity.
Linearity (r²) r² ≥ 0.999> 0.9995
Range 80-120% of nominal concentration.[5]0.08 - 1.2 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%[8]99.5% - 101.5%
Precision (RSD%) Repeatability: ≤ 1.5%Intermediate: ≤ 2.0%[9]Repeatability: < 1.0%Intermediate: < 1.5%
LOQ S/N ratio ≥ 100.05% of nominal concentration
LOD S/N ratio ≥ 30.015% of nominal concentration
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR)

³¹P NMR is an exceptionally powerful orthogonal technique that provides direct insight into the chemical environment of the phosphorus atom.[12] Its primary advantage is the clear distinction between the desired P(III) phosphoramidite and its most common process-related impurity: the oxidized P(V) species.[12][15] The P(III) signals for the diastereomers typically appear in the 140-155 ppm region, while P(V) impurities resonate between -25 and 99 ppm.[12][15]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.[14]

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or anhydrous CD₃CN) in an NMR tube.[14]

  • Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Using a sufficient number of scans (e.g., 1024) is necessary to achieve a good signal-to-noise ratio for quantifying low-level impurities.[12]

  • Data Analysis: Integrate the P(III) and P(V) regions of the spectrum. Calculate the purity by comparing the integral of the main P(III) signals to the total integral of all phosphorus-containing species.

Sample Dissolve Sample (in Deuterated Solvent) Acquire Acquire Spectrum (Proton Decoupled) Sample->Acquire Process Process Data (Phase & Baseline) Acquire->Process Integrate Integrate P(III) vs P(V) Regions Process->Integrate Calculate Calculate Molar % Purity & Impurities Integrate->Calculate

Caption: Experimental workflow for ³¹P NMR purity analysis.

For ³¹P NMR, validation prioritizes specificity and limit of quantitation for key impurities.

Validation ParameterAcceptance CriteriaJustification
Specificity Baseline resolution between P(III) and P(V) signals.Demonstrates the method's ability to discriminate between the active compound and its primary oxidation degradant.
LOQ for P(V) Impurities Demonstrate acceptable precision (e.g., RSD ≤ 20%) at the reporting limit.[10]Ensures that critical oxidation impurities can be reliably quantified at low levels (e.g., < 1%).[12]
Accuracy Spiking experiments with a known P(V) standard show good recovery.Confirms the quantitative accuracy of the integration method.
Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV is excellent for quantification, LC-MS is indispensable for the identification of unknown impurities.[11] By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, this technique provides accurate mass data that is crucial for elucidating the structures of process impurities and degradation products.[16][19]

  • Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is highly recommended for accurate mass measurements.[11][14] An electrospray ionization (ESI) source is commonly used.[11]

  • Chromatographic Conditions: Conditions are often similar to the RP-HPLC method to allow for correlation of retention times. However, volatile mobile phase modifiers (e.g., ammonium acetate instead of TEAA) may be required for optimal MS sensitivity.[11]

  • Sample Preparation: Identical to the HPLC protocol, using anhydrous acetonitrile to prepare samples at a concentration of ~0.1 mg/mL.[17]

  • Data Analysis: Analyze the mass spectral data for each chromatographic peak. Use the accurate mass measurement to propose elemental compositions for unknown impurities, aiding in their structural identification.

Sample Prepare Sample & Inject Separate Separate via UHPLC Sample->Separate Ionize Ionize Eluent (ESI Source) Separate->Ionize Analyze Analyze Ions (HRMS) Ionize->Analyze Identify Correlate Mass Data with UV Peaks to Identify Impurities Analyze->Identify

Caption: Workflow for LC-MS impurity identification.

Validation for an LC-MS method used for impurity identification focuses on sensitivity and mass accuracy.

Validation ParameterAcceptance CriteriaJustification
Mass Accuracy < 5 ppmEnsures high confidence in the elemental compositions proposed for unknown impurities.
LOD Demonstrate detection of impurities at or below the reporting threshold (e.g., 0.05%).Confirms the method is sensitive enough to detect all relevant impurities. MS detection is often more sensitive than UV.[17]

Conclusion: An Integrated Strategy for Assured Quality

No single analytical method can provide a complete picture of this compound purity. A robust and self-validating quality control strategy relies on the intelligent integration of multiple, validated techniques.

  • RP-HPLC serves as the primary workhorse for routine, quantitative purity testing and stability studies.

  • ³¹P NMR offers an essential orthogonal confirmation, specifically targeting the quantification of phosphorus-related impurities like the P(V) oxide, which is a critical quality attribute.

  • LC-MS is the definitive tool for investigation, used during process development to characterize the impurity profile and to identify any unexpected peaks that may arise in routine testing.

By validating and employing these methods in concert, researchers, scientists, and drug development professionals can ensure the unwavering quality of this critical synthetic building block, thereby safeguarding the integrity of their downstream processes and final products.

References

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Waters. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available from: [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. Available from: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. SGS. Available from: [Link]

  • Phosphoramidite compound identification and impurity control by Benchtop NMR. Magritek. Available from: [Link]

  • On-demand synthesis of phosphoramidites. Nature. Available from: [Link]

  • Analyzing Raw Material for Oligonucleotide Synthesis. Agilent. Available from: [Link]

  • Quality Assurance for this compound (CAS 137348-88-0) in B2B. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers. Available from: [Link]

  • The Role of this compound in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]

  • APPENDIX B Requirements for the validation of analytical methods. gtfch.org. Available from: [Link]

  • Development and validation of the high- performance liquid chromatography method for estimating N-(n-butyl) thiophosphoric triamide in granular fertilisers. LMA leidykla. Available from: [Link]

Sources

A Senior Application Scientist's Guide to High-Performance Ligands for Palladium-Catalyzed Amination: Moving Beyond tert-Butyl Tetraisopropylphosphorodiamidite

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the palladium-catalyzed Buchwald-Hartwig amination is an indispensable tool for the formation of carbon-nitrogen (C-N) bonds. The choice of ligand is paramount to the success of this transformation, dictating reaction efficiency, substrate scope, and overall process robustness. While tert-butyl tetraisopropylphosphorodiamidite has proven to be an effective and accessible ligand, the ever-increasing complexity of synthetic targets necessitates a broader toolkit of high-performance catalysts.[1][2][3] This guide provides an in-depth comparison of state-of-the-art alternative ligands, supported by experimental data, to empower chemists in selecting the optimal catalytic system for their specific needs.

The Central Role of Ligands in Catalytic Efficacy

The Buchwald-Hartwig amination cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to furnish the desired arylamine and regenerate the active catalyst. The phosphine ligand plays a critical role in each of these steps, influencing the electron density at the palladium center and the steric environment around it. Bulky, electron-rich ligands generally facilitate the oxidative addition and reductive elimination steps, which are often rate-limiting.[4]

This compound is an air-stable and easily prepared ligand that has demonstrated considerable utility in the amination of aryl and heteroaryl halides.[1][3] However, for particularly challenging substrates, such as electron-rich aryl chlorides or sterically hindered amines, more specialized ligand systems are often required to achieve high yields and reaction rates.

A Comparative Analysis of Leading Alternative Ligands

The evolution of the Buchwald-Hartwig amination has been largely driven by the development of sophisticated phosphine ligands.[5] Here, we compare several classes of ligands that have emerged as powerful alternatives to phosphorodiamidites.

Bulky Biarylphosphine Ligands: The Buchwald Ligands

Pioneered by Stephen L. Buchwald, this class of ligands has revolutionized palladium-catalyzed cross-coupling reactions.[6][7] Their general structure features a biaryl backbone with a phosphino group on one of the aryl rings. The steric bulk and electron-donating properties of these ligands can be finely tuned by modifying the substituents on both the phosphine and the biaryl scaffold.[5]

Key Advantages:

  • High Reactivity: Enable the coupling of a wide range of aryl and heteroaryl chlorides, which are often unreactive with less sophisticated catalysts.[7][8]

  • Mild Reaction Conditions: Many reactions can be performed at room temperature, enhancing functional group tolerance.[6]

  • Commercial Availability: A wide variety of Buchwald ligands and their corresponding palladium precatalysts are commercially available, simplifying reaction setup.[8]

Prominent Examples:

  • XPhos: A highly versatile and active ligand for the amination of aryl chlorides and tosylates.[8] It is known for its broad substrate scope and is available as a stable, crystalline solid.[8]

  • SPhos and RuPhos: SPhos is a broadly applicable ligand, while RuPhos often excels in the coupling of sterically hindered secondary amines.[4]

  • BrettPhos: Demonstrates excellent reactivity for C-N cross-coupling and is particularly effective for the amination of aryl mesylates and the selective monoarylation of primary amines.[9][10]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Cycle Catalytic Cycle of Buchwald-Hartwig Amination Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Ligand_Exchange Ligand Exchange Ar-Pd(II)-X(L)->Ligand_Exchange + HNR'R'' Ar-Pd(II)-NHR'R''(L) [Ar-Pd(II)-NHR'R''(L)]+X- Ligand_Exchange->Ar-Pd(II)-NHR'R''(L) Deprotonation Deprotonation (+ Base) Ar-Pd(II)-NHR'R''(L)->Deprotonation Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) - Base-H+X- Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L + Ar-NR'R''

Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.

Ferrocene-Based Diphosphine Ligands: The Josiphos Family

Josiphos ligands are a class of chiral diphosphine ligands built on a ferrocene scaffold.[11] While initially developed for asymmetric hydrogenation, their unique steric and electronic properties have made them highly effective in cross-coupling reactions, including the Buchwald-Hartwig amination.[11][12] A sterically hindered version of the Josiphos family has been shown to be particularly effective for the amination of aryl chlorides, bromides, and iodides with primary amines, even at very low palladium loadings.[12]

Key Advantages:

  • High Turnover Numbers: Enable efficient catalysis with extremely low catalyst loadings.[12]

  • Broad Substrate Scope: Effective for a range of primary nitrogen nucleophiles.[12]

  • High Selectivity: Show excellent selectivity for monoarylation.[12]

N-Substituted Heteroarylphosphine Ligands: cataCXium® A

cataCXium® A is a highly active ligand based on a di(1-adamantyl)phosphino group attached to an N-arylindole backbone.[13][14] These ligands have demonstrated exceptional performance in the palladium-catalyzed amination of both activated and deactivated aryl and heteroaryl chlorides under mild conditions.[13]

Key Advantages:

  • High Catalyst Productivity: Achieve remarkable turnover numbers.[13]

  • Mild Reaction Conditions: Effective at room temperature to 60 °C.[13]

  • Broad Applicability: Useful for a variety of cross-coupling reactions beyond amination.[15][16]

Performance Comparison: A Data-Driven Overview

To provide a clear comparison, the following table summarizes the performance of selected alternative ligands in the Buchwald-Hartwig amination of various aryl halides. It is important to note that direct comparisons of yields can be influenced by variations in reaction conditions.

Aryl HalideAmineLigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChlorotolueneMorpholineXPhosPd₂(dba)₃NaOtBuTolueneReflux694[17]
4-ChlorotolueneMorpholineAmphos[Pd(Amphos)(cinnamyl)Cl]NaOtBuToluene100398[18]
4-t-Butylphenyl mesylateAnilineBrettPhosPrecatalystK₃PO₄Toluene100398[9]
ChlorobenzeneAnilinecataCXium® APd(OAc)₂NaOtBuToluene801898[15]
4-Chlorotoluenen-HexylamineRuPhosPd₂(dba)₃NaOtBuDioxane1001.599[19]
4-ChloroanisoleMethylamineBrettPhos/RuPhosPd₂(dba)₃NaOtBuDioxane80299[20]

Experimental Protocols

The following are representative, detailed protocols for conducting a Buchwald-Hartwig amination using some of the discussed high-performance ligands. These should be considered as a starting point and may require optimization for specific substrates.

General Procedure for Buchwald-Hartwig Amination with XPhos

Materials:

  • Aryl chloride (1.0 equiv)

  • Amine (1.5 equiv)

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry, two-necked flask under a nitrogen atmosphere, add Pd(dba)₂, XPhos, and sodium tert-butoxide.

  • Add anhydrous toluene and stir the mixture at room temperature for 5 minutes.

  • Add the aryl chloride and the amine to the reaction mixture.

  • Heat the resulting mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[17]

Ligand Structure Comparison

Ligand Structures Structures of High-Performance Ligands cluster_xphos XPhos cluster_brettphos BrettPhos cluster_josiphos Josiphos (general) cluster_catacxium_a cataCXium A xphos xphos brettphos brettphos josiphos josiphos catacxium_a catacxium_a

Caption: Representative structures of some leading alternative ligands for palladium-catalyzed amination.

Conclusion and Future Outlook

The field of palladium-catalyzed amination continues to evolve, with the development of increasingly sophisticated and efficient ligand systems. While this compound remains a valuable tool, the bulky biarylphosphine ligands, ferrocene-based diphosphines, and N-substituted heteroarylphosphines offer significant advantages for challenging transformations. The use of preformed palladium precatalysts further enhances the practicality and reproducibility of these reactions. For researchers aiming to push the boundaries of molecular synthesis, a thorough understanding of the available ligand portfolio is essential for navigating the complexities of C-N bond formation and achieving success in their synthetic endeavors.

References

  • Wolfe, J. P., & Buchwald, S. L. (1999). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides.
  • XPhos - Wikipedia. (n.d.). Retrieved from [Link]

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554.
  • BenchChem. (2025).
  • Surry, D. S., & Buchwald, S. L. (2010).
  • BenchChem. (2025). RuPhos vs.
  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(43), 15914–15917.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Ogata, T., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. Journal of the American Chemical Society, 130(41), 13848–13849.
  • Dialkylbiaryl phosphine ligands - Wikipedia. (n.d.). Retrieved from [Link]

  • National Conference on Undergraduate Research (NCUR). (n.d.). Efficient Palladium-Catalyzed Buchwald-Hartwig Amination of Brominated Heterocycles using Pd2(dba)3 and Xphos Ligand.
  • BenchChem. (2025).
  • McCann, S. D., Reichert, E. C., Arrechea, P. L., & Buchwald, S. L. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 142(35), 15027–15037.
  • Organic Letters. (2023).
  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • Shen, Q., & Hartwig, J. F. (2006). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Journal of the American Chemical Society, 128(43), 13054–13055.
  • ACS Catalysis. (2019). Pd-Catalyzed Cross-Coupling Reactions Promoted by Biaryl Phosphorinane Ligands.
  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, (1), 64-67.
  • ACS Omega. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • Rataboul, F., Zapf, A., Jackstell, R., Harkal, S., Riermeier, T., Monsees, A., Dingerdissen, U., & Beller, M. (2004). New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides. Chemistry, 10(12), 2983–2990.
  • ACS Omega. (2021). trans-Dichlorobis(XPhos)palladium(II)
  • ResearchGate. (2025). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands.
  • Chemistry LibreTexts. (2023).
  • Josiphos ligands - Wikipedia. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed arylation of primary amines using JosiPhos ligand 15.
  • ResearchGate. (2004).
  • Chemistry LibreTexts. (2023).
  • The University of Groningen research portal. (2019).
  • Sigma-Aldrich. (n.d.).
  • Sci-Hub. (2014). Palladium‐Catalysed Amination of Aryl‐ and Heteroaryl Halides Using tert‐Butyl Tetraisopropylphosphorodiamidite as an Easily Accessible and Air‐Stable Ligand.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing Ligands Derived from Bis(diisopropylamino)chlorophosphine.
  • ResearchGate. (2014). Palladium‐Catalysed Amination of Aryl‐and Heteroaryl Halides Using tert‐Butyl Tetraisopropylphosphorodiamidite as an Easily Accessible and Air‐Stable Ligand.
  • Sigma-Aldrich. (n.d.).

Sources

The Researcher's Guide to Phosphitylation: A Comparative Analysis of tert-Butyl tetraisopropylphosphorodiamidite

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, particularly in the high-stakes field of oligonucleotide and drug development, the efficiency and reliability of phosphitylation are paramount. This critical step, forming the phosphite triester linkage, is the cornerstone of modern nucleic acid synthesis.[1][][3] The choice of phosphitylating agent can significantly impact coupling efficiency, reaction kinetics, and overall yield, making a thorough understanding of the available reagents essential for success.

This guide provides an in-depth, objective comparison of phosphitylating agents, with a special focus on the performance of tert-Butyl tetraisopropylphosphorodiamidite . We will delve into its efficiency relative to other commonly used agents, supported by experimental insights and practical protocols for researchers, scientists, and drug development professionals.

The Mechanism of Phosphitylation: A Tale of Activation and Coupling

At its core, the phosphoramidite approach to oligonucleotide synthesis involves a four-step cycle: deprotection, coupling, capping, and oxidation.[4][5] The coupling step, where the phosphitylating agent comes into play, is arguably the most critical. The success of this step hinges on the activation of the phosphoramidite, which converts the relatively stable diisopropylamino group into a good leaving group, allowing for rapid and efficient reaction with the 5'-hydroxyl group of the growing oligonucleotide chain.[6]

The choice of activator is as crucial as the phosphitylating agent itself. Weak acids like 1H-tetrazole and its derivatives, or more nucleophilic activators like 4,5-dicyanoimidazole (DCI), are commonly employed to protonate the phosphoramidite and facilitate the coupling reaction.[7][8] The interplay between the phosphitylating agent and the activator dictates the speed and efficiency of the reaction.

The Contenders: A Look at Key Phosphitylating Agents

While a variety of phosphitylating agents have been developed, a few have become workhorses in the field. Here, we profile our benchmark candidate against its main competitors.

This compound
  • Structure: [[(CH3)2CH]2N]2POC(CH3)3[9]

  • Key Features: This agent is noted for its use in the synthesis of aromatic oxophosphorus compounds.[10] It is an air-stable solid, which can be an advantage in terms of handling and storage compared to liquid reagents.

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite
  • Structure: {[(CH3)2CH]2N}2POCH2CH2CN

  • Key Features: A widely used phosphitylating reagent for preparing phosphorylated biomolecules, including nucleoside conjugates and phospholipids.[11] It is particularly effective for automated solid-phase DNA/RNA synthesis.[11] This reagent is a colorless to pale yellow, air- and moisture-sensitive liquid that requires storage under an inert atmosphere and refrigeration.[12][13]

N,N-diisopropylamino-2-cyanoethoxyphosphine chloride
  • Structure: [(CH3)2CH]2NP(Cl)OCH2CH2CN[14]

  • Key Features: This is a key reagent in solid-phase oligonucleotide synthesis, often referred to as CEP-Cl.[15] The 2-cyanoethyl group serves as a temporary protecting group for the phosphite triester, which is easily removed under mild basic conditions.[15] It is a liquid that is miscible with common organic solvents like chloroform and dichloromethane.[15]

Head-to-Head Comparison: Performance Benchmarking

The true measure of a phosphitylating agent lies in its performance under real-world laboratory conditions. The following table summarizes key performance indicators based on available data and established chemical principles.

FeatureThis compound2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamiditeN,N-diisopropylamino-2-cyanoethoxyphosphine chloride
Physical Form Solid[9]LiquidLiquid[16]
Stability Generally air-stableAir and moisture sensitive; requires inert atmosphere and refrigeration[13]Moisture sensitive; store at -20°C or 2-8°C[15]
Primary Application Synthesis of aromatic oxophosphorus compounds[10]Automated solid-phase oligonucleotide synthesis[11]Solid-phase oligonucleotide synthesis[15]
Purity Typically available at ≥95% purity[17]Available up to 99% purity[13]Typically 95-100% purity (HPLC)[16]

The Role of Activators: Enhancing Coupling Efficiency

The choice of activator can dramatically influence the outcome of the phosphitylation reaction. More acidic activators can speed up the protonation of the phosphoramidite, but may also lead to undesired side reactions like detritylation.[8]

  • 1H-Tetrazole: The traditional activator, but its limited solubility in acetonitrile can be a drawback.[18]

  • 5-Ethylthio-1H-tetrazole (ETT): More soluble and more acidic than tetrazole, making it a popular choice, especially for RNA synthesis.[8][18]

  • 4,5-Dicyanoimidazole (DCI): Less acidic but more nucleophilic than tetrazole, offering a faster coupling rate and excellent performance, particularly in large-scale synthesis.[8][19]

The combination of a highly reactive phosphitylating agent with an optimal activator is key to achieving near-quantitative coupling yields, which is essential for the synthesis of long oligonucleotides.[1]

Experimental Protocols

To provide a practical context, here are generalized, step-by-step methodologies for using these phosphitylating agents in the crucial phosphitylation step of a protected nucleoside.

General Phosphitylation Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Protected Nucleoside E Dissolve Nucleoside in Acetonitrile A->E B Anhydrous Acetonitrile B->E C Phosphitylating Agent F Add Phosphitylating Agent & Activator C->F D Activator Solution (e.g., DCI in Acetonitrile) D->F E->F G Stir under Inert Atmosphere (Ar/N2) F->G H Quench Reaction G->H I Aqueous Extraction H->I J Dry Organic Layer I->J K Column Chromatography J->K L Product: Nucleoside Phosphoramidite K->L

Caption: General workflow for nucleoside phosphitylation.

Protocol 1: Phosphitylation using 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

Causality: This protocol is optimized for the in-situ preparation of deoxyribonucleoside phosphoramidites, a common requirement for automated oligonucleotide synthesis. The use of an activator like pyridinium trifluoroacetate has been shown to be effective in driving the reaction to completion in a relatively short time.[20]

  • Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve the protected nucleoside (1 equivalent) in anhydrous acetonitrile.

  • Reagent Addition: Add 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (1.1 equivalents) to the solution.

  • Activation: Slowly add a solution of pyridinium trifluoroacetate (Py·TFA) (1 equivalent) in acetonitrile to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2 hours, monitoring the progress by TLC or ³¹P NMR.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, and wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired nucleoside phosphoramidite.

Protocol 2: Phosphitylation using N,N-diisopropylamino-2-cyanoethoxyphosphine chloride

Causality: This method is a classic approach for the conversion of protected nucleosides to their corresponding phosphoramidites.[14] The use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is crucial to scavenge the HCl generated during the reaction without competing with the nucleophilic attack of the nucleoside's hydroxyl group.

  • Preparation: In a flame-dried flask under an argon atmosphere, dissolve the protected nucleoside (1 equivalent) in anhydrous dichloromethane.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution and cool to 0°C in an ice bath.

  • Phosphitylation: Slowly add N,N-diisopropylamino-2-cyanoethoxyphosphine chloride (1.5 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash successively with saturated sodium bicarbonate and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude product is then purified by silica gel chromatography.

Conclusion and Recommendations

The selection of a phosphitylating agent is a critical decision in the synthesis of oligonucleotides and other phosphorylated molecules. While 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite and N,N-diisopropylamino-2-cyanoethoxyphosphine chloride are the established reagents of choice for high-efficiency, automated oligonucleotide synthesis, This compound offers an air-stable alternative, which may be advantageous in specific synthetic contexts, particularly in medicinal chemistry applications beyond standard oligonucleotide synthesis.

For researchers focused on high-throughput or large-scale oligonucleotide synthesis, the liquid nature and proven track record of the 2-cyanoethyl protected reagents make them the logical choice. However, for applications requiring a solid, more easily handled reagent, or for exploring novel phosphorylation reactions, this compound is a viable and effective option.

Ultimately, the optimal choice will depend on the specific application, scale of the reaction, and the available laboratory infrastructure. It is always recommended to perform small-scale trial reactions to determine the most efficient phosphitylating agent and activator combination for a given substrate.

References

  • WuXi TIDES. The Role of Benchmarking Critical Impurity Control in Therapeutic Oligonucleotide Phosphoramidites.
  • Caruthers, M. H. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. MDPI. Available from: [Link]

  • Glen Research. Technical Brief - ABOUT ACTIVATORS: Now and tomorrow. Glen Report 19.29. Available from: [Link]

  • ATDBio. Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Available from: [Link]

  • PubMed - NIH. Selective O-phosphitilation with nucleoside phosphoramidite reagents. Available from: [Link]

  • Vargeese, C., et al. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. ResearchGate. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. Available from: [Link]

  • Glen Research. DCI - A LOGICAL ALTERNATIVE ACTIVATOR. Available from: [Link]

  • Google Patents. EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis.
  • ResearchGate. Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development | Request PDF. Available from: [Link]

  • Current Protocols. Use of a Novel 5′-Regioselective Phosphitylating Reagent for One-Pot Synthesis of Nucleoside 5. Available from: [Link]

  • Aragen Life Sciences. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation. Available from: [Link]

  • Scribd. Nucleosidic Phosphoramidite Synthesis Via Phosphitylation | PDF. Available from: [Link]

  • Royal Society Publishing. Investigations into the synthesis of a nucleotide dimer via mechanochemical phosphoramidite chemistry. Available from: [Link]

  • ResearchGate. The Phosphoramidite Approach for Oligonucleotide Synthesis. Available from: [Link]

  • Twist Bioscience. Phosphoramidite Chemistry for DNA Synthesis. Available from: [Link]

  • PubMed Central. A P(V)-Platform for Oligonucleotide Synthesis. Available from: [Link]

  • Aragen Life Sciences. Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides. Available from: [Link]

  • MySkinRecipes. 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite. Available from: [Link]

  • PubChem. This compound | C16H37N2OP | CID 4077689. Available from: [Link]

  • ChemGenes. N,N-Diisopropylamino cyanoethyl phosphonamidic-Cl. Available from: [Link]

  • PubChem. 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | C9H18ClN2OP. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Phosphine Ligands in Challenging Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of chemical synthesis, particularly in drug development, the creation of complex molecular architectures is a daily imperative. Palladium-catalyzed cross-coupling reactions are indispensable tools for this task, yet their success is not guaranteed. When faced with sterically hindered substrates, unreactive aryl chlorides, or the need for low catalyst loadings, the reaction's outcome is decided by a single, critical choice: the phosphine ligand.

This guide moves beyond a simple catalog of options. It serves as a comparative study, grounded in mechanistic principles and supported by experimental data, to illuminate why certain ligands excel where others fail. We will dissect the structural and electronic properties that define a high-performance ligand and provide a framework for rational selection in your most challenging synthetic endeavors.

The Mechanistic Imperative: Why Ligands Dictate Success

The efficacy of a palladium cross-coupling catalyst is inextricably linked to the steric and electronic properties of its ancillary phosphine ligands.[1][2] These ligands are not passive spectators; they actively modulate the metal center's reactivity at every stage of the catalytic cycle. For a reaction to be efficient, especially with difficult substrates, the ligand must accelerate the rate-limiting steps—typically oxidative addition and reductive elimination.[3][4]

Bulky, electron-rich phosphines have emerged as the premier class of ligands for challenging couplings.[1][5][6] Their superiority stems from two key functions:

  • Promotion of the Active Catalyst: Sterically demanding ligands favor the formation of a highly reactive, monoligated 14-electron L₁Pd(0) species.[3][7] This is crucial for engaging crowded substrates where a bis-ligated species would be too sterically encumbered.

  • Acceleration of Key Steps: As strong σ-donors, these ligands increase the electron density on the palladium center.[1][8] This electronic enrichment facilitates the oxidative addition of challenging electrophiles (e.g., aryl chlorides) and promotes the final, product-forming reductive elimination step.[1][9]

The interplay of these factors is visualized in the general catalytic cycle below.

Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(R¹)(X) Pd0->OA_complex + R¹-X TM_complex L-Pd(II)(R¹)(R²) OA_complex->TM_complex + R²-M TM_complex->Pd0 Product R¹-R² TM_complex->Product OA_label Oxidative Addition TM_label Transmetalation RE_label Reductive Elimination Experimental_Workflow cluster_prep 1. Preparation cluster_reagents 2. Reagent Staging cluster_reaction 3. Reaction Execution cluster_analysis 4. Analysis prep prep reagents reagents reaction reaction analysis analysis A Oven-dry glassware C Prepare inert atmosphere (glovebox or Schlenk line) A->C B Degas solvents B->C D To reaction vial, add: - Aryl Halide - Boronic Acid - Base (e.g., K₃PO₄) C->D F Add Pd/Ligand solution to reaction vial D->F E In separate vials, prepare stock solutions of: - Pd Precatalyst - Ligands (L1, L2, L3...) E->F G Seal vial, place in pre-heated block F->G H Stir for specified time (e.g., 18 h) G->H I Cool to RT, quench H->I J Analyze by GC/LC-MS (with internal standard) I->J K Purify via chromatography J->K

Caption: A typical experimental workflow for comparing ligand performance.

Detailed Step-by-Step Methodology

Objective: To couple 2-chloro-6-methyltoluene with phenylboronic acid.

  • Inert Atmosphere Preparation (Causality: Critical)

    • Action: Place oven-dried reaction vials, stir bars, and other necessary glassware into a nitrogen-filled glovebox. Alternatively, assemble the glassware on a Schlenk line.

    • Reasoning: The catalytically active Pd(0) species and many phosphine ligands are sensitive to oxygen and moisture. [10]Failure to maintain an inert atmosphere is a primary cause of reaction failure due to catalyst decomposition.

  • Reagent Addition (Causality: Accuracy & Consistency)

    • Action: To each reaction vial, add the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv). Add a stir bar.

    • Reasoning: A slight excess of the boronic acid component is common to drive the reaction to completion. The base is essential for the transmetalation step. K₃PO₄ is a common choice for its efficacy and moderate basicity. [10]

  • Catalyst Preparation and Addition (Causality: Reproducibility)

    • Action: In the glovebox, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃). Prepare separate stock solutions for each ligand to be tested (e.g., XPhos, SPhos, PPh₃). Add the appropriate amount of degassed solvent (e.g., toluene, to make a 0.2 M solution of the aryl chloride). Finally, add the palladium and ligand solutions to achieve the desired catalyst loading (e.g., 1 mol % Pd, 2 mol % Ligand).

    • Reasoning: Using stock solutions and adding the catalyst last ensures accurate dispensing of small quantities and minimizes variability between parallel reactions. A 1:2 Pd:Ligand ratio is typical for monodentate ligands to ensure sufficient ligand is present to form the active species. [10]

  • Reaction and Monitoring (Causality: Controlled Conditions)

    • Action: Securely cap the vials and place them in a pre-heated aluminum block on a stirrer plate set to the desired temperature (e.g., 100 °C). Allow the reactions to stir for a set time (e.g., 18 hours).

    • Reasoning: Consistent heating and stirring are vital for reproducible kinetic profiles. Monitoring the reaction by taking small aliquots for LC-MS or GC analysis can provide valuable data on reaction rates. [10]

  • Workup and Analysis (Causality: Accurate Quantification)

    • Action: After cooling to room temperature, add an internal standard for quantitative analysis. Dilute the mixture with an appropriate solvent (e.g., ethyl acetate), filter through a small plug of silica gel to remove inorganic salts and baseline palladium, and analyze the filtrate by GC or LC-MS to determine the reaction yield.

    • Reasoning: An internal standard is essential for accurately comparing the yields between different ligand systems, correcting for any variations in sample preparation or analysis.

Conclusion

The selection of a phosphine ligand is a critical parameter that can define the success or failure of a challenging cross-coupling reaction. While traditional ligands like triphenylphosphine are suitable for simple transformations, the synthesis of complex, sterically demanding molecules requires more advanced tools. Bulky, electron-rich monodentate ligands, such as the Buchwald (XPhos, SPhos) and Beller (cataCXium) types, have repeatedly proven their ability to overcome the high activation barriers associated with unreactive substrates. [1]Concurrently, bidentate ligands with optimized bite angles, like Xantphos and dppf, offer unique advantages in controlling reactivity and selectivity. [11][12] The data clearly demonstrates that for challenging couplings, a move away from classical ligands is not just beneficial but necessary. While no single ligand is universally superior, an understanding of the mechanistic roles of sterics, electronics, and bite angle provides a powerful rationale for catalyst selection. A systematic screening approach, as detailed in the provided protocol, remains the most effective strategy for identifying the optimal ligand and unlocking the full potential of cross-coupling chemistry for a given transformation.

References

  • A Comparative Guide to Electron-Rich Phosphine Ligands in Cross-Coupling Reactions. Benchchem.
  • cataCXium NEW HIGHLY EFFICIENT LIGANDS FOR C-X-COUPLING REACTIONS. Evonik Industries.
  • van Leeuwen, P. W. N. M., & van der Veen, L. A. (2009). Bite angle effects of diphosphines in C-C and C-X bond forming cross coupling reactions. Chemical Society Reviews, 38(4), 1099-1118.
  • Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. National Institutes of Health.
  • A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines. Benchchem.
  • A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. Benchchem.
  • Dierkes, P., & van Leeuwen, P. W. N. M. (1999). The bite angle makes the difference: a practical ligand parameter for diphosphine ligands. Journal of the Chemical Society, Dalton Transactions, (10), 1519-1530.
  • Bite angle effects of diphosphines in C-C and C-X bond forming cross coupling reactions. ResearchGate.
  • Josiphos ligands. Wikipedia.
  • cataCXium Pd G4. Benchchem.
  • Bisphospholane Josiphos‐type Ligands in Rhodium Asymmetric Catalysis. ResearchGate.
  • Synthesis of new derivatives of copper complexes of Josiphos family ligands for applications in asymmetric catalysis. Royal Society of Chemistry.
  • The Science Behind CataCXium A Pd G3: Structure, Activation, and Application. Benchchem.
  • Synthesis of new derivatives of copper complexes of Josiphos family ligands for applications in asymmetric catalysis. Royal Society of Chemistry.
  • cataCXium® Catalysts. Sigma-Aldrich.
  • Zhang, Z.-G., et al. (2023). Bisphospholane Josiphos-type Ligands in Rhodium Asymmetric Catalysis. Chemistry, 5(4), 2685-2713.
  • The chemistry of phosphines in constrained, well-defined microenvironments. Royal Society of Chemistry.
  • van der Westhuizen, D., et al. (2023). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Green Chemistry, 25(23), 9635-9644.
  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate.
  • Phosphines. Chemistry LibreTexts.
  • Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. ACS Publications.
  • van Leeuwen, P. W. N. M., et al. (2000). Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis. Accounts of Chemical Research, 33(11), 775-783.
  • Phosphine ligands and catalysis. Gessner Group.
  • A Comparative Guide to RuPhos and XPhos for Sterically Hindered Suzuki Coupling. Benchchem.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. National Center for Biotechnology Information.
  • Ligand design for cross-couplings: phosphines. YouTube.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • Buchwald Phosphine Ligands. Sigma-Aldrich.

Sources

Navigating the Phosphitylation Landscape: A Comparative Guide to Cost-Effectiveness in Large-Scale Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of oligonucleotides, the choice of phosphitylating agent is a critical decision with far-reaching implications for cost, efficiency, and final product purity. This guide provides an in-depth, objective comparison of key phosphitylating reagents, offering experimental insights and data to inform strategic decisions in process development and manufacturing.

At the heart of oligonucleotide synthesis lies the phosphoramidite method, a robust and highly automated process that relies on the sequential addition of nucleotide building blocks. The phosphitylating agent is the linchpin of this process, enabling the formation of the phosphite triester linkage that, after oxidation, becomes the phosphate backbone of the DNA or RNA chain. While several reagents can fulfill this role, their performance characteristics, cost profiles, and handling requirements vary significantly, particularly when scaling up from the laboratory bench to industrial production.

This guide will focus on a comparative evaluation of the most prevalent phosphitylating agent, 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite , and its primary alternative, 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite . We will also address tert-Butyl tetraisopropylphosphorodiamidite , a compound often associated with phosphorus chemistry, to clarify its role and evaluate its potential, albeit indirect, applications in this field.

The Industry Standard: 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, often referred to as "Phos Reagent," is the workhorse of the oligonucleotide synthesis industry.[1] Its widespread adoption is attributable to a favorable combination of stability, reactivity, and cost-effectiveness.[2] It is a colorless to light yellow viscous liquid that is soluble in most organic solvents.[1][2]

Advantages:

  • Stability: Compared to its chloro- counterpart, 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite exhibits greater stability, which is a significant advantage in a manufacturing setting where reagents may be stored for extended periods.[2]

  • Cost-Effectiveness: On a large scale, it is generally considered to be the more economical option.[2]

  • High Coupling Efficiency: When used with an appropriate activator, such as 1H-tetrazole or its less explosive alternatives, it facilitates high coupling efficiencies, typically exceeding 99%, which is crucial for the synthesis of long oligonucleotides.[3]

  • Established Protocols: A vast body of literature and industrial expertise surrounds its use, providing a solid foundation for process development and troubleshooting.[4]

Disadvantages:

  • In situ Activation Required: It requires an activator to become a reactive phosphitylating agent. The choice of activator can influence reaction kinetics and impurity profiles.[5]

The Reactive Alternative: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is another widely used phosphitylating agent, valued for its high reactivity.[6] It is a colorless to slightly hazy yellow liquid.[6]

Advantages:

  • High Reactivity: Its inherent reactivity means it does not strictly require an activator, which can simplify the reagent cocktail. However, a non-nucleophilic base is typically used to scavenge the HCl byproduct.

Disadvantages:

  • Moisture Sensitivity: It is highly sensitive to moisture, which can lead to hydrolysis and the formation of impurities that can compromise the synthesis.[6]

  • Lower Stability: It is generally less stable than the tetraisopropylphosphorodiamidite, requiring more stringent storage and handling conditions, particularly at scale.[2]

  • Potential for Side Reactions: Its higher reactivity can sometimes lead to a less clean reaction profile and the formation of unwanted byproducts.

The Niche Player: this compound

While the name suggests a role in phosphitylation, This compound is not a primary reagent for the direct, large-scale synthesis of oligonucleotides.[7][8] Its predominant application lies in the field of organic synthesis as a precursor for the preparation of phosphine ligands, which are crucial for various transition metal-catalyzed cross-coupling reactions.[7][8][9]

Its bulky tert-butyl group and tetraisopropylamino substituents confer significant steric hindrance, which, while beneficial for creating specific ligand architectures, makes it generally unsuitable for the efficient and rapid phosphitylation of the 3'-hydroxyl group of a nucleoside in the context of automated solid-phase oligonucleotide synthesis. While it could theoretically be used to synthesize specialized or modified phosphoramidite monomers on a smaller scale, its cost and lower reactivity in this specific application make it an uneconomical choice for large-scale production.

Comparative Performance and Cost-Effectiveness: A Data-Driven Analysis

To provide a clear comparison, the following table summarizes the key performance indicators and cost-related factors for the two primary phosphitylating agents in the context of large-scale oligonucleotide synthesis.

Parameter2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite2-Cyanoethyl N,N-diisopropylchlorophosphoramiditeKey Considerations
Reagent Cost (Bulk) Generally lowerGenerally higherMarket prices fluctuate, but the synthesis of the tetraisopropylphosphorodiamidite is typically more cost-effective on an industrial scale.[2]
Stability & Handling More stable, less sensitive to moisture.[2]Highly moisture-sensitive, requires stringent inert atmosphere handling.[6]Increased stability of the tetraisopropylphosphorodiamidite leads to longer shelf life and less reagent waste, impacting overall cost.
Typical Coupling Efficiency >99% with activator[3]High, but can be more variableBoth can achieve high efficiency, but the chlorophosphoramidite is more prone to side reactions that can impact overall yield.
Reagent Excess in Synthesis Typically 1.5 to 5 equivalentsCan sometimes be used in lower excess due to high reactivityThe need for a larger excess of the tetraisopropylphosphorodiamidite and an activator must be factored into the cost equation.
Impact on Purity Generally produces a cleaner impurity profile.Can lead to a higher incidence of P(V) impurities and other side products if not handled correctly.Impurities from the phosphitylating agent can lead to truncated or modified oligonucleotide sequences that are difficult to remove, increasing downstream purification costs.[10]
Safety Flammable liquid, harmful if swallowed, may cause an allergic skin reaction.Pyrophoric liquid, causes severe skin burns and eye damage.[11]The chlorophosphoramidite presents more significant safety hazards, requiring more specialized handling and containment infrastructure, which adds to the operational cost.

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical differences in a large-scale setting, we present a generalized protocol for the synthesis of a model 20-mer oligonucleotide using both phosphitylating agents on an automated solid-phase synthesizer.

Objective: To compare the yield, purity, and reagent consumption for the synthesis of a model 20-mer DNA oligonucleotide using 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite and 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.

Model Sequence: 5'-d(GCT AGC TAG CTA GCT AGC T)-3'

Scale: 1 mmol

Protocol 1: Using 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

Phosphitylation of Nucleosides: 5'-O-DMT protected nucleosides are reacted with 1.5 equivalents of 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite in the presence of 0.7 equivalents of an activator (e.g., 4,5-dicyanoimidazole) in anhydrous acetonitrile. The resulting phosphoramidites are purified and dissolved in anhydrous acetonitrile for use on the synthesizer.[2]

Automated Solid-Phase Synthesis Cycle:

  • Deblocking: Removal of the 5'-DMT protecting group with 3% trichloroacetic acid in dichloromethane.

  • Coupling: Delivery of a solution of the incoming nucleoside phosphoramidite (1.5 equivalents) and an activator (e.g., 0.25 M 5-ethylthio-1H-tetrazole) in acetonitrile to the synthesis column.

  • Capping: Acetylation of unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole.

  • Oxidation: Oxidation of the phosphite triester to the stable phosphate triester using a solution of iodine in THF/water/pyridine.

This cycle is repeated for each nucleotide addition.

Protocol 2: Using 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

Phosphitylation of Nucleosides: 5'-O-DMT protected nucleosides are reacted with 1.2 equivalents of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine) in anhydrous dichloromethane at low temperature. The resulting phosphoramidites are used immediately or after rapid purification.[6]

Automated Solid-Phase Synthesis Cycle:

  • Deblocking: As in Protocol 1.

  • Coupling: Delivery of a solution of the incoming nucleoside phosphoramidite (1.2 equivalents) and a non-nucleophilic base in acetonitrile to the synthesis column.

  • Capping: As in Protocol 1.

  • Oxidation: As in Protocol 1.

Post-Synthesis Processing (Common to both protocols)
  • Cleavage and Deprotection: The oligonucleotide is cleaved from the solid support and the protecting groups are removed by treatment with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.

  • Purification: The crude oligonucleotide is purified by reverse-phase or ion-exchange high-performance liquid chromatography (HPLC).

  • Analysis: The final product is analyzed by HPLC for purity and by mass spectrometry to confirm the correct molecular weight.

Visualizing the Workflow

Oligonucleotide_Synthesis_Workflow cluster_synthesis Automated Synthesis Cycle deblock 1. Deblocking (DMT Removal) coupling 2. Coupling (Phosphoramidite Addition) deblock->coupling Free 5'-OH capping 3. Capping (Terminate Failures) coupling->capping New Nucleotide Added oxidation 4. Oxidation (Stabilize Backbone) capping->oxidation Unreacted Sites Blocked oxidation->deblock Cycle Repeats end_synthesis Cleavage & Deprotection oxidation->end_synthesis Final Cycle Complete start Start: Solid Support with First Nucleoside start->deblock purification Purification (HPLC) end_synthesis->purification analysis Analysis (HPLC, Mass Spec) purification->analysis final_product Final Oligonucleotide analysis->final_product

Standard automated solid-phase oligonucleotide synthesis workflow.

The Impact of Process Analytical Technology (PAT)

In modern large-scale oligonucleotide manufacturing, the implementation of Process Analytical Technology (PAT) is becoming increasingly important for ensuring process robustness and final product quality.[9][12][13] PAT involves the use of in-line or on-line analytical techniques to monitor and control the synthesis process in real-time. For phosphitylation, this can include:

  • Spectroscopic Monitoring: Techniques like mid-infrared (Mid-IR) and Raman spectroscopy can be used to monitor the concentration of phosphoramidites and other reagents in the flow stream, ensuring accurate delivery and detecting any potential errors in reagent preparation or selection.[12]

  • Real-time Reaction Monitoring: PAT tools can track the kinetics of the coupling and oxidation steps, allowing for dynamic adjustments to reaction times to ensure complete conversion and minimize side reactions.

  • Impurity Detection: By monitoring the process in real-time, it is possible to detect the formation of critical impurities as they arise, enabling early intervention and preventing the contamination of the entire batch.[10]

The adoption of PAT is particularly beneficial when working with highly reactive and sensitive reagents like 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, as it provides an additional layer of control to mitigate the risks associated with its use.

Conclusion and Future Outlook

For the large-scale synthesis of standard oligonucleotides, 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite remains the phosphitylating agent of choice due to its superior stability, lower cost, and well-established safety and handling protocols.[1][2] While 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite offers the advantage of higher reactivity, this is often outweighed by its instability, moisture sensitivity, and more hazardous nature, which can lead to higher overall costs associated with reagent waste, process control, and safety infrastructure.

This compound , while a valuable reagent in its own right for ligand synthesis, does not have a direct and cost-effective application in the large-scale phosphitylation of nucleosides for oligonucleotide synthesis.

Looking ahead, the field of oligonucleotide synthesis is continuously evolving, with a drive towards more sustainable and efficient manufacturing processes. This includes the development of novel phosphitylating agents with improved stability and reactivity profiles, as well as the exploration of alternative synthesis strategies such as liquid-phase synthesis and enzymatic approaches.[14][15] However, for the foreseeable future, the phosphoramidite method, with 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite at its core, is likely to remain the dominant technology for the industrial-scale production of therapeutic and diagnostic oligonucleotides. The judicious selection and handling of this critical reagent, guided by a thorough understanding of its properties and supported by modern process analytical technologies, will continue to be a key determinant of success in this rapidly growing field.

References

  • Aragen. (n.d.). Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Organic Synthesis. Retrieved from [Link]

  • St-Jean, M., et al. (2021). Real-Time Process Analytical Technology Assurance for Flow Synthesis of Oligonucleotides. Organic Process Research & Development, 25(8), 1864–1873. [Link]

  • Bonora, G. M., et al. (1993). Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. Nucleic Acids Research, 21(5), 1213–1217. [Link]

  • Xie, C., et al. (2005). Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development. Organic Process Research & Development, 9(2), 156–163. [Link]

  • Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Retrieved from [Link]

  • Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

  • Glen Research. (2007). Large Scale Synthesis Update. Glen Report, 19.1. [Link]

  • Scientific Update. (2024). Optimisation of Oligonucleotide Processes Using In-Line PAT. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of this compound in Chemical Synthesis. Retrieved from [Link]

  • Bruker. (n.d.). PAT for Large Molecule. Retrieved from [Link]

  • Glen Research. (2009). Technical Brief – Synthesis of Long Oligonucleotides. Glen Report, 21.2. [Link]

  • Contract Pharma. (2022). Process Analytical Technologies (PAT) Applications for Upstream Biologics. Retrieved from [Link]

  • Gilson. (n.d.). Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification. Retrieved from [Link]

  • Gilar, M., et al. (2012). Detecting low-level synthesis impurities in modified phosphorothioate oligonucleotides using liquid chromatography – high resolution mass spectrometry. Journal of Chromatography A, 1247, 89–98. [Link]

  • Waters. (2025). Characterizing Oligonucleotide Impurities: Analytical Strategies and Regulatory Guidelines. Retrieved from [Link]

  • Beaucage, S. L. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Current Protocols in Nucleic Acid Chemistry, 55(1), 3.1.1–3.1.30. [Link]

  • Zhang, J. (2013). 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite. Synlett, 24(02), 266-267. [Link]

  • Bonora, G. M., et al. (1993). Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. Nucleic Acids Research, 21(5), 1213-1217. [Link]

  • Coherent Market Insights. (2025). Global Phosphoramidite Market Size & Forecast, 2025-2032. Retrieved from [Link]

  • LeProust, E. M., et al. (2021). Large-Scale de novo Oligonucleotide Synthesis for Whole-Genome Synthesis and Data Storage: Challenges and Opportunities. Frontiers in Bioengineering and Biotechnology, 9, 676546. [Link]

  • PubChem. (n.d.). 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite. Retrieved from [Link]

  • Mordor Intelligence. (2026). Phosphoramidite Market Size & Share Outlook to 2031. Retrieved from [Link]

  • Patora, K., et al. (2020). Catalytic Asymmetric and Stereodivergent Oligonucleotide Synthesis. Science, 369(6505), 834–839. [Link]

  • Nielsen, J., et al. (1986). Application of 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite for in situ preparation of deoxyribonucleoside phosphoramidites and their use in polymer-supported synthesis of oligodeoxyribonucleotides. Nucleic Acids Research, 14(18), 7391–7403. [Link]

  • Kroutil, W., et al. (2012). The tert-butyl group in chemistry and biology. Chemical Society Reviews, 41(5), 1818–1831. [Link]

Sources

A Comparative Guide to Phosphitylating Reagents: Characterization and Validation of tert-Butyl tetraisopropylphosphorodiamidite in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides and other complex molecules, the choice of phosphitylating reagent is a critical decision that directly impacts reaction efficiency, product yield, and purity. This guide provides an in-depth technical comparison of tert-Butyl tetraisopropylphosphorodiamidite and a common alternative, 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite , focusing on their application in the synthesis of a model oligonucleotide. We will delve into the underlying chemistry, provide detailed experimental protocols for synthesis and validation, and present a comparative analysis of their performance based on established analytical techniques.

Introduction: The Critical Role of Phosphitylating Reagents

The phosphoramidite method is the gold standard for the chemical synthesis of DNA and RNA, prized for its high coupling efficiency, often exceeding 99%, and its amenability to automation.[1] At the heart of this methodology are phosphoramidite monomers, which are nucleosides functionalized with a reactive phosphitylating agent. This agent facilitates the formation of the phosphite triester linkage, the precursor to the natural phosphodiester bond in nucleic acids.

This compound is a versatile phosphitylating reagent also recognized for its utility as an air-stable ligand in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[2][3] This inherent stability, coupled with its reactivity, makes it an intriguing candidate for various synthetic applications, including oligonucleotide synthesis.

This guide will compare its performance with the widely used 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite , a reagent favored for the 2-cyanoethyl protecting group on the phosphorus, which is readily removed during the final deprotection steps of oligonucleotide synthesis.[4]

Comparative Analysis: Key Performance Attributes

The selection of a phosphitylating reagent is often a balance between reactivity, stability, and the nature of the protecting groups. The bulky diisopropylamino groups on both reagents contribute to their stability, while the tert-butyl and 2-cyanoethyl groups offer different advantages and potential drawbacks.

FeatureThis compound2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamiditeRationale and Field Insights
Phosphorus Protecting Group tert-Butyl2-CyanoethylThe tert-butyl group is sterically bulky, which can enhance the stability of the phosphoramidite monomer. However, its removal may require specific deprotection conditions. The 2-cyanoethyl group is the industry standard, offering facile removal via β-elimination under standard basic deprotection conditions.[5]
Reactivity & Coupling Efficiency High, driven by the reactive P(III) center.High, established as the standard for achieving >99% coupling efficiency in automated synthesis.[6]Both reagents are expected to exhibit high reactivity. The slightly different electronic and steric environment around the phosphorus atom could lead to subtle differences in coupling kinetics, which can be significant in the synthesis of long or modified oligonucleotides.
Stability & Handling Noted for its air-stability, a significant advantage in handling and storage.[2]Sensitive to moisture and oxidation, requiring anhydrous conditions and cold storage.The enhanced stability of the tert-butyl protected reagent could translate to a longer shelf-life and less stringent handling requirements, reducing the risk of reagent degradation and subsequent impact on synthesis quality.
By-product Profile Deprotection yields tert-butanol and isobutene.Deprotection yields acrylonitrile, a reactive Michael acceptor that can potentially modify the oligonucleotide product if not properly managed.[7]The formation of acrylonitrile from the 2-cyanoethyl group necessitates careful control of deprotection conditions to avoid unwanted side reactions with the synthesized oligonucleotide.[7]

Experimental Validation: A Head-to-Head Comparison

To provide a rigorous comparison, we outline a series of experiments to synthesize a model 20-mer DNA oligonucleotide (5'-GAT CTA GAT CTA GAT CTA GT-3') using nucleoside phosphoramidites prepared with both This compound and 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite .

Synthesis of Nucleoside Phosphoramidites

The first step is the phosphitylation of the protected nucleoside. Here, we provide a protocol for the synthesis of the 2'-deoxyadenosine (dA) phosphoramidite.

Protocol 1: Synthesis of 5'-O-DMT-N⁶-benzoyl-2'-deoxyadenosine-3'-O-(tert-butyl-N,N-diisopropylamino)phosphoramidite

Materials:

  • 5'-O-DMT-N⁶-benzoyl-2'-deoxyadenosine

  • This compound

  • 1H-Tetrazole (activator)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile

  • Silica Gel for column chromatography

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon), dissolve 5'-O-DMT-N⁶-benzoyl-2'-deoxyadenosine (1 equivalent) in anhydrous DCM.

  • In a separate flask, dissolve this compound (1.2 equivalents) and 1H-Tetrazole (0.5 equivalents) in anhydrous acetonitrile.

  • Slowly add the phosphitylating reagent solution to the nucleoside solution at room temperature with stirring.

  • Monitor the reaction progress by ³¹P NMR spectroscopy. The starting phosphorodiamidite will have a characteristic chemical shift, and the product phosphoramidite will appear as a new signal (typically a doublet of diastereomers).

  • Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution.

  • Extract the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure phosphoramidite.

A similar protocol would be followed using 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite to synthesize the corresponding 2-cyanoethyl protected phosphoramidite.

Characterization of Phosphoramidite Reagents

Rigorous characterization of the synthesized phosphoramidites is essential to ensure their purity and identity before use in oligonucleotide synthesis.

³¹P NMR Spectroscopy: This is the most direct method for assessing the purity of phosphoramidites. The P(III) signal of the desired product should be the major species, with minimal presence of P(V) oxidation products.[8]

RP-HPLC: Reversed-phase high-performance liquid chromatography can be used to assess the purity of the phosphoramidite, separating it from any unreacted nucleoside or other impurities.

LC-MS: Liquid chromatography-mass spectrometry confirms the identity of the synthesized phosphoramidite by providing its molecular weight.

Solid-Phase Oligonucleotide Synthesis

The synthesized and validated phosphoramidites are then used in an automated DNA synthesizer to build the 20-mer oligonucleotide.

Protocol 2: Automated Solid-Phase Synthesis of a 20-mer Oligonucleotide

Materials:

  • Validated nucleoside phosphoramidites (A, G, C, T) prepared with both tert-butyl and 2-cyanoethyl protecting groups.

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside (Thymidine).

  • Standard ancillary reagents for automated DNA synthesis (activator, capping reagents, oxidizing agent, deblocking solution).

Procedure:

  • Program the DNA synthesizer with the target 20-mer sequence.

  • Install the phosphoramidite vials and ancillary reagent bottles.

  • Initiate the synthesis program, which will perform the four-step cycle for each nucleotide addition:

    • Deblocking: Removal of the 5'-DMT protecting group with an acid (e.g., trichloroacetic acid).

    • Coupling: Activation of the phosphoramidite and its reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.

    • Oxidation: Conversion of the unstable phosphite triester to a stable phosphate triester using an iodine solution.

  • Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and deprotected using concentrated aqueous ammonia.

Validation and Comparative Analysis of Synthesized Oligonucleotides

The crude oligonucleotide products are analyzed to compare the performance of the two phosphitylating reagents.

Reversed-Phase HPLC Analysis: The primary method for assessing the purity of the synthesized oligonucleotide. The chromatogram will show the full-length product peak and any shorter failure sequences. A higher percentage of the main peak indicates a higher overall coupling efficiency.

LC-MS Analysis: Confirms the identity of the full-length oligonucleotide by providing its molecular weight.

Comparative Data Summary:

ParameterOligonucleotide from tert-Butyl ReagentOligonucleotide from 2-Cyanoethyl ReagentAnalysis Method
Crude Purity (Full-Length Product) (Experimental Value) %(Experimental Value) %RP-HPLC
Overall Yield (Experimental Value) OD Units(Experimental Value) OD UnitsUV Spectrophotometry
Identity Confirmation ConfirmedConfirmedLC-MS

Visualizing the Workflow

To provide a clear overview of the experimental processes, the following diagrams illustrate the key workflows.

Synthesis_Workflow cluster_synthesis Phosphoramidite Synthesis cluster_oligo Oligonucleotide Synthesis cluster_analysis Analysis & Validation Nucleoside Protected Nucleoside Phosphitylation_tBu Phosphitylation Nucleoside->Phosphitylation_tBu Phosphitylation_CE Phosphitylation Nucleoside->Phosphitylation_CE Reagent_tBu tert-Butyl Phosphorodiamidite Reagent_tBu->Phosphitylation_tBu Reagent_CE 2-Cyanoethyl Phosphorodiamidite Reagent_CE->Phosphitylation_CE Amidite_tBu tert-Butyl Phosphoramidite Phosphitylation_tBu->Amidite_tBu Amidite_CE 2-Cyanoethyl Phosphoramidite Phosphitylation_CE->Amidite_CE Automation Automated Solid-Phase Synthesis Amidite_tBu->Automation Amidite_CE->Automation Cleavage Cleavage & Deprotection Automation->Cleavage Crude_Oligo Crude Oligonucleotide Cleavage->Crude_Oligo HPLC RP-HPLC Crude_Oligo->HPLC LCMS LC-MS Crude_Oligo->LCMS Purity Purity & Yield Comparison HPLC->Purity LCMS->Purity Oligo_Synthesis_Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms P(III) linkage Oxidation 4. Oxidation Capping->Oxidation Blocks failures Oxidation->Deblocking Forms stable P(V) linkage Ready for next cycle

Caption: The four-step phosphoramidite synthesis cycle.

Discussion and Conclusion

This guide provides a framework for the characterization and validation of products synthesized using This compound in comparison to the industry-standard 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite . The choice of phosphitylating reagent has significant implications for the efficiency of oligonucleotide synthesis and the purity of the final product.

The air-stability of This compound presents a potential advantage in terms of handling and storage, potentially leading to more consistent performance over time. [2]However, the well-established protocols for the removal of the 2-cyanoethyl protecting group make its counterpart a reliable and predictable choice.

The experimental protocols detailed herein provide a robust methodology for conducting a direct comparative analysis. By carefully characterizing the phosphoramidite reagents and analyzing the resulting oligonucleotides, researchers can make an informed decision based on empirical data. Ultimately, the optimal choice of phosphitylating reagent will depend on the specific requirements of the synthesis, including the scale, the complexity of the target molecule, and the desired purity profile.

References

  • Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites. LGC, Biosearch Technologies. [URL not available]
  • Roiban, G.-D., Mehler, G., & Reetz, M. T. (2014). Palladium‐Catalysed Amination of Aryl‐ and Heteroaryl Halides Using tert‐Butyl Tetraisopropylphosphorodiamidite as an Easily Accessible and Air‐Stable Ligand. European Journal of Organic Chemistry, 2014(10), 2070–2076. [Link]

  • Manual Oligonucleotide Synthesis Using the Phosphoramidite Method. Springer Protocols. [URL not available]
  • Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing Ligands Derived from Bis(diisopropylamino)chlorophosphine. BenchChem. [URL not available]
  • Application Notes and Protocols for Phosphoramidite-Based Oligonucleotide Synthesis. BenchChem. [URL not available]
  • Solid Phase Oligonucleotide Synthesis. Biotage. [Link]

  • Phosphoramidite Chemistry for DNA and RNA Synthesis. BOC Sciences. [URL not available]
  • Analysis and Purification of Synthetic Nucleic Acids Using HPLC. Deep Blue Repositories. [URL not available]
  • Purification and characterisation of oligonucleotides. ATDBio. [Link]

  • Nucleoside phosphoramidite. Wikipedia. [Link]

  • Optimizing Oligonucleotide Synthesis with Phosphoramidite Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [URL not available]
  • Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. BenchChem. [URL not available]
  • Palladium‐Catalysed Amination of Aryl‐and Heteroaryl Halides Using tert‐Butyl Tetraisopropylphosphorodiamidite as an Easily Accessible and Air‐Stable Ligand. ResearchGate. [Link]

  • Oligonucleotide Analysis: Practical Techniques and Method Development Optimization for HPLC. LabRulez LCMS. [URL not available]
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Monitoring reaction through 31P NMR Spectroscopy. YouTube. [Link]

  • Monitoring the oxidation of Phosphine ligands using 31P NMR. Magritek. [Link]

  • Purification of crude DNA oligonucleotides by solid-phase extraction and reversed-phase high-performance liquid chromatography.
  • HPLC Purification of Long Synthetic Oligonucleotides. Waters Corporation. [Link]

  • Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. PMC - PubMed Central. [Link]

  • Solid-Phase Synthesis of Oligodeoxynucleotides Containing N4-[2-(t-butyldisulfanyl)ethyl]-5-methylcytosine Moieties. PMC - NIH. [Link]

  • A New Synthetic Protocol for Labeled Oligonucleotides, Using a Chemically Cleavable Universal Linker. PubMed. [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [URL not available]
  • Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach.
  • Solid-phase oligonucleotide synthesis. ATDBio. [Link]

  • Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience. [Link]

  • Monitoring of phosphatase and kinase activity using 31P NMR. RSC Publishing. [Link]

  • SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. UTUPub. [URL not available]
  • 31 Phosphorus NMR. University of Ottawa. [Link]

  • ABOUT ACTIVATORS: Now and tomorrow. Glen Research. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of tert-Butyl Tetraisopropylphosphorodiamidite

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone reagent in modern organic synthesis, particularly in the formation of phosphine ligands for catalysis and the construction of complex biomolecules, tert-Butyl tetraisopropylphosphorodiamidite (CAS 137348-88-0) is a common feature in advanced research laboratories.[1] While some suppliers note its relative air-stability compared to other phosphoramidites, its fundamental chemical nature as a trivalent organophosphorus compound necessitates a rigorous and chemically-informed disposal procedure.

This guide moves beyond a simple checklist, providing the essential procedural steps grounded in the chemical principles that ensure the safe and complete neutralization of this reactive compound. Adherence to these protocols is critical for protecting laboratory personnel, ensuring regulatory compliance, and maintaining a safe research environment.

Hazard Assessment and Essential Personal Protective Equipment (PPE)

Before handling or initiating any disposal protocol, a thorough understanding of the reagent's hazards is paramount. This compound is classified with the following GHS Hazard statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

The causality for these hazards lies in the compound's reactivity with moisture, including ambient humidity or moisture on skin and mucous membranes, which can lead to the formation of irritating byproducts. Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood or an inert-atmosphere glovebox.[3]

Mandatory PPE includes:

  • Eye Protection: Tight-sealing safety goggles or a full-face shield.[4]

  • Hand Protection: Chemical-resistant nitrile gloves. Always inspect gloves for integrity before use.

  • Body Protection: A flame-retardant laboratory coat.

  • Respiratory Protection: If there is any risk of inhaling the solid powder (e.g., outside of a glovebox), a NIOSH-approved N95 dust mask or a higher-level respirator is required.

The Chemistry of Degradation: The Rationale for Quenching

The core of the disposal procedure is the controlled chemical neutralization, or "quenching," of the reactive phosphorodiamidite. The phosphorus (III) center in the molecule is susceptible to both oxidation (by air) and hydrolysis (by water or other protic sources). The objective of a safe disposal protocol is to force this conversion to a stable, non-reactive pentavalent phosphorus (P(V)) species in a controlled manner, preventing a runaway exothermic reaction.

The process relies on a sequential addition of quenching agents, starting with the least reactive and progressing to the most reactive. This hierarchical approach ensures that the rate of reaction, and therefore the generation of heat and any potential off-gassing, is managed at a safe and predictable level.[5] Adding a highly reactive quenching agent like water directly to the concentrated reagent could cause a violent, uncontrolled reaction.

Step-by-Step Disposal and Decontamination Protocols

The following protocols provide a self-validating system for the complete neutralization of both residual reagent and contaminated labware.

Protocol A: Quenching of Residual this compound

This procedure should be used for leftover reagent, reaction mixtures containing the reagent, or solvent rinsates from contaminated glassware.

  • Preparation and Inerting: In a chemical fume hood, place a flask or beaker of appropriate size, equipped with a magnetic stir bar, into an ice/water bath. The vessel should be large enough that the total final volume does not exceed 50% of its capacity. Purge the vessel with an inert gas like nitrogen or argon.[5][6]

  • Dilution: Transfer the phosphorodiamidite residue or solution into the prepared flask. Add a dry, inert, high-boiling solvent such as toluene or heptane to dilute the reagent and act as a thermal sink. A concentration of less than 5% reactive material is a safe starting point.

  • Quenching - Step 1 (Isopropanol): While stirring the cooled solution, slowly add isopropanol dropwise using an addition funnel or a syringe. Isopropanol is a mild protic source that initiates a controlled quench.[5] Monitor the reaction for any signs of an exotherm (heat generation) or gas evolution. Continue the slow addition until these signs subside.

  • Quenching - Step 2 (Methanol): Once the reaction with isopropanol is complete, begin the slow, dropwise addition of methanol. Methanol is more reactive and will neutralize any remaining, less accessible phosphorodiamidite.[5]

  • Quenching - Step 3 (Water): After the reaction with methanol has ceased, cautiously add water dropwise to ensure the complete hydrolysis of any remaining reactive species.[5]

  • Neutralization and Final Disposal: Remove the ice bath and allow the mixture to slowly warm to room temperature. Check the pH of the aqueous layer. Neutralize the solution by adding a weak acid (e.g., 1M HCl) or base (e.g., saturated sodium bicarbonate solution) as required. This final, inert mixture can now be transferred to a properly labeled aqueous hazardous waste container for disposal according to your institution's guidelines.

Protocol B: Decontamination of Empty Reagent Containers

Empty containers are never truly empty and must be thoroughly decontaminated before disposal.

  • Initial Rinse: Rinse the "empty" container with a small amount of an inert solvent (e.g., toluene). Transfer this rinsate to a flask for quenching as described in Protocol A.

  • Atmospheric Hydrolysis: Remove the cap and place the open container in the back of a certified chemical fume hood for a minimum of 24 hours.[7] This allows any trace residue to slowly react with atmospheric moisture and oxygen in a safe, controlled manner.

  • Final Cleaning: After 24 hours, the container can be washed with soap and water, rinsed with acetone, and allowed to air dry. It can then be disposed of as non-hazardous lab glass or safely reused.

Summary and Workflow Visualization

To ensure clarity and rapid comprehension, the key parameters of the quenching protocol are summarized below.

Quenching AgentOrder of AdditionPurposeKey Precaution
Isopropanol1stInitial, gentle quenching of the bulk reagent.Add slowly and dropwise to the cooled, diluted solution.
Methanol2ndMore vigorous quenching of remaining reagent.Add only after the reaction with isopropanol has ceased.
Water3rdFinal, complete hydrolysis of all reactive species.Add cautiously after the methanol quench is complete.

The logical flow of the disposal process can be visualized as a decision-making workflow.

G cluster_reagent Protocol A cluster_container Protocol B start Assess Waste Type reagent Residual Reagent / Contaminated Solution start->reagent container Empty Reagent Container start->container dilute 1. Dilute in Toluene & Cool in Ice Bath reagent->dilute rinse 1. Rinse with Toluene (Quench Rinsate via Protocol A) container->rinse quench_ipa 2. Quench with Isopropanol dilute->quench_ipa quench_meoh 3. Quench with Methanol quench_ipa->quench_meoh quench_h2o 4. Quench with Water quench_meoh->quench_h2o neutralize 5. Neutralize pH quench_h2o->neutralize end_waste Transfer to Labeled Hazardous Waste neutralize->end_waste air_hydrolyze 2. Air Hydrolyze in Hood (24h minimum) rinse->air_hydrolyze wash 3. Final Wash (Soap/Water) air_hydrolyze->wash end_glass Dispose as Clean Glassware wash->end_glass

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.